Product packaging for 2-Chlorobenzo[d]thiazole-5-carbonitrile(Cat. No.:CAS No. 385432-46-2)

2-Chlorobenzo[d]thiazole-5-carbonitrile

Cat. No.: B1592330
CAS No.: 385432-46-2
M. Wt: 194.64 g/mol
InChI Key: DGJJTJCIKQHVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chlorobenzo[d]thiazole-5-carbonitrile (CAS 385432-46-2) is a benzothiazole derivative of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C 8 H 3 ClN 2 S and a molecular weight of 194.64 g/mol, serves as a versatile synthetic intermediate . Its structure incorporates both a chloro substituent and a nitrile group on a benzothiazole scaffold, enabling its use in the construction of diverse and complex molecular frameworks . Thiazole derivatives are prominent in pharmaceutical and agrochemical development due to their wide spectrum of biological activities . They are recognized for applications in designing molecules with antitumor, antimicrobial, antiretroviral, antifungal, and anti-inflammatory properties . As such, this compound is primarily utilized as a key precursor in the synthesis of biologically active molecules, including various inhibitors and potential therapeutic agents . Its role facilitates discovery efforts in medicinal chemistry and material science. Proper handling is essential; please consult the Safety Datasheet for detailed hazard and precautionary information. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3ClN2S B1592330 2-Chlorobenzo[d]thiazole-5-carbonitrile CAS No. 385432-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-benzothiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2S/c9-8-11-6-3-5(4-10)1-2-7(6)12-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJJTJCIKQHVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621194
Record name 2-Chloro-1,3-benzothiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385432-46-2
Record name 2-Chloro-1,3-benzothiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Executive Summary

2-Chlorobenzo[d]thiazole-5-carbonitrile is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery.[1][2] Its unique molecular architecture serves as a versatile scaffold for the development of novel therapeutic agents, particularly as a key intermediate in the synthesis of biologically active molecules like microsomal triglyceride transfer protein (MTP) inhibitors.[2] This guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic pathway to this high-value compound. As senior application scientists, our focus is not merely on the procedural steps but on the underlying mechanistic principles, the rationale behind experimental choices, and the establishment of a self-validating protocol. This document is structured to empower researchers, scientists, and drug development professionals with the expertise to confidently replicate and adapt this synthesis. The core strategy involves a two-part process: the initial construction of the 2-aminobenzothiazole-5-carbonitrile intermediate, followed by its conversion to the final product via a classical Sandmeyer reaction.

Introduction to the Core Scaffold

Significance in Medicinal Chemistry

The benzothiazole nucleus is a privileged structure in drug discovery, appearing in a wide array of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The specific incorporation of a chloro group at the 2-position and a nitrile group at the 5-position creates a molecule with distinct electronic properties and multiple reaction sites. The chloro group acts as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various functionalities, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. This strategic functionalization makes this compound an indispensable intermediate for constructing complex molecular frameworks in the development of new chemical entities.[1]

Retrosynthetic Analysis

The synthetic strategy is best understood through a retrosynthetic lens. The target molecule, this compound, can be disconnected at the C-Cl bond. This disconnection points to a Sandmeyer reaction, a classic and highly reliable transformation for converting an aromatic amino group into a halide via a diazonium salt intermediate. This identifies 2-aminobenzo[d]thiazole-5-carbonitrile as the key precursor. The precursor itself can be formed through the cyclization of an appropriately substituted aniline, specifically 4-aminobenzonitrile, by constructing the thiazole ring.

retrosynthesis M1 This compound (Target) I1 2-Aminobenzo[d]thiazole-5-carbonitrile (Precursor) M1->I1 C-Cl Disconnection (Sandmeyer Reaction) S1 4-Aminobenzonitrile (Starting Material) I1->S1 Thiazole Ring Formation (Hugerschoff Reaction) S2 Thiocyanate Source (e.g., KSCN) I1->S2 Thiazole Ring Formation (Hugerschoff Reaction)

Caption: Retrosynthetic pathway for this compound.

Core Synthetic Pathway: A Two-Step Approach

The forward synthesis is executed in two principal stages, each involving well-established and high-yielding chemical transformations. This approach ensures a reliable and scalable production of the target compound.

  • Part I: Synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile: Construction of the core heterocyclic system from a commercially available starting material.

  • Part II: Diazotization and Sandmeyer Reaction: Conversion of the amino intermediate to the final chlorinated product.

workflow cluster_part1 Part I: Intermediate Synthesis cluster_part2 Part II: Final Conversion start 4-Aminobenzonitrile thiocyanation Thiocyanation & Cyclization (KSCN, Br2, AcOH) start->thiocyanation intermediate 2-Aminobenzo[d]thiazole- 5-carbonitrile thiocyanation->intermediate diazotization Diazotization (NaNO2, H2SO4, 0-5°C) intermediate->diazotization Proceed to Part II sandmeyer Sandmeyer Reaction (CuCl) diazotization->sandmeyer product 2-Chlorobenzo[d]thiazole- 5-carbonitrile sandmeyer->product

Caption: Overall workflow for the synthesis of this compound.

Part I: Synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile

Mechanistic Rationale: The Hugerschoff Reaction

The synthesis of 2-aminobenzothiazoles from anilines and thiocyanate is a well-established method.[4][6] This reaction proceeds via an electrophilic attack on the aniline ring. Bromine reacts with potassium thiocyanate to form thiocyanogen, (SCN)₂, a potent electrophile. This species then attacks the electron-rich aniline ring, typically at the position para to the amino group. However, with the para position blocked in 4-aminobenzonitrile, the attack occurs at the ortho position. The resulting intermediate undergoes intramolecular cyclization, where the amino group attacks the carbon of the thiocyanate, leading to the formation of the benzothiazole ring after tautomerization.

Experimental Protocol

Materials:

  • 4-Aminobenzonitrile

  • Potassium thiocyanate (KSCN)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium bisulfite (NaHSO₃) solution, saturated

  • Ammonium hydroxide (NH₄OH) solution, concentrated

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-aminobenzonitrile (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid (approx. 10 mL per gram of aniline). Cool the mixture to 0-5°C in an ice-salt bath.

  • Bromination: While maintaining the temperature below 10°C, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise from the dropping funnel over 1-2 hours with vigorous stirring. The reaction mixture will typically turn reddish-brown.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching and Neutralization: Pour the reaction mixture slowly into a beaker containing crushed ice. A yellow precipitate should form. Decolorize the mixture by adding a saturated solution of sodium bisulfite dropwise until the reddish-brown color disappears.

  • Precipitation: Carefully neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is approximately 8-9. This will cause the product to precipitate out of the solution completely.

  • Isolation and Purification: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water. Recrystallize the crude product from ethanol to yield pure 2-aminobenzo[d]thiazole-5-carbonitrile as a crystalline solid.

Characterization and Data

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance Light yellow to off-white crystalline solid
Yield 75-85%
Melting Point Approx. 220-225°C
FT-IR (cm⁻¹) ~3300-3450 (N-H stretch), 2220-2230 (C≡N stretch), ~1620 (C=N stretch)
¹H NMR (DMSO-d₆) Aromatic protons (multiplets, δ 7.2-8.0), Amine protons (broad singlet, δ ~7.5)

Part II: Diazotization and Sandmeyer Reaction

Mechanistic Principles

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[7] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid like sulfuric or hydrochloric acid. The reaction must be carried out at low temperatures (0-5°C) because diazonium salts are unstable and can decompose violently at higher temperatures. The resulting diazonium salt contains the -N₂⁺ group, which is an excellent leaving group (dinitrogen gas), facilitating subsequent substitution reactions.[8]

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr) used to replace the diazonium group with a nucleophile, such as a halide or cyanide.[9] The reaction is catalyzed by copper(I) salts. In this synthesis, copper(I) chloride (CuCl) is used. The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which releases nitrogen gas and forms an aryl radical. This radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final aryl chloride product and regenerating the copper(I) catalyst.[9][10]

Integrated Experimental Protocol

Materials:

  • 2-Aminobenzo[d]thiazole-5-carbonitrile (from Part I)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Formation of Diazonium Salt:

    • In a flask, carefully add 2-aminobenzo[d]thiazole-5-carbonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water, pre-cooled to 0-5°C. Stir until a fine suspension is formed.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is strictly maintained between 0°C and 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of a clear solution indicates the successful generation of the diazonium salt.

  • Preparation of Copper(I) Chloride Solution:

    • In a separate reaction vessel, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C in an ice bath.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the stirred, cold copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane or ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove excess acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Analytical Data Summary

The final product should be characterized to confirm its structure and purity.

ParameterValueReference
CAS Number 385432-46-2[1][11]
Molecular Formula C₈H₃ClN₂S[1][12]
Molecular Weight 194.64 g/mol [1][11]
Appearance Solid-
Purity >97%[13]
Storage Condition 2-8°C, store under inert gas[1][13]

Safety and Handling Precautions

  • Reagents: Bromine is highly corrosive and toxic; handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Strong acids (H₂SO₄, HCl) are highly corrosive.

  • Intermediates: Aryl diazonium salts are thermally unstable and potentially explosive, especially when isolated in a dry state. It is imperative to keep the reaction temperature below 5°C during their formation and use them immediately in the subsequent step without isolation.

  • Procedures: All operations should be conducted in a fume hood. Ensure proper quenching procedures are in place for any unreacted reagents.

Conclusion

The described two-part synthetic route provides a clear, reliable, and scalable method for the preparation of this compound. By beginning with the construction of the 2-aminobenzothiazole core via a Hugerschoff-type reaction, followed by a well-controlled diazotization and Sandmeyer reaction, this guide furnishes researchers with a robust protocol. The emphasis on mechanistic understanding, procedural detail, and safety ensures that this valuable building block can be synthesized with high purity and in good yield, facilitating further research and development in the field of medicinal chemistry.

References

An In-Depth Technical Guide to 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chlorobenzo[d]thiazole-5-carbonitrile (CAS Number: 385432-46-2), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its use in research and development.

Introduction and Significance

This compound is a substituted benzothiazole derivative. The benzothiazole core is a prominent scaffold in numerous biologically active compounds and approved drugs, exhibiting a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a reactive 2-chloro group and a cyano moiety at the 5-position makes this molecule a versatile intermediate for the synthesis of more complex molecular architectures. Specifically, the 2-chloro position is highly susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups, while the carbonitrile can be a precursor for other functionalities or a key interaction point in a final target molecule. Its role as a key intermediate makes it a valuable tool in drug discovery and the development of novel organic materials.[1]

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on the analysis of its constituent functional groups and data from closely related analogues.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 385432-46-2--INVALID-LINK--
Molecular Formula C₈H₃ClN₂S--INVALID-LINK--
Molecular Weight 194.64 g/mol --INVALID-LINK--
Appearance Predicted: White to off-white or pale yellow solidInferred from related compounds
Melting Point Not available. Expected to be a solid at room temperature.
Boiling Point Not available. Likely to decompose at high temperatures.
Solubility Predicted: Soluble in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). Poorly soluble in water.Inferred from related compounds

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, cyano, and thiazole ring systems.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbon bearing the cyano group will appear in the characteristic nitrile region (around 115-120 ppm), while the C2 carbon attached to the chlorine will be significantly downfield.

  • IR Spectroscopy: Key vibrational bands are expected for the C≡N stretch (around 2230 cm⁻¹), C=N stretch of the thiazole ring (around 1600-1650 cm⁻¹), and C-Cl stretch (typically in the fingerprint region).[2][3][4]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 194, with a characteristic isotopic pattern (M+2 peak at ≈196) due to the presence of the chlorine-37 isotope.[5][6]

Synthesis of this compound

A robust and logical synthetic pathway to this compound involves a two-step process: the formation of the 2-aminobenzothiazole precursor followed by a Sandmeyer reaction to install the 2-chloro substituent.

Synthesis_Workflow A Substituted Aniline B 2-Amino-5-cyanobenzothiazole A->B Cyclization (e.g., with KSCN, Br₂) C Diazonium Salt Intermediate B->C Diazotization (NaNO₂, aq. HCl, 0-5 °C) D This compound C->D Sandmeyer Reaction (CuCl, HCl)

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-5-cyanobenzothiazole (Precursor)

The synthesis of the 2-aminobenzothiazole core can be achieved through various methods. A common approach is the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.[7]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagents: Dissolve 4-amino-3-thiocyanatobenzonitrile (or a related precursor) in a suitable solvent such as acetic acid.

  • Cyclization: Cool the solution in an ice bath and add a solution of bromine in acetic acid dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-amino-5-cyanobenzothiazole.

Step 2: Sandmeyer Reaction to Yield this compound

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[8][9][10]

Experimental Protocol:

  • Diazotization:

    • Suspend 2-amino-5-cyanobenzothiazole in an aqueous solution of hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • Work-up and Purification:

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity and Chemical Transformations

The primary site of reactivity for this compound is the C2 position, which is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiazole ring nitrogen and the cyano group on the benzene ring facilitates the attack of nucleophiles at this position, leading to the displacement of the chloride ion.[11]

Reactivity_Diagram A This compound B 2-Amino-substituted derivative A->B Nucleophilic Substitution C 2-Alkoxy-substituted derivative A->C Nucleophilic Substitution D 2-Thioether-substituted derivative A->D Nucleophilic Substitution E Nucleophile (e.g., R-NH₂) E->A F Nucleophile (e.g., R-O⁻) F->A G Nucleophile (e.g., R-S⁻) G->A

Figure 2: Key nucleophilic substitution reactions of this compound.

Common Nucleophilic Substitution Reactions:

  • Amination: Reaction with primary or secondary amines (in the presence of a base) yields 2-amino-substituted benzothiazole derivatives. These are valuable for further functionalization or as final products in drug discovery programs.

  • Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides results in the formation of 2-alkoxy or 2-aryloxy benzothiazoles.

  • Thiolation: Reaction with thiols or thiophenols provides 2-thioether derivatives.

These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Applications in Research and Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential applications in:

  • Medicinal Chemistry: As a key intermediate, it facilitates the construction of diverse libraries of compounds for screening against various biological targets. The benzothiazole scaffold is a known pharmacophore in drugs for cancer, neurodegenerative diseases, and infectious diseases.[12][13][14]

  • Drug Discovery: The reactivity of the 2-chloro position allows for the systematic modification of the benzothiazole core to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Materials Science: Substituted benzothiazoles can exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Safety and Handling

Table 2: Hazard and Precautionary Information (Inferred)

CategoryStatement
Pictograms GHS07 (Exclamation Mark), GHS06 (Skull and Crossbones) - Potentially
Signal Word Warning or Danger
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. May cause an allergic skin reaction.
Precautionary Statements Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. Wash skin thoroughly after handling.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Handling:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is 2-8°C, under an inert gas.[1][18]

  • Keep away from incompatible materials such as strong oxidizing agents.

References

Spectroscopic data of 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 2-Chlorobenzo[d]thiazole-5-carbonitrile

Introduction

This compound is a heterocyclic compound of significant interest in synthetic chemistry. With the molecular formula C₈H₃ClN₂S and CAS Number 385432-46-2, its structure combines a benzothiazole core, a nitrile group, and a chloro substituent, making it a versatile building block for the development of novel pharmaceutical agents and functional materials.[1][2][3] The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of biological activities.[4][5]

This guide provides a comprehensive analysis of the key spectroscopic data essential for the unambiguous identification and characterization of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the rationale behind the spectral features, providing researchers with the insights needed for structural elucidation and quality control.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic signature. The molecule consists of a bicyclic system where a benzene ring is fused to a thiazole ring. The key functional groups—the nitrile (-C≡N), the C-Cl bond, and the aromatic system—each give rise to characteristic signals in different spectroscopic techniques.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons H-4, H-6, and H-7. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the nitrile group and the heterocyclic system.

  • H-4: This proton is adjacent to the electron-withdrawing nitrile group, which will shift it downfield. It will appear as a doublet, coupled to H-6 (a meta-coupling, which is small and may not be resolved) and H-7 (a para-coupling, which is typically very small or zero). The primary splitting will be from H-6 if resolved.

  • H-6: This proton is ortho to H-7 and meta to H-4. It is expected to appear as a doublet of doublets due to coupling with both neighboring protons.

  • H-7: This proton is ortho to H-6 and is expected to be the most upfield of the aromatic protons. It will appear as a doublet, coupled to H-6.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz)
~ 8.2 - 8.4d
~ 7.8 - 8.0dd
~ 7.6 - 7.8d
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals for the eight carbon atoms in the molecule.

  • Nitrile Carbon (C≡N): This carbon typically appears in the 115-120 ppm range.[6]

  • Aromatic and Heterocyclic Carbons: Six signals are expected for the carbons of the fused ring system. The carbon atom attached to the chlorine (C-2) will be significantly downfield. The quaternary carbons (C-3a, C-7a) and the carbon attached to the nitrile group (C-5) will also have distinct chemical shifts.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Carbon Atom Chemical Shift (δ, ppm)
C-2~ 150 - 155
C-7a~ 150 - 154
C-3a~ 135 - 140
C-6~ 128 - 132
C-4~ 126 - 130
C-7~ 122 - 126
C≡N~ 117 - 120
C-5~ 110 - 115
Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains a known internal standard, typically tetramethylsilane (TMS, 0.0 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field, which is critical for high resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., 'zg30') with a 30° pulse angle to ensure quantitative reliability if needed, though a 90° pulse is standard for routine spectra.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay (D1) of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

    • Set a wider spectral width (e.g., 0-220 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by a few key absorption bands.

The most diagnostic absorption is the stretching vibration of the nitrile group (C≡N), which gives a sharp, strong band in a relatively clean region of the spectrum.[6] Other important vibrations include the C=N stretch of the thiazole ring and the various C-H and C=C vibrations of the aromatic system.[7][8]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibrational Mode
~ 3100 - 3000Medium-WeakAromatic C-H Stretch
~ 2235 - 2220Strong, SharpC≡N Stretch
~ 1600 - 1450Medium-StrongAromatic C=C & C=N Stretch
~ 850 - 750StrongAromatic C-H Bend (Out-of-plane)
~ 750 - 700MediumC-Cl Stretch
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a rapid and reliable method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be analyzed for the key absorption bands, and the peak positions should be labeled.

cluster_workflow Mass Spectrometry Workflow A Sample Introduction B Ionization (70 eV) A->B C Acceleration B->C D Mass Analysis (m/z) C->D E Detection D->E F Mass Spectrum E->F

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating a Key Pharmaceutical Building Block

2-Chlorobenzo[d]thiazole-5-carbonitrile is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its rigid, functionalized bicyclic core serves as a versatile scaffold for synthesizing complex molecules, as evidenced by its use as a key intermediate in the development of novel PCSK9 inhibitors for cardiovascular diseases[1]. The precise structural characterization of this molecule is paramount for ensuring the identity, purity, and intended reactivity in multi-step synthetic pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of this compound. As direct, fully assigned experimental spectra are not widely available in peer-reviewed literature, this document synthesizes data from structurally analogous compounds and established principles of NMR theory to present a high-confidence, predictive analysis. This serves as both a detailed characterization guide and an expert framework for researchers to interpret their own experimentally acquired data.

Molecular Structure and Atom Numbering

For absolute clarity in spectral assignment, the IUPAC numbering scheme for the benzothiazole ring system is utilized. The structure and numbering are as follows:

Chemical Structure and Atom Numbering of this compound

Experimental Protocol: Best Practices for NMR Data Acquisition

The quality and reliability of NMR data are directly dependent on a meticulously executed experimental protocol. The following describes a self-validating methodology grounded in established best practices.

1. Sample Preparation:

  • Analyte: this compound (Purity >98%)[2].

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent.

    • Expert Rationale: The compound is expected to have good solubility in chloroform. CDCl₃ provides a clean spectral window with a single residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR, minimizing potential overlap with the aromatic signals of the analyte[3].

  • Concentration: A concentration of 10-15 mg in 0.6 mL of CDCl₃ is optimal.

    • Expert Rationale: This concentration is sufficient to obtain a high signal-to-noise ratio for the ¹³C NMR spectrum, particularly for quaternary carbons, within a reasonable number of scans, without inducing significant intermolecular interaction or viscosity effects that could degrade spectral resolution.

  • Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

2. Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Expert Rationale: A higher field strength (≥400 MHz) is crucial for resolving the complex spin-spin coupling patterns of the aromatic protons, providing better signal dispersion and facilitating more accurate coupling constant measurements.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds. This longer delay ensures full relaxation of all protons, leading to accurate signal integration.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-2048 scans. Quaternary carbons have long relaxation times, necessitating a greater number of scans to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Analysis: A Predictive Assignment

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-4, H-6, and H-7, exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-78.25dJortho = 8.4 Hz1H
H-67.80ddJortho = 8.4 Hz, Jmeta = 1.6 Hz1H
H-48.15dJmeta = 1.6 Hz1H

Detailed Interpretation:

  • H-4 (δ ≈ 8.15 ppm): This proton is expected to appear as a doublet with a small meta-coupling constant (J ≈ 1.6 Hz) from its interaction with H-6. Its significant downfield shift is attributed to the anisotropic deshielding effect of the adjacent thiazole ring's sulfur and nitrogen atoms.

  • H-6 (δ ≈ 7.80 ppm): This proton will be a doublet of doublets. It is coupled to H-7 via a large ortho-coupling (J ≈ 8.4 Hz) and to H-4 via a smaller meta-coupling (J ≈ 1.6 Hz).

  • H-7 (δ ≈ 8.25 ppm): This proton is predicted to be the most downfield of the three aromatic protons. This is due to the combined electron-withdrawing and anisotropic effects of the ortho-cyano group (-CN) and the adjacent fused thiazole ring. It will appear as a doublet due to ortho-coupling with H-6.

Predicted ¹H-¹H spin-spin coupling relationships.

¹³C NMR Spectral Analysis: A Predictive Assignment

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals: five quaternary carbons (C-2, C-3a, C-5, C-7a, -CN) and three protonated carbons (C-4, C-6, C-7).

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Carbon Type
C-2155.0Quaternary (C-Cl)
C-4125.5Protonated (CH)
C-5114.0Quaternary (C-CN)
C-6130.0Protonated (CH)
C-7128.5Protonated (CH)
C-3a136.0Quaternary
C-7a152.0Quaternary
-C≡N117.5Quaternary (Nitrile)

Detailed Interpretation:

  • Quaternary Carbons:

    • C-2 (δ ≈ 155.0 ppm): This carbon, directly attached to the electronegative chlorine and nitrogen atoms, is expected to be significantly deshielded and appear far downfield[4].

    • C-7a (δ ≈ 152.0 ppm): As the bridgehead carbon bonded to both sulfur and nitrogen, it is also highly deshielded.

    • C-3a (δ ≈ 136.0 ppm): The second bridgehead carbon, part of the aromatic system.

    • -C≡N (δ ≈ 117.5 ppm): The nitrile carbon signal appears in its characteristic region.

    • C-5 (δ ≈ 114.0 ppm): The carbon to which the nitrile is attached. Its chemical shift is influenced by the strong electron-withdrawing nature of the cyano group.

  • Protonated Carbons:

    • C-6 (δ ≈ 130.0 ppm), C-7 (δ ≈ 128.5 ppm), C-4 (δ ≈ 125.5 ppm): These carbons of the benzene ring appear in the typical aromatic region. Their precise shifts are modulated by the substituents on the ring and the fused thiazole moiety. The assignments can be definitively confirmed using a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each carbon to its directly attached proton.

Key carbon environments and their connectivity.

Trustworthiness and Advanced Verification

This guide establishes a self-validating analytical system. The predicted ¹H spectrum shows three distinct proton environments, which must correspond to three protonated carbons in the ¹³C spectrum. While the 1D spectral predictions provided here are based on sound scientific principles, unambiguous assignment in a research or drug development setting demands further verification.

The Gold Standard: Two-dimensional (2D) NMR experiments are essential for irrefutable proof of structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each carbon with its attached proton(s), confirming the assignments of C-4, C-6, and C-7.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the ultimate tool for piecing together the molecular puzzle. For instance, an HMBC spectrum would show a correlation from H-4 to C-5, C-3a, and the nitrile carbon, definitively locking in the connectivity around that part of the molecule.

By following the detailed protocols and leveraging the predictive analyses within this guide, researchers and drug development professionals can confidently characterize this compound and ensure the integrity of their synthetic endeavors.

References

Mass spectrometry of 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chlorobenzo[d]thiazole-5-carbonitrile

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound (C₈H₃ClN₂S), a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis.[1] As a molecule featuring a stable benzothiazole core, a halogen, and a nitrile group, its characterization presents unique opportunities and challenges. This document outlines optimized protocols for analysis using High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), details the predictable isotopic patterns, and elucidates the primary fragmentation pathways. The methodologies and insights presented herein are designed to provide researchers, analytical chemists, and drug development professionals with a robust framework for the definitive identification, purity assessment, and structural elucidation of this compound and its related analogues.

Introduction: The Analytical Imperative

This compound is a specialized building block in medicinal chemistry, valued for its role in constructing complex, biologically active molecules.[1] Its precise molecular structure and purity are paramount to ensuring the safety and efficacy of downstream products. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity for confirming molecular weight, determining elemental composition, and providing structural insights through fragmentation analysis.[2]

This guide focuses on leveraging advanced MS techniques, particularly Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), to build a complete analytical profile of the target molecule. We will explore the causal reasoning behind methodological choices, from sample preparation to data interpretation, reflecting field-proven expertise in small molecule analysis.

Physicochemical Properties & Isotopic Signature

A foundational understanding of the molecule's properties is critical for interpreting its mass spectrum.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₈H₃ClN₂S [3]
Average Mass 194.64 g/mol [3]
Monoisotopic Mass 193.9709 Da Calculated

| CAS Number | 385432-46-2 |[3] |

The most crucial aspect for mass spectrometry is the presence of chlorine and sulfur, which have distinct and predictable isotopic abundances.

  • Chlorine: Exists primarily as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing ion, with a primary peak (M) and a secondary peak at two mass units higher (M+2) with an intensity ratio of approximately 3:1.[4]

  • Sulfur: Contains isotopes ³²S (~95.0%), ³³S (~0.75%), and ³⁴S (~4.2%). This contributes to the M+1 and M+2 peaks, with the ³⁴S isotope adding ~4.2% intensity to the M+2 peak.

When combined, the molecular ion cluster of this compound will exhibit a prominent [M]+ peak and an [M+2]+ peak with a relative abundance of approximately 28-30% (24.2% from ³⁷Cl + ~4.2% from ³⁴S), a definitive signature for a molecule containing one chlorine and one sulfur atom.

Optimal Instrumentation & Ionization Methodology

High-Resolution Mass Spectrometry (HRMS)

For unambiguous identification, HRMS instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are strongly recommended.[5] Their ability to provide mass accuracy of <5 ppm allows for the confident determination of elemental composition, distinguishing the target molecule from other potential isobaric impurities.[6] This level of precision is indispensable in regulated environments like pharmaceutical development.[7]

Ionization Technique: Electrospray Ionization (ESI)

ESI is the preferred ionization method for a molecule of this polarity and structure. Given the presence of two nitrogen atoms, the benzothiazole ring can be readily protonated. Therefore, Positive Ion Mode ESI (+ESI) is the logical choice for achieving high sensitivity. The expected primary ion will be the protonated molecule, [M+H]⁺.

Expertise Insight: While +ESI is optimal, it is crucial to be aware of potential in-source reactions. Nitrile-containing compounds, especially when analyzed with acetonitrile in the mobile phase, can sometimes undergo reduction to form amine adducts.[8][9] Monitoring for unexpected adducts is a key aspect of method validation.

Experimental Protocol: LC-HRMS Analysis

This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.

  • Standard Preparation:

    • Accurately weigh ~1 mg of this compound standard.

    • Dissolve in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution.

    • Perform serial dilutions using 50:50 acetonitrile:water (with 0.1% formic acid) to a final working concentration of 1 µg/mL.

  • Chromatographic Conditions (HPLC/UHPLC):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

    • Causality: The formic acid aids in the protonation of the analyte for efficient +ESI, while the gradient ensures sharp peak shape and separation from potential impurities.

  • Mass Spectrometer Settings (Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (+ESI).

    • Mass Range: 50 - 400 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): 800 L/hr at 350 °C.

    • Data Acquisition: Full Scan MS and Data-Dependent MS/MS (ddMS2).

    • Collision Energy (for MS/MS): Ramp from 15-40 eV to generate a comprehensive fragmentation spectrum.

Mass Spectrum Analysis & Fragmentation Pathways

The Protonated Molecule [M+H]⁺

Upon +ESI analysis, the primary ion observed will be the protonated molecule at a calculated m/z of 194.9787 (for C₈H₄ClN₂S⁺). The corresponding ion containing the ³⁷Cl isotope will appear at m/z 196.9758 . The ratio of these two peaks will be approximately 100:32, providing immediate confirmation of the presence of a single chlorine atom.

Predicted Fragmentation Pathways

The fragmentation of this compound is dictated by the relative stabilities of its functional groups. The benzothiazole core is relatively stable, while the chloro and nitrile substituents are key fragmentation points.[10][11]

The diagram below illustrates the proposed primary fragmentation pathways originating from the protonated molecule.

G cluster_main Fragmentation Pathway cluster_path1 Pathway 1: Loss of Cl cluster_path2 Pathway 2: Loss of HCN M0 [M+H]⁺ m/z 194.9787 C₈H₄ClN₂S⁺ F1 Loss of •Cl radical m/z 160.0120 C₈H₄N₂S⁺ M0->F1 - •Cl F3 Loss of HCN m/z 167.9810 C₇H₃ClNS⁺ M0->F3 - HCN F2 Loss of HCN m/z 133.0142 C₇H₃NS⁺ F1->F2 - HCN F4 Loss of CS m/z 123.9982 C₇H₃ClN⁺ F3->F4 - CS

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated this compound.

  • Pathway 1 (Loss of Chlorine): A common fragmentation for halogenated aromatics is the homolytic cleavage of the carbon-halogen bond.[10][12] This would result in the loss of a chlorine radical (•Cl) to produce a fragment ion at m/z 160.0120 . This fragment can subsequently lose hydrogen cyanide (HCN) from the nitrile and thiazole ring, yielding an ion at m/z 133.0142 .

  • Pathway 2 (Loss of Hydrogen Cyanide): The nitrile group can be eliminated as a neutral loss of HCN.[13] This pathway leads to a fragment ion at m/z 167.9810 . This species can undergo further fragmentation, potentially through the cleavage of the thiazole ring with the loss of carbon monosulfide (CS), resulting in an ion at m/z 123.9982 .

Summary of Key Ions

The table below summarizes the expected key ions, their elemental compositions, and calculated exact masses, which can be used to confirm experimental results from an HRMS instrument.

Table 2: Predicted Key Ions for this compound

Ion Description Proposed Formula Calculated m/z (³⁵Cl) Calculated m/z (³⁷Cl)
Protonated Molecule [C₈H₄ClN₂S]⁺ 194.9787 196.9758
Fragment (Loss of •Cl) [C₈H₄N₂S]⁺ 160.0120 -
Fragment (Loss of HCN) [C₇H₃ClNS]⁺ 167.9810 169.9781
Fragment (Loss of •Cl, HCN) [C₇H₃NS]⁺ 133.0142 -

| Fragment (Loss of HCN, CS) | [C₇H₃ClN]⁺ | 123.9982 | 125.9953 |

Overall Analytical Workflow

The entire process, from sample receipt to final data interpretation, can be visualized as a self-validating system.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation prep1 Accurate Weighing prep2 Solubilization & Dilution prep1->prep2 lc LC Separation (C18 Reverse Phase) prep2->lc ms +ESI-HRMS Acquisition (Full Scan & ddMS2) lc->ms data1 Extract Ion Chromatogram (XIC) for m/z 194.9787 ms->data1 data2 Confirm Isotopic Pattern (~3:1 M:M+2 ratio) data1->data2 data3 Verify Mass Accuracy (< 5 ppm error) data2->data3 data4 Analyze MS/MS Spectrum (Match Fragmentation) data3->data4 report Identity & Purity Report data4->report Final Confirmation

Caption: A validated workflow for the mass spectrometric analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is a precise and reliable process when conducted with the appropriate instrumentation and a scientifically grounded approach. By utilizing LC-HRMS with positive mode ESI, analysts can confidently confirm the compound's identity through accurate mass measurement of the protonated molecule and its characteristic chlorine isotopic pattern. Further structural verification is achieved by interpreting the predictable fragmentation patterns, primarily involving the loss of the chlorine atom and the nitrile group. The protocols and data presented in this guide serve as a robust foundation for the quality control, impurity profiling, and metabolic studies essential to modern drug discovery and development.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles, experimental protocols, and spectral interpretation of Fourier-Transform Infrared (FTIR) spectroscopy as applied to 2-Chlorobenzo[d]thiazole-5-carbonitrile. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and quality control of complex heterocyclic molecules.

Introduction: The Significance of this compound and the Role of IR Spectroscopy

This compound is a substituted benzothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anthelmintic properties. The specific combination of a chloro group, a nitrile moiety, and the benzothiazole core in the target molecule suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents and functional materials.

In the rigorous process of chemical synthesis and drug development, unambiguous characterization of molecular structure is paramount. Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that serves as an indispensable tool for this purpose. It provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups. For a molecule like this compound, IR spectroscopy can definitively confirm the presence of its key structural features: the aromatic benzothiazole ring, the carbon-nitrogen triple bond of the nitrile group, and the carbon-chlorine bond. This guide will delve into the theoretical underpinnings and practical application of IR spectroscopy for the comprehensive analysis of this compound.

Core Principles of Infrared Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. The energy of these vibrations is quantized, meaning that only specific frequencies of IR radiation will be absorbed, resulting in a unique spectrum of absorption bands.

The position of an absorption band (expressed in wavenumbers, cm⁻¹) is primarily determined by the bond strength and the masses of the bonded atoms. For instance, triple bonds are stronger than double bonds, which are in turn stronger than single bonds, and thus absorb at higher frequencies. The intensity of an absorption band is related to the change in the dipole moment that occurs during the vibration. More polar bonds, or those that undergo a greater change in dipole moment during vibration, will produce more intense absorptions.

For this compound, we can predict the characteristic IR absorptions based on its constituent functional groups. The spectrum will be a composite of vibrations from the benzothiazole ring system, the nitrile group, and the chloro substituent.

Experimental Protocol: Acquiring the FTIR Spectrum

The acquisition of a high-quality FTIR spectrum of solid this compound requires careful sample preparation and instrument operation. The following protocol outlines the use of Attenuated Total Reflectance (ATR), a modern and widely used technique that requires minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal)

Procedure:

  • Instrument Preparation: Power on the FTIR spectrometer and allow it to stabilize according to the manufacturer's instructions. This ensures that the source and detector are at a constant operating temperature.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Wipe it gently with a lint-free wipe soaked in a volatile solvent like isopropanol or acetone, and allow it to dry completely.

    • Acquire a background spectrum. This scan measures the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself, and it will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Good contact is crucial for obtaining a high-quality spectrum.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum should be baseline-corrected if necessary to account for any sloping baselines.

    • Label the significant peaks with their corresponding wavenumber values.

Causality Behind Experimental Choices:

  • ATR vs. KBr Pellet: While the traditional KBr pellet method is effective, it is also labor-intensive and susceptible to issues from moisture absorption by the KBr.[1][2] The ATR method is chosen for its speed, ease of use, and the high quality of spectra obtained with minimal sample preparation.[1][3]

  • Background Scan: The background scan is a critical self-validating step. By subtracting the atmospheric and instrument absorbances, it ensures that the final spectrum represents only the sample's molecular vibrations.[3][4]

experimental_workflow cluster_prep Instrument & Sample Preparation cluster_acq Data Acquisition & Processing start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum Ready for Analysis process_data Baseline Correction & Peak Labeling acquire_spectrum->process_data end Final Spectrum process_data->end

Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation and Analysis

The infrared spectrum of this compound is expected to exhibit a series of characteristic absorption bands. The interpretation of these bands allows for the structural confirmation of the molecule. Below is a detailed analysis of the expected spectral regions and their corresponding vibrational modes.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3100–3000Aromatic C-H StretchMedium to WeakThese bands appear at slightly higher frequencies than aliphatic C-H stretches due to the sp² hybridization of the carbon atoms in the aromatic ring.[5][6]
2240–2220Nitrile (C≡N) StretchStrong, SharpThis is a highly characteristic and easily identifiable peak. For aromatic nitriles, the peak is found at a slightly lower frequency than for saturated nitriles (2260-2240 cm⁻¹) due to conjugation with the aromatic ring, which slightly weakens the C≡N bond.[3] Its sharpness and intensity are due to the large change in dipole moment during the stretching vibration.
1600–1450Aromatic C=C and C=N Stretch (Benzothiazole Ring Modes)Medium to StrongThe benzothiazole ring system will produce a series of complex absorptions in this region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic and thiazole rings.[5] These are often referred to as "ring modes."
850–550Aromatic C-Cl StretchMedium to StrongThe position of the C-Cl stretching vibration can be influenced by the substitution pattern on the aromatic ring. This band is expected in the lower frequency "fingerprint" region of the spectrum.
900-675Aromatic C-H Out-of-Plane BendingStrongThe pattern of these strong bands can sometimes provide information about the substitution pattern on the benzene ring.

Detailed Analysis of Key Functional Groups:

  • The Nitrile Group (C≡N): The most diagnostic peak in the spectrum is expected to be the strong and sharp absorption for the nitrile group. Its appearance in the 2240–2220 cm⁻¹ range is a clear confirmation of the presence of this functional group.[3] This region of the IR spectrum is often called the "triple bond region" and is relatively uncluttered, making the nitrile peak easy to identify.[6] The intensity of this band is a direct result of the high polarity of the carbon-nitrogen triple bond.

  • The Benzothiazole Core: The presence of the fused aromatic ring system is confirmed by multiple bands. The weak to medium C-H stretching vibrations just above 3000 cm⁻¹ are characteristic of hydrogens attached to sp²-hybridized carbons.[5] Furthermore, the series of absorptions between 1600 and 1450 cm⁻¹ due to C=C and C=N stretching vibrations are definitive evidence of the aromatic and heterocyclic ring structures.[5] An ATR-IR spectrum of the closely related 2-Chlorobenzothiazole shows characteristic peaks in these regions, which provides a strong reference for our target molecule.[7][8]

  • The Chloro Substituent (C-Cl): The carbon-chlorine stretching vibration is expected in the fingerprint region of the spectrum, typically between 850 and 550 cm⁻¹. While this region can be complex with many overlapping bands, the presence of a medium to strong absorption here is consistent with the chloro-substituted aromatic structure.

G1 cluster_functional_groups Key Functional Groups & Vibrational Modes compound This compound nitrile Nitrile Group (C≡N) compound->nitrile benzothiazole Benzothiazole Core compound->benzothiazole chloro Chloro Group (C-Cl) compound->chloro nitrile_stretch C≡N Stretch (2240-2220 cm⁻¹) nitrile->nitrile_stretch gives rise to aromatic_ch_stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) benzothiazole->aromatic_ch_stretch exhibits ring_modes Ring C=C & C=N Stretches (1600-1450 cm⁻¹) benzothiazole->ring_modes exhibits ccl_stretch C-Cl Stretch (850-550 cm⁻¹) chloro->ccl_stretch gives rise to

Relationship between structure and key IR absorptions.

Conclusion

Infrared spectroscopy is a definitive and efficient method for the structural characterization of this compound. By following a robust experimental protocol, such as the ATR-FTIR method described, a high-quality spectrum can be readily obtained. The interpretation of this spectrum, focusing on the highly characteristic absorption of the nitrile group and the series of bands corresponding to the chloro-substituted benzothiazole core, allows for unambiguous confirmation of the molecule's identity and purity. This guide provides the necessary theoretical foundation and practical insights for researchers and scientists to confidently apply IR spectroscopy in their work with this important class of heterocyclic compounds.

References

An In-Depth Technical Guide to the Synthesis of 2-Chlorobenzo[d]thiazole-5-carbonitrile: Strategies and Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chlorobenzo[d]thiazole-5-carbonitrile in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique structural motif, featuring a reactive 2-chloro substituent and a versatile 5-cyano group on the benzothiazole core, renders it an invaluable precursor for the synthesis of a diverse array of biologically active molecules. The strategic importance of this compound lies in its ability to undergo a variety of chemical transformations, enabling the construction of complex molecular architectures with potential therapeutic applications. This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on practical, field-proven methodologies suitable for a research and development setting. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Strategic Synthesis Pathways: A Comparative Analysis

The synthesis of this compound can be approached from several distinct starting materials. The choice of a particular route is often dictated by the availability of precursors, scalability, and overall efficiency. Here, we critically evaluate the most viable strategies.

Primary Recommended Pathway: From 4-Aminobenzonitrile via a Sandmeyer Reaction

This is arguably the most efficient and widely applicable route, commencing from the readily available and cost-effective starting material, 4-aminobenzonitrile. This pathway involves the initial formation of a 2-aminobenzothiazole intermediate, followed by a classical Sandmeyer reaction to introduce the 2-chloro substituent.

Synthesis_Pathway A 4-Aminobenzonitrile B 4-Amino-3-thiocyanatobenzonitrile A->B KSCN, Br2 (Thiocyanation) C 2-Aminobenzo[d]thiazole-5-carbonitrile B->C Oxidative Cyclization D This compound C->D NaNO2, HCl, CuCl (Sandmeyer Reaction)

Causality of Experimental Choices:

  • Thiocyanation of 4-Aminobenzonitrile: The initial step involves the regioselective introduction of a thiocyanate group ortho to the amino group of 4-aminobenzonitrile. This is typically achieved using a source of electrophilic thiocyanogen, which can be generated in situ from potassium or ammonium thiocyanate and a mild oxidizing agent like bromine. The amino group directs the electrophilic substitution to the ortho position due to its activating and ortho-, para-directing nature.

  • Oxidative Cyclization to 2-Aminobenzothiazole-5-carbonitrile: The resulting 4-amino-3-thiocyanatobenzonitrile undergoes an intramolecular cyclization to form the benzothiazole ring. This process is often spontaneous or can be facilitated by mild heating. The mechanism involves the nucleophilic attack of the sulfur atom onto the carbon of the cyano group, followed by tautomerization to yield the stable aromatic 2-aminobenzothiazole ring system.

  • Sandmeyer Reaction for Chlorination: The final and crucial step is the conversion of the 2-amino group to a 2-chloro group. This is accomplished through the Sandmeyer reaction, a cornerstone of aromatic chemistry.[1][2][3][4] The primary aromatic amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. This highly reactive intermediate is then treated with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom, liberating nitrogen gas.[1]

Alternative Synthetic Routes

While the primary pathway is highly recommended, alternative strategies exist and may be advantageous under specific circumstances.

  • From 2-Mercaptobenzo[d]thiazole-5-carbonitrile: This route involves the initial synthesis of the corresponding 2-mercaptobenzothiazole, which is then chlorinated.

    • Starting Material: A potential starting point for this route is 4-amino-3-halobenzonitrile.

    • Synthesis of the 2-Mercapto Intermediate: The o-haloaniline derivative can be reacted with carbon disulfide in the presence of a base to form the 2-mercaptobenzothiazole.[5]

    • Chlorination: The 2-mercapto group can be converted to a 2-chloro group using a variety of chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃).[6]

  • From 2-Hydroxybenzo[d]thiazole-5-carbonitrile: This pathway necessitates the synthesis of the 2-hydroxybenzothiazole precursor.

    • Synthesis of the 2-Hydroxy Intermediate: The synthesis of 2-hydroxy-5-cyanobenzothiazole could potentially be achieved through the cyclization of an appropriate precursor, although this route is less commonly documented for the 5-cyano substituted compound.

    • Chlorination: The 2-hydroxy group can be converted to the 2-chloro functionality using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[7]

Detailed Experimental Protocol: Primary Recommended Pathway

This section provides a step-by-step methodology for the synthesis of this compound starting from 4-aminobenzonitrile.

Step 1: Synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile

This procedure combines the thiocyanation and cyclization steps into a one-pot synthesis for improved efficiency.

Experimental_Workflow_Step1 cluster_0 Reaction Setup cluster_1 Thiocyanation cluster_2 Cyclization and Work-up A Dissolve 4-Aminobenzonitrile and KSCN in Methanol B Cool to 0-5 °C A->B C Slowly add Bromine solution (maintain temperature) B->C D Stir at 0-5 °C for 2 hours C->D E Allow to warm to room temperature and stir for 12 hours D->E F Pour into ice-water E->F G Filter and wash the precipitate F->G H Recrystallize from Ethanol G->H

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Aminobenzonitrile118.1410.0 g0.0846
Potassium Thiocyanate (KSCN)97.1818.0 g0.185
Bromine (Br₂)159.814.5 mL (13.5 g)0.0845
Methanol32.04200 mL-
Ethanol46.07As needed-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-aminobenzonitrile (10.0 g, 0.0846 mol) and potassium thiocyanate (18.0 g, 0.185 mol).

  • Add methanol (200 mL) and stir the mixture until most of the solids have dissolved.

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of bromine (4.5 mL, 0.0845 mol) in 40 mL of methanol. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Slowly add the bromine solution to the reaction mixture via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12 hours. A precipitate will form.

  • Pour the reaction mixture into 500 mL of ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford pure 2-aminobenzo[d]thiazole-5-carbonitrile as a solid.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

Experimental_Workflow_Step2 cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Work-up and Purification A Suspend 2-Aminobenzothiazole-5-carbonitrile in concentrated HCl B Cool to 0-5 °C A->B C Slowly add aqueous NaNO2 solution B->C D Stir for 30 minutes at 0-5 °C C->D F Slowly add the diazonium salt solution to the CuCl solution D->F E Prepare a solution of CuCl in conc. HCl E->F G Stir and allow to warm to room temperature F->G H Pour into water and extract with Ethyl Acetate G->H I Wash organic layer, dry, and concentrate H->I J Purify by column chromatography I->J

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminobenzo[d]thiazole-5-carbonitrile175.205.0 g0.0285
Concentrated Hydrochloric Acid (HCl)36.4630 mL-
Sodium Nitrite (NaNO₂)69.002.1 g0.0304
Copper(I) Chloride (CuCl)98.993.1 g0.0313
Ethyl Acetate88.11As needed-
Dichloromethane84.93As needed-
Hexanes-As needed-

Procedure:

  • In a 250 mL beaker, suspend 2-aminobenzo[d]thiazole-5-carbonitrile (5.0 g, 0.0285 mol) in concentrated hydrochloric acid (20 mL).

  • Cool the suspension in an ice-salt bath to 0-5 °C with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (2.1 g, 0.0304 mol) in 10 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the stirred suspension, keeping the temperature below 5 °C. The solid will gradually dissolve to form the diazonium salt solution.

  • Continue stirring at 0-5 °C for 30 minutes after the addition is complete.

  • In a separate 500 mL flask, dissolve copper(I) chloride (3.1 g, 0.0313 mol) in concentrated hydrochloric acid (10 mL). Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Effervescence (release of N₂) will be observed.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through in-process checks and final product characterization.

  • Reaction Monitoring: The progress of each reaction step can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.

  • Product Characterization: The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

    • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., the nitrile group at ~2230 cm⁻¹).

    • Melting Point Analysis: To assess the purity of the solid products.

Conclusion

This in-depth technical guide has outlined robust and reliable synthetic strategies for the preparation of this compound. The primary recommended pathway, commencing from 4-aminobenzonitrile, offers a practical and efficient route for laboratory-scale synthesis. By understanding the chemical principles behind each step and adhering to the detailed experimental protocols, researchers and drug development professionals can confidently produce this valuable building block for their discovery programs. The alternative routes provide additional flexibility, allowing for adaptation based on available resources and specific research needs.

References

A Technical Guide to the Physicochemical Properties of 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 2-Chlorobenzo[d]thiazole-5-carbonitrile (CAS No: 385432-46-2), a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The guide details the compound's core physicochemical properties, chemical reactivity, proposed synthetic routes, and safety considerations. Designed for researchers, chemists, and drug development professionals, this whitepaper synthesizes available data to offer field-proven insights, explaining the causality behind experimental choices and highlighting the compound's utility as a key intermediate in the synthesis of complex, biologically active molecules.

Introduction: A Scaffold of Significance

The benzothiazole moiety is a privileged heterocyclic scaffold present in numerous natural and synthetic compounds demonstrating a wide array of biological activities.[1] Its derivatives are foundational to the development of therapeutics for cancer, inflammation, neurodegeneration, and infectious diseases.[2] Notable drugs such as the glutamate antagonist Riluzole, used to treat amyotrophic lateral sclerosis, and the dopamine agonist Pramipexole, for Parkinson's disease, feature the benzothiazole core, underscoring its pharmacological importance.[3]

This compound emerges as a particularly valuable intermediate within this class. Its structure is bifunctional, featuring two key reactive sites: a labile chlorine atom at the 2-position and a versatile nitrile group on the benzene ring. This unique arrangement allows for sequential, regioselective modifications, making it an ideal starting point for constructing complex molecular frameworks and libraries of novel compounds for drug discovery and materials science applications.[4] This guide aims to consolidate the known properties and provide expert analysis of its chemical behavior to facilitate its effective application in research and development.

Core Physicochemical & Structural Properties

Precise physical data such as melting and boiling points for this compound are not widely reported in publicly available literature. However, its fundamental molecular and handling properties have been established by various chemical suppliers. This information is crucial for experimental design, reaction setup, and ensuring long-term sample integrity.

Table 1: Summary of Physicochemical Properties

Property Value Source(s)
CAS Number 385432-46-2 [4][5][6]
Molecular Formula C₈H₃ClN₂S [4][5][7]
Molecular Weight 194.64 g/mol [4][6][7]
IUPAC Name 2-chloro-1,3-benzothiazole-5-carbonitrile N/A
Synonyms 5-Benzothiazolecarbonitrile, 2-chloro- [7]
Purity Commercially available from 95% to ≥98% [4][5][6]
MDL Number MFCD12827959 [4][5][6]
SMILES N#CC1=CC=C(SC(Cl)=N2)C2=C1 [7]
Topological Polar Surface Area (TPSA) 36.68 Ų [7]
logP (Calculated) 2.82 [7]

| Storage Conditions | Store at 2-8°C under an inert atmosphere |[4][8][9] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in the distinct reactivity of its two primary functional groups. Understanding these characteristics allows for the strategic design of multi-step synthetic pathways.

Nucleophilic Aromatic Substitution at the C2-Position

The chlorine atom at the 2-position of the benzothiazole ring is the most reactive site. It is highly susceptible to nucleophilic aromatic substitution (SNAr), serving as an excellent leaving group. This reactivity is central to its function as a building block, enabling the facile introduction of a wide variety of substituents, including amines, alcohols, and thiols. This reaction is a cornerstone for creating derivatives with diverse biological functions. For example, reacting 2-chlorobenzothiazoles with piperazine derivatives is a common strategy in medicinal chemistry to synthesize novel therapeutic candidates.[3]

The causality for this enhanced reactivity lies in the electron-withdrawing nature of the thiazole ring's nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack, thereby lowering the activation energy of the substitution reaction.

SNAr_Reaction reagents 2-Chlorobenzo[d]thiazole- 5-carbonitrile + Nu-H sub <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=15089712&t=l' />td>tr><tr><tdborder='0'>Substratetd>tr>table>> product 2-Substituted-benzo[d]thiazole- 5-carbonitrile + HCl sub->product Base, Solvent (e.g., DIPEA, DMF) prod <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/your-image.png' />td>tr><tr><tdborder='0'>Producttd>tr>table>> caption General Nucleophilic Substitution at C2

Caption: General Nucleophilic Substitution at C2.

Note: A generic product image placeholder is used in the DOT script above. In a real-world application, this would be replaced with the specific structure of the resulting substituted benzothiazole.

Transformations of the C5-Nitrile Group

The nitrile group (–C≡N) at the 5-position offers a secondary handle for chemical modification. It is a stable functional group but can be transformed under specific conditions:

  • Hydrolysis: It can be hydrolyzed to a carboxylic acid (–COOH) under acidic or basic conditions, enabling further reactions such as amide bond formation.

  • Reduction: The nitrile can be reduced to a primary amine (–CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), providing a site for introducing new substituents.

  • Cyclization Reactions: The nitrile group can participate in cyclization reactions to form adjacent heterocyclic rings, a strategy used to build complex polycyclic systems.[3]

Proposed Synthetic Workflow & Experimental Protocol

While the direct synthesis of this compound is not detailed in the available literature, a plausible and efficient route can be designed based on established organometallic cross-coupling reactions. The cyanation of an aryl halide is a standard and reliable method. A logical approach would involve the palladium- or copper-catalyzed cyanation of a 2-chloro-5-halobenzothiazole precursor.

The workflow below outlines a copper-catalyzed cyanation, often referred to as a Rosenmund–von Braun reaction, which is a robust method for this type of transformation.[10]

Synthesis_Workflow start Start: 2-Chloro-5-bromobenzo[d]thiazole reagent Add Copper(I) Cyanide (CuCN) Solvent: DMF or NMP start->reagent reaction Heat Reaction Mixture (e.g., 140-160 °C) under Inert Atmosphere (N₂ or Ar) reagent->reaction workup Aqueous Workup (e.g., with FeCl₃/HCl or NaCN solution) to decompose copper complexes reaction->workup extraction Solvent Extraction (e.g., with Ethyl Acetate or DCM) workup->extraction purification Purification (Column Chromatography on Silica Gel) extraction->purification product Product: 2-Chlorobenzo[d]thiazole- 5-carbonitrile purification->product

Caption: Proposed workflow for copper-catalyzed cyanation.

Hypothetical Experimental Protocol: CuCN-Mediated Cyanation

This protocol is illustrative and should be optimized based on laboratory-specific conditions and safety assessments.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-bromobenzo[d]thiazole (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).

    • Rationale: An excess of the cyanide source is used to drive the reaction to completion. A dry, inert atmosphere is critical to prevent quenching of the catalyst and unwanted side reactions.

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to the flask (concentration approx. 0.5-1.0 M).

    • Rationale: These solvents are chosen for their ability to dissolve the reagents and for their high boiling points, which allow the reaction to be conducted at the elevated temperatures required for C-Br bond activation.[10]

  • Reaction: Heat the reaction mixture to 140-160 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-24 hours).

  • Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid or an aqueous sodium cyanide solution to decompose the copper-cyanide complexes.

    • Rationale: This step is crucial for breaking down the stable copper complexes formed during the reaction, which facilitates the isolation of the organic product.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related analogs like 2-chlorobenzothiazole provides a strong basis for hazard assessment.

  • Potential Hazards: Based on its structural motifs (chlorinated aromatic, nitrile), the compound should be handled as acutely toxic and an irritant.

    • Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[11]

    • Irritation: Expected to cause serious eye irritation.[11]

    • Environmental: May be harmful to aquatic life.

  • Precautionary Measures:

    • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12]

    • Handling: Avoid breathing dust, vapor, or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[12][13]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

    • For long-term stability, storage at 2-8°C under an inert gas like argon or nitrogen is recommended.[4][9]

Conclusion

This compound stands out as a high-potential building block for advanced chemical synthesis. Its defined reactive sites enable predictable and versatile derivatization, making it a valuable asset for constructing novel compounds in medicinal chemistry and materials science. While there are gaps in the publicly available physical and spectroscopic data, its chemical utility is clear from the reactivity of its constituent functional groups. The synthetic and handling protocols outlined in this guide provide a solid framework for researchers to safely and effectively leverage this compound in their work, paving the way for future discoveries based on the potent benzothiazole scaffold.

References

An In-Depth Technical Guide to the Purity Analysis of 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 2-Chlorobenzo[d]thiazole-5-carbonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical impact of purity on the safety, efficacy, and reproducibility of downstream applications, this document outlines a multi-faceted analytical approach. We delve into the rationale behind method selection, provide detailed experimental protocols for chromatographic and spectroscopic techniques, and discuss the identification of potential process-related and degradation impurities. This guide is designed to be a practical resource, empowering researchers to establish robust, self-validating systems for the quality control of this important heterocyclic compound.

Introduction: The Significance of Purity for this compound

This compound is a versatile building block in medicinal chemistry and materials science. Its unique molecular architecture makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The presence of impurities, even in trace amounts, can have profound consequences, potentially altering pharmacological activity, introducing toxicity, or impeding the progress of drug development. Therefore, a rigorous and comprehensive purity analysis is not merely a quality control measure but a fundamental prerequisite for its use in any research or manufacturing setting.

This guide will explore a suite of analytical techniques, each providing a unique and complementary perspective on the purity of this compound. By integrating these methods, a complete and reliable purity profile can be established.

Understanding the Impurity Profile: A Synthesis-Based Approach

A thorough understanding of the synthetic route used to produce this compound is paramount for predicting and identifying potential process-related impurities. A plausible and common synthetic pathway involves the Sandmeyer reaction, a versatile method for converting aromatic amines into various functional groups.[1][2]

A likely precursor for this synthesis is 2-Amino-5-chlorobenzonitrile. The synthesis of this precursor itself involves multiple steps, each with the potential to introduce impurities.[3] A potential synthetic pathway to the final product is outlined below:

Caption: Plausible synthetic pathway to this compound.

Based on this synthetic approach, a range of potential impurities should be considered during the purity analysis:

  • Starting Materials: Unreacted 2-Amino-5-chlorobenzonitrile.

  • Intermediates: Residual diazonium salts (highly reactive and generally not expected in the final product but can lead to byproducts).

  • Byproducts of the Sandmeyer Reaction: Phenolic compounds formed by the reaction of the diazonium salt with water, and potential biaryl compounds.[4]

  • Isomeric Impurities: If the starting materials are not isomerically pure, regioisomers of the final product could be present.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

Chromatographic Purity Assessment: The Power of Separation

Chromatographic techniques are indispensable for separating and quantifying the main component from its impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose, offering excellent resolution and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) provides complementary information, particularly for volatile and thermally stable compounds.

High-Performance Liquid Chromatography (HPLC-UV)

A stability-indicating HPLC method is essential for accurately determining the purity of this compound and for monitoring its stability over time. The following protocol provides a robust starting point for method development and validation.

Rationale for Method Design:

  • Reversed-Phase Chromatography: A C18 column is selected due to the non-polar nature of the benzothiazole ring system, providing good retention and separation based on hydrophobicity.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. The addition of a small amount of an acid, such as formic acid, helps to protonate any basic functional groups, leading to sharper peaks and improved peak shape.

  • UV Detection: The aromatic nature of the benzothiazole ring system results in strong UV absorbance, making UV detection a sensitive and reliable method for quantification.

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

    • Gradient: A suitable gradient can be developed, for example, starting with a higher percentage of A and gradually increasing the percentage of B to elute more hydrophobic impurities. A starting point could be 60:40 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of maximum absorbance should be chosen (e.g., around 280 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Self-Validating System: The method's validity is continuously checked by running system suitability tests, including retention time reproducibility, peak asymmetry, and theoretical plates. The use of a validated reference standard is crucial for accurate quantification.

Caption: HPLC-UV analysis workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable impurities. It provides both retention time information and a mass spectrum, which acts as a molecular fingerprint.

Rationale for Method Design:

  • GC Separation: A non-polar capillary column is suitable for separating compounds based on their boiling points and polarity.

  • Electron Ionization (EI): EI is a standard ionization technique that produces a reproducible fragmentation pattern, which is crucial for library matching and structural elucidation.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a suitable concentration.

  • Data Analysis: Identify impurities by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns.

Expected Fragmentation: The mass spectrum of this compound is expected to show a prominent molecular ion peak. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom and the nitrile group.[5]

Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure of the main component and can be used to identify and characterize impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound and for detecting any structural isomers or impurities with different proton or carbon environments.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-4~8.2-8.4 (d)C-4: ~125-128
H-6~7.8-8.0 (dd)C-5: ~110-115
H-7~7.6-7.8 (d)C-6: ~130-135
C-7: ~122-125
C-2: ~150-155
C-3a: ~135-140
C-7a: ~150-155
CN: ~115-120

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃ or DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of the deuterated solvent.

  • Experiments: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment and impurity identification.

Mass Spectrometry (MS)

In addition to GC-MS, direct infusion mass spectrometry can provide a quick and accurate determination of the molecular weight of the compound and its impurities. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Forced Degradation Studies: A Proactive Approach to Stability

Forced degradation studies are a regulatory requirement and a scientific necessity to develop stability-indicating analytical methods.[9][10] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing to generate potential degradation products.

Rationale for Stress Conditions:

The selected stress conditions (acidic, basic, oxidative, photolytic, and thermal) are designed to mimic the potential degradation pathways that the molecule might encounter during its shelf life.

Experimental Protocol: Forced Degradation Studies

  • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photolytic Degradation: Expose the solid sample or a solution of the sample to UV and visible light according to ICH Q1B guidelines.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

After each stress condition, the samples are analyzed by the developed HPLC-UV method to assess the extent of degradation and to separate the degradation products from the parent compound. The peak purity of the main peak should be evaluated using a photodiode array (PDA) detector to ensure that no co-eluting degradation products are present.

Caption: Workflow for forced degradation studies.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 2: Example Purity Analysis Summary

Analytical Technique Parameter Specification Result
HPLC-UVPurity (Area %)≥ 98.0%99.5%
Any single impurity≤ 0.5%0.2%
Total impurities≤ 1.0%0.5%
GC-MSVolatile ImpuritiesReportNo significant volatile impurities detected
NMRStructure ConfirmationConforms to structureConforms

Conclusion: A Holistic Approach to Purity Assurance

The purity analysis of this compound requires a multi-pronged approach that combines high-resolution separation techniques with powerful spectroscopic methods for structural elucidation. By understanding the synthetic pathway and potential degradation routes, a comprehensive impurity profile can be established. The protocols and rationale outlined in this guide provide a robust framework for researchers and drug development professionals to ensure the quality, safety, and reliability of this important chemical intermediate. A commitment to rigorous analytical science is the cornerstone of successful research and development in the pharmaceutical and related industries.

References

Stability and storage of 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Chlorobenzo[d]thiazole-5-carbonitrile

Introduction

This compound is a key intermediate in the synthesis of a variety of organic compounds, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique structural properties make it a valuable building block for creating biologically active molecules.[1] As with any reactive chemical intermediate, ensuring its stability during storage and handling is paramount to the success of research and development activities, guaranteeing the integrity of experimental results and the safety of laboratory personnel. This guide provides a comprehensive overview of the best practices for the stability and storage of this compound, grounded in an understanding of its chemical properties and potential degradation pathways.

Chemical Profile and Inherent Stability

This compound possesses a molecular formula of C₈H₃ClN₂S and a molecular weight of 194.64 g/mol .[1][2][3] The molecule's stability is influenced by the presence of three key functional groups: the chlorinated benzothiazole ring and the nitrile group. The benzothiazole core is a bicyclic aromatic system, which generally confers a degree of stability. However, the presence of a chlorine atom at the 2-position and a nitrile group at the 5-position introduces specific reactivity that must be considered for long-term storage.

The nitrile group is generally considered to be metabolically stable and can improve the pharmacokinetic profile of drug candidates.[4] However, under certain conditions, it can be susceptible to hydrolysis. The 2-chloro substituent on the benzothiazole ring is a potential site for nucleophilic substitution, making the compound susceptible to degradation by water and other nucleophiles.

Recommended Storage Conditions

Proper storage is critical to maintain the purity and integrity of this compound. The following conditions are recommended based on supplier data and the chemical nature of the compound.

ParameterRecommendationRationale
Temperature 2-8°C[1][3][5] or -20°C[2]Lower temperatures slow down the rate of potential degradation reactions, such as hydrolysis and reactions with trace impurities.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)[1][3]The inert atmosphere displaces oxygen and moisture, minimizing the risk of oxidative degradation and hydrolysis.
Container Tightly closed container[6][7][8]Prevents the ingress of atmospheric moisture and oxygen. Amber glass is recommended to protect from light.
Location Dry, cool, and well-ventilated place[7][8]A controlled environment protects the compound from excessive heat and humidity fluctuations.
Incompatibilities Acids, bases, strong oxidizing agents[7][8]These substances can catalyze or directly participate in the degradation of the compound.

Potential Degradation Pathways

Hydrolysis

The presence of the 2-chloro substituent on the benzothiazole ring makes it susceptible to nucleophilic attack by water. This can lead to the formation of 2-hydroxybenzo[d]thiazole-5-carbonitrile. The nitrile group can also undergo hydrolysis, particularly under acidic or basic conditions, to form a carboxylic acid or an amide.[9]

Photodegradation

Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[10] While specific photostability data for this compound is lacking, it is prudent to protect it from light to prevent potential photolytic degradation, which could involve ring opening or other complex reactions.

Thermal Degradation

As with most organic compounds, exposure to high temperatures can lead to decomposition. It is important to adhere to the recommended storage temperatures to minimize the risk of thermal degradation.

Handling and Safety Precautions

This compound and related compounds are classified as hazardous. Therefore, strict adherence to safety protocols is essential.

  • Engineering Controls : Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[6]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[6]

    • Skin Protection : Wear appropriate chemical-resistant gloves and a lab coat.[6]

    • Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator.[6]

  • Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.

  • Spills : In case of a spill, collect the material using an absorbent, non-combustible material and place it in a suitable container for disposal.[6]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for research purposes, it is advisable to perform periodic stability assessments, especially for older batches or material that may have been stored improperly.

Visual Inspection

A simple yet effective first step is to visually inspect the material for any changes in color or physical state. Any deviation from a uniform, crystalline solid should be noted.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the gold standard for assessing the purity of a compound and detecting the presence of degradation products.

Objective : To develop a reverse-phase HPLC method to separate this compound from its potential degradation products.

Materials :

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid or trifluoroacetic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Method :

  • Mobile Phase Preparation : Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acidifier (e.g., 0.1% formic acid) to improve peak shape. The exact ratio may need to be optimized.

  • Standard Solution Preparation : Accurately weigh a small amount of this compound and dissolve it in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation : Prepare a solution of the test sample at the same concentration as the standard solution.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 10 µL

    • Column Temperature : 30°C

    • Detection Wavelength : Determined by UV scan of the standard solution (typically the wavelength of maximum absorbance).

  • Analysis : Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Interpretation : Compare the chromatogram of the sample to that of the standard. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates degradation. The purity can be calculated based on the relative peak areas.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of the compound and identify any degradation products.

Objective : To obtain a ¹H NMR spectrum of the sample and compare it to a reference spectrum of a pure standard.

Method :

  • Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Compare the chemical shifts, splitting patterns, and integration of the sample spectrum with a reference spectrum.

  • The presence of unexpected signals may indicate the presence of impurities or degradation products.

Logical Workflow for Handling and Stability Assessment

The following diagram illustrates a decision-making process for handling and assessing the stability of a newly received or stored batch of this compound.

Stability_Workflow start Receive/Retrieve Batch of This compound visual_inspection Visual Inspection (Color, Physical State) start->visual_inspection is_ok Appearance Unchanged? visual_inspection->is_ok document_changes Document Changes & Consider Discarding is_ok->document_changes No check_storage Review Storage History (Temp, Atmosphere, Age) is_ok->check_storage Yes storage_ok Properly Stored? check_storage->storage_ok stability_test Perform Stability Assessment (HPLC and/or NMR) storage_ok->stability_test No/Uncertain use_compound Proceed with Use in Experiments storage_ok->use_compound Yes purity_ok Purity Meets Specification? stability_test->purity_ok purity_ok->use_compound Yes quarantine Quarantine Batch & Investigate Further purity_ok->quarantine No

Caption: Decision workflow for handling and stability assessment.

Conclusion

The chemical integrity of this compound is crucial for its successful application in research and development. By understanding its inherent chemical properties and potential for degradation, researchers can implement appropriate storage and handling procedures to ensure its stability. Adherence to the recommended conditions of low temperature, inert atmosphere, and protection from light and incompatible substances will minimize degradation. Regular assessment of purity, particularly for long-term stored materials, through techniques such as HPLC and NMR, will further guarantee the quality and reliability of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 2-Chlorobenzo[d]thiazole-5-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chlorobenzo[d]thiazole-5-carbonitrile

The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active molecules and functional materials.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] this compound emerges as a highly versatile and valuable building block for synthetic chemists, particularly those in drug discovery and development.[3] This reagent features two key points of reactivity: the C2-chloro substituent, which is primed for both palladium-catalyzed cross-coupling and nucleophilic substitution reactions, and the C5-carbonitrile group, an electron-withdrawing moiety that modulates the reactivity of the benzothiazole core and serves as a synthetic handle for further transformations.

The inherent reactivity of the C2-chloro position is significantly enhanced by the adjacent nitrogen atom within the thiazole ring, making it an excellent electrophile for a variety of transformations.[4] This guide provides detailed application notes and robust protocols for three critical classes of reactions utilizing this compound: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). These protocols are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature on related compounds.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with exceptional functional group tolerance.[1][5] For this compound, this reaction provides a direct route to 2-aryl- or 2-vinyl-5-cyanobenzothiazoles, which are of significant interest in medicinal chemistry. The reactivity of aryl chlorides in Suzuki couplings, while traditionally more challenging than bromides or iodides, can be effectively overcome with modern, highly active palladium catalyst systems.[6]

Causality and Experimental Design Rationale

The success of the Suzuki coupling with an aryl chloride like this compound hinges on facilitating the rate-limiting oxidative addition step of the Pd(0) catalyst to the C-Cl bond.[5][6] To achieve this, the protocol employs:

  • A High-Activity Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos or XPhos) is selected. These ligands stabilize the Pd(0) species and promote the oxidative addition to the relatively inert C-Cl bond.

  • A Suitable Base: Potassium phosphate (K₃PO₄) is chosen as a moderately strong base. It is effective in promoting the transmetalation step without causing degradation of sensitive functional groups on either coupling partner.

  • An Anhydrous, Aprotic Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions, providing good solubility for both the organic and inorganic reagents.[1]

The electron-withdrawing nature of the 5-carbonitrile group is expected to enhance the electrophilicity of the C2 position, potentially facilitating the oxidative addition step.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd₂(dba)₃ & SPhos - K₃PO₄ solvent Add Solvents: - Anhydrous 1,4-Dioxane - Degassed Water reagents->solvent purge Purge with Inert Gas (Argon or Nitrogen) solvent->purge heat Heat Reaction Mixture (e.g., 90-100 °C) purge->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool & Quench (Add Water) monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Isolate Product: 2-Arylbenzo[d]thiazole- 5-carbonitrile purify->product caption Figure 1. Experimental workflow for Suzuki-Miyaura coupling.

Figure 1. Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2-(4-Methoxyphenyl)benzo[d]thiazole-5-carbonitrile

Materials:

  • This compound (1.0 equiv, e.g., 194.6 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv, 182.4 mg, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%, 22.9 mg, 0.025 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (5 mol%, 20.5 mg, 0.05 mmol)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 equiv, 636.8 mg, 3.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen).

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous 1,4-dioxane followed by degassed water via syringe.

  • Stir the mixture vigorously and heat to 90-100 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)benzo[d]thiazole-5-carbonitrile.

Data Summary Table
ParameterValue
Reactant 1 This compound
Reactant 2 4-Methoxyphenylboronic acid
Catalyst Pd₂(dba)₃ / SPhos
Base K₃PO₄
Solvent 1,4-Dioxane / H₂O (5:1)
Temperature 90-100 °C
Typical Time 12-18 h
Expected Yield 70-90% (substrate dependent)

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C–N bonds, enabling the synthesis of aryl amines from aryl halides.[7][8] This transformation is of paramount importance in pharmaceutical synthesis, as the arylamine moiety is a common feature in drug candidates.[9] Applying this reaction to this compound allows for the direct installation of primary or secondary amines at the C2 position, providing access to a diverse library of 2-amino-5-cyanobenzothiazole derivatives.

Causality and Experimental Design Rationale

The key to a successful Buchwald-Hartwig amination is the careful selection of the base and the catalyst system, which are often interdependent.[2]

  • Catalyst System: As with the Suzuki coupling, a high-activity palladium/ligand system is necessary to activate the aryl chloride. A G3 (third-generation) palladacycle precatalyst (e.g., XPhos Pd G3) can be particularly effective as it is air- and moisture-stable and forms the active Pd(0) species under the reaction conditions.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for a wide range of amines. For more sensitive substrates or functionalized anilines, a weaker base like potassium phosphate (K₃PO₄) may be employed to minimize side reactions.[2]

  • Solvent: Anhydrous toluene or dioxane are standard solvents that provide good solubility and have sufficiently high boiling points for this transformation.

The presence of the 5-carbonitrile group makes the benzothiazole ring electron-deficient, which should favor the reductive elimination step of the catalytic cycle, the final step in which the C-N bond is formed.

Experimental Workflow Diagram

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Amine - Pd Precatalyst & Base solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent purge Purge with Inert Gas (Argon or Nitrogen) solvent->purge heat Heat Reaction Mixture (e.g., 100-110 °C) purge->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Cool, Filter through Celite, & Concentrate monitor->workup purify Purify by Column Chromatography workup->purify product Isolate Product: 2-Aminobenzo[d]thiazole- 5-carbonitrile purify->product caption Figure 2. Experimental workflow for Buchwald-Hartwig amination.

Figure 2. Experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 2-(Piperidin-1-yl)benzo[d]thiazole-5-carbonitrile

Materials:

  • This compound (1.0 equiv, e.g., 194.6 mg, 1.0 mmol)

  • Piperidine (1.2 equiv, 119 µL, 1.2 mmol)

  • XPhos Pd G3 (2 mol%, 16.9 mg, 0.02 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv, 134.5 mg, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen).

Procedure:

  • In a glovebox or under a stream of argon, add this compound, XPhos Pd G3, and NaOt-Bu to an oven-dried Schlenk tube.

  • Seal the tube with a septum. Remove from the glovebox and add anhydrous toluene, followed by piperidine, via syringe.

  • Purge the headspace with argon for 5 minutes.

  • Stir the mixture vigorously and heat to 100-110 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Data Summary Table
ParameterValue
Reactant 1 This compound
Reactant 2 Piperidine (or other amine)
Catalyst XPhos Pd G3
Base NaOt-Bu
Solvent Toluene
Temperature 100-110 °C
Typical Time 4-12 h
Expected Yield 75-95% (amine dependent)

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C2 position of the benzothiazole ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen.[4] This inherent reactivity allows for metal-free substitution reactions with a variety of strong nucleophiles, providing a cost-effective and operationally simple alternative to cross-coupling methods for certain substrates.

Causality and Experimental Design Rationale

The feasibility of an SNAr reaction on this compound is governed by the stability of the intermediate Meisenheimer complex.[10]

  • Substrate Activation: The benzothiazole core, particularly the imine-like C=N bond, strongly activates the C2 position. This effect is further amplified by the electron-withdrawing 5-carbonitrile group, which can delocalize the negative charge of the Meisenheimer intermediate, thus stabilizing it and lowering the activation energy of the reaction.

  • Nucleophile Choice: Strong nucleophiles such as alkoxides, thiolates, and secondary amines are excellent candidates for this reaction.[4] For amines, the reaction may proceed without an external base, as the amine can act as both the nucleophile and the base to neutralize the HCl byproduct. However, including a non-nucleophilic base (e.g., triethylamine or DIPEA) can accelerate the reaction.

  • Solvent and Temperature: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the charged intermediate. Heating is typically required to drive the reaction to completion.

Experimental Workflow Diagram

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Nucleophile (e.g., Thiol) - Base (e.g., K₂CO₃) solvent Add Polar Aprotic Solvent (e.g., DMF) reagents->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool & Pour into Ice-Water monitor->quench filter_collect Collect Precipitate by Filtration quench->filter_collect wash_dry Wash with Water & Dry filter_collect->wash_dry product Isolate Product: 2-Substituted-benzo[d]thiazole- 5-carbonitrile wash_dry->product caption Figure 3. Experimental workflow for SNAr reaction.

Figure 3. Experimental workflow for SNAr reaction.

Detailed Protocol: Synthesis of 2-(Phenylthio)benzo[d]thiazole-5-carbonitrile

Materials:

  • This compound (1.0 equiv, e.g., 194.6 mg, 1.0 mmol)

  • Thiophenol (1.05 equiv, 107 µL, 1.05 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 equiv, 207.3 mg, 1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

  • To a round-bottom flask, add this compound and potassium carbonate.

  • Add DMF and stir to form a suspension.

  • Add thiophenol dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the flask to room temperature and pour the contents into a beaker containing ice-water (50 mL) with stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the pure 2-(phenylthio)benzo[d]thiazole-5-carbonitrile. Further purification by recrystallization may be performed if necessary.

Data Summary Table
ParameterValue
Reactant 1 This compound
Nucleophile Thiophenol
Base K₂CO₃
Solvent DMF
Temperature 80 °C
Typical Time 2-4 h
Expected Yield >90%

Conclusion and Future Outlook

This compound is a powerful and versatile intermediate for the synthesis of diverse molecular architectures. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution provide reliable and reproducible methods for its functionalization at the C2 position. The presence of the C5-carbonitrile not only influences the reactivity of the scaffold but also offers a valuable site for subsequent chemical modifications, such as reduction to an amine or hydrolysis to a carboxylic acid, further expanding the synthetic utility of the resulting products. These methods empower researchers in medicinal chemistry and materials science to rapidly generate libraries of novel benzothiazole derivatives for the discovery of new therapeutic agents and advanced materials.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Substituted Benzo[d]thiazole-5-carbonitrile Scaffold

The benzothiazole core is a privileged heterocyclic system renowned for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of this scaffold allows for the fine-tuning of its biological activity, making it a cornerstone in medicinal chemistry. The starting material, 2-Chlorobenzo[d]thiazole-5-carbonitrile, is a highly valuable building block for the synthesis of a diverse library of novel compounds. The presence of a chloro group at the 2-position provides a reactive handle for various synthetic transformations, while the electron-withdrawing carbonitrile group at the 5-position can significantly influence the molecule's electronic properties and biological interactions. This guide provides detailed application notes and protocols for the synthesis of novel 2-substituted benzo[d]thiazole-5-carbonitrile derivatives, focusing on robust and widely applicable synthetic methodologies.

Core Synthetic Strategies: A Gateway to Molecular Diversity

The derivatization of this compound primarily revolves around the substitution of the chloro group at the 2-position. This can be efficiently achieved through two main classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The choice of strategy depends on the desired substituent and the required reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): A Direct and Versatile Approach

Nucleophilic aromatic substitution is a fundamental and direct method for introducing a variety of nucleophiles at the 2-position of the benzothiazole ring. The electron-withdrawing nature of the thiazole ring system facilitates the attack of nucleophiles at the C2 position, leading to the displacement of the chloride leaving group.[2] This method is particularly effective for the introduction of amine, alkoxide, and thiol functionalities.

Causality Behind Experimental Choices: The reactivity in SNAr reactions is dictated by the nucleophilicity of the incoming group and the stability of the leaving group. The presence of the electron-withdrawing 5-carbonitrile group is expected to further activate the 2-position towards nucleophilic attack. The choice of base is crucial to deprotonate the nucleophile (in the case of amines and thiols) and to neutralize the HCl generated during the reaction. The solvent is selected based on the solubility of the reactants and its ability to facilitate the reaction, with polar aprotic solvents like DMF or DMSO often being preferred.

Palladium-Catalyzed Cross-Coupling Reactions: Precision and Scope

For the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a high degree of control and broad substrate scope, palladium-catalyzed cross-coupling reactions are the methods of choice. The two most relevant reactions for derivatizing this compound are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

  • Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds by coupling aryl halides with a wide range of primary and secondary amines.[3][4] It offers a significant advantage over traditional methods for synthesizing arylamines, which often require harsh reaction conditions.[4] The choice of palladium precursor, ligand, and base is critical for achieving high yields and functional group tolerance.[5]

  • Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, specifically for creating biaryl structures.[6] It involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an aryl halide in the presence of a palladium catalyst and a base.[7] The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.

Causality Behind Experimental Choices: In both Buchwald-Hartwig and Suzuki couplings, the catalytic cycle involves oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The base is essential for the transmetalation step in the Suzuki reaction and for the deprotonation of the amine in the Buchwald-Hartwig reaction. The choice of solvent is dictated by the solubility of the reactants and the temperature required for the reaction to proceed efficiently.

Detailed Experimental Protocols

The following protocols are generalized procedures for the synthesis of novel derivatives from this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of 2-(Arylamino)benzo[d]thiazole-5-carbonitrile Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of this compound with an aromatic amine.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add the substituted aniline (1.2 eq.) and the base (K₂CO₃, 2.0 eq. or DIPEA, 2.5 eq.).

  • Add the solvent (DMF or DMSO) to achieve a concentration of approximately 0.1 M.

  • Stir the reaction mixture at 100-120 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylamino)benzo[d]thiazole-5-carbonitrile derivative.

Protocol 2: Synthesis of 2-Arylbenzo[d]thiazole-5-carbonitrile Derivatives via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃) or SPhos)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water (as a solvent mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), and the ligand (e.g., SPhos, 0.1 eq.).

  • Add the base (K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to achieve a concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C for 6-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzo[d]thiazole-5-carbonitrile derivative.

Data Presentation: Expected Outcomes and Characterization

The following tables summarize representative data for the synthesized derivatives. Yields are indicative and may vary based on the specific substrate and reaction optimization.

Table 1: Synthesis of 2-(Arylamino)benzo[d]thiazole-5-carbonitrile Derivatives via SNAr

EntryAmine NucleophileProductYield (%)
1Aniline2-(Phenylamino)benzo[d]thiazole-5-carbonitrile75-85
24-Methoxyaniline2-((4-Methoxyphenyl)amino)benzo[d]thiazole-5-carbonitrile80-90
3Morpholine2-(Morpholino)benzo[d]thiazole-5-carbonitrile85-95

Table 2: Synthesis of 2-Arylbenzo[d]thiazole-5-carbonitrile Derivatives via Suzuki Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenylbenzo[d]thiazole-5-carbonitrile70-80
24-Methylphenylboronic acid2-(p-Tolyl)benzo[d]thiazole-5-carbonitrile75-85
33-Pyridinylboronic acid2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile60-70

Characterization Data:

The synthesized compounds should be characterized by standard spectroscopic methods:

  • ¹H NMR: To confirm the presence of protons in the expected chemical environments and their coupling patterns.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the nitrile (C≡N) stretch.

For example, in the ¹H NMR spectrum of 2-(phenylamino)benzo[d]thiazole-5-carbonitrile, one would expect to see signals corresponding to the protons on the benzothiazole core and the phenyl ring, as well as a characteristic signal for the N-H proton.

Visualization of Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis of novel derivatives from this compound.

SNAr_Workflow start This compound reagents Amine (R-NH2) Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents reaction Heat (100-120 °C) reagents->reaction workup Work-up & Purification reaction->workup product 2-(Alkyl/Arylamino)benzo[d]thiazole-5-carbonitrile workup->product Suzuki_Workflow start This compound reagents Arylboronic Acid (Ar-B(OH)2) Pd Catalyst & Ligand Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start->reagents reaction Heat (80-100 °C) Inert Atmosphere reagents->reaction workup Work-up & Purification reaction->workup product 2-Arylbenzo[d]thiazole-5-carbonitrile workup->product

References

Application Notes and Protocols for Catalytic Reactions Involving 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chlorobenzo[d]thiazole-5-carbonitrile in Modern Synthesis

This compound is a pivotal heterocyclic building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring a reactive 2-chloro substituent and an electron-withdrawing 5-cyano group on the benzothiazole scaffold, offers a versatile platform for the introduction of diverse functionalities. The benzothiazole core itself is a privileged structure, found in numerous biologically active compounds, including anticancer and antimicrobial agents.[1][2] The strategic placement of the chloro and cyano groups modulates the electronic properties of the molecule, influencing its reactivity in predictable and exploitable ways.

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower users to troubleshoot and adapt these methodologies for their specific synthetic challenges. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, providing a comprehensive toolkit for the derivatization of this valuable scaffold.

Section 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Arylbenzo[d]thiazole-5-carbonitriles

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, prized for its mild reaction conditions and broad functional group tolerance.[3][4][5] In the context of this compound, this reaction provides a direct route to 2-aryl derivatives, which are of significant interest in drug discovery.[6]

Mechanistic Considerations and Causality of Experimental Choices

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[4] For an electron-deficient heteroaryl chloride like this compound, the oxidative addition of the Pd(0) catalyst to the C-Cl bond is often the rate-limiting step. The electron-withdrawing nature of the 5-cyano group further deactivates the C-Cl bond towards oxidative addition.[7] Therefore, the choice of a highly active catalyst system is paramount.

  • Catalyst Selection: Electron-rich and bulky phosphine ligands, such as those of the biarylphosphine class (e.g., SPhos, XPhos), are crucial.[1] These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and promote the challenging oxidative addition step.[8] Pre-formed palladium(II) precatalysts, like the Buchwald G3 precatalysts, are often preferred as they provide a reliable and efficient source of the active Pd(0) catalyst.[9]

  • Base Selection: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3] A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often optimal. Stronger bases can lead to decomposition of the boronic acid, while weaker bases may not facilitate transmetalation efficiently.[4]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly employed. Water can aid in the dissolution of the inorganic base and facilitate the formation of the boronate species required for transmetalation.[10]

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv), finely powdered and dried

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the finely powdered K₃PO₄ (2.0 eq).

  • Catalyst Addition: In a separate vial, briefly mix Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) and add this mixture to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylbenzo[d]thiazole-5-carbonitrile.[4]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10012Est. 85-95
24-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₂CO₃Toluene/H₂O9018Est. 80-90
33-Pyridylboronic acid[Pd(IPr)(allyl)Cl]K₃PO₄Dioxane/H₂O10016Est. 70-85
Yields are estimated based on typical outcomes for electron-deficient heteroaryl chlorides and may require optimization for this specific substrate.

Section 2: Buchwald-Hartwig Amination for the Synthesis of 2-Aminobenzo[d]thiazole-5-carbonitriles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds, providing access to a wide range of arylamines.[11][12][13] For this compound, this reaction is a key transformation to introduce primary and secondary amine functionalities at the 2-position, leading to compounds with high potential for biological activity.[14][15]

Mechanistic Insights and Strategic Considerations

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]

  • Catalyst and Ligand Choice: As with Suzuki coupling, the oxidative addition to the C-Cl bond is challenging. Bulky, electron-rich phosphine ligands are essential.[16] Ligands like XPhos and BrettPhos have shown excellent performance in the amination of heteroaryl chlorides.[9] The choice of palladium precursor can also be critical, with pre-formed complexes often offering better reproducibility.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be used, particularly for less reactive amines.[12]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.[16]

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary, 1.5 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (2.0 equiv)

  • Toluene (anhydrous)

  • Two-necked flask

  • Reflux condenser

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a two-necked flask fitted with a reflux condenser and under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).

  • Solvent Addition: Add anhydrous toluene.

  • Reactant Addition: Stir the mixture at room temperature for 5 minutes. Then, add this compound (1.0 equiv) and the amine (1.5 equiv).

  • Reaction: Heat the resulting mixture to reflux (around 110 °C) for 6-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[14][15]

Section 3: Other Key Catalytic Transformations

Beyond Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed couplings offer powerful strategies for functionalizing this compound.

Heck Reaction for Alkenylation

The Heck reaction allows for the coupling of the aryl chloride with an alkene to form a substituted alkene.[17][18][19] This reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or can be run ligand-free under certain conditions, and a base (e.g., triethylamine).[17] For an electron-deficient substrate like this compound, higher temperatures and a robust catalyst system may be necessary.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is the method of choice for introducing alkyne moieties.[20][21][22] It employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[21] The reactivity of 2-chlorobenzothiazoles in Sonogashira coupling is generally lower than that of the corresponding bromides or iodides, often necessitating more specialized catalysts or harsher conditions.[23]

Section 4: Troubleshooting and Addressing Challenges

Cross-coupling reactions with electron-deficient heteroaryl chlorides can be challenging. Common issues include low or no conversion, and the formation of side products.

  • Catalyst Deactivation: The nitrogen atom of the benzothiazole ring can coordinate to the palladium center, leading to catalyst deactivation.[7][10] Using bulky ligands can mitigate this by sterically hindering such coordination.

  • Hydrodehalogenation: A common side reaction is the reduction of the C-Cl bond to a C-H bond. This can be promoted by certain bases and the presence of protic impurities.[24] Ensuring anhydrous conditions and careful selection of the base can minimize this pathway.

  • Homocoupling: Homocoupling of the boronic acid in Suzuki reactions can be an issue. This can often be suppressed by using a lower catalyst loading and controlling the reaction temperature.[4]

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, inefficient oxidative addition.Screen a panel of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos). Use a well-defined Pd(0) or Pd(II) precatalyst. Increase reaction temperature.
Palladium Black Formation Catalyst decomposition.Ensure rigorous exclusion of oxygen. Check the purity of reagents and solvents. Lower the reaction temperature if decomposition is rapid.
Hydrodehalogenation Protic impurities, inappropriate base.Use anhydrous solvents and reagents. Consider a weaker base if compatible with the reaction.
Homocoupling (Suzuki) High catalyst loading, high temperature.Reduce catalyst loading. Run the reaction at the lowest effective temperature.

Conclusion

This compound is a substrate of high synthetic value, and its derivatization through palladium-catalyzed cross-coupling reactions opens up a vast chemical space for exploration. A thorough understanding of the mechanistic principles behind these reactions is key to developing robust and efficient protocols. By carefully selecting the catalyst system, base, and reaction conditions, researchers can effectively overcome the challenges associated with this electron-deficient heteroaryl chloride and unlock its full potential in the synthesis of novel compounds for a wide range of applications.

References

Application Notes and Protocols for the Biological Screening of 2-Chlorobenzo[d]thiazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Derivatives of benzothiazole have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others.[2][3][4] The diverse therapeutic potential of this scaffold is largely attributed to the various substitutions that can be made on the benzothiazole ring system, which modulate the compound's physicochemical properties and biological targets.[1] Specifically, 2-substituted benzothiazoles have been a focal point of research, with studies highlighting their efficacy against various cancer cell lines and microbial pathogens.[5][6][7]

The subject of this guide, 2-chlorobenzo[d]thiazole-5-carbonitrile, represents a key intermediate for the synthesis of a diverse library of such derivatives. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, enabling the introduction of a wide range of functional groups. The carbonitrile group at the 5-position further allows for chemical modifications, providing a rich platform for structure-activity relationship (SAR) studies.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the biological screening of novel derivatives synthesized from this compound. It provides detailed, field-proven protocols for a tiered screening cascade designed to efficiently identify and characterize compounds with promising anticancer and antimicrobial activities. The protocols are presented with an emphasis on the underlying scientific principles and the causal relationships between experimental design and data interpretation, ensuring a robust and self-validating screening process.

Designing the Screening Cascade

A well-designed screening cascade is essential for the efficient and cost-effective evaluation of a compound library.[8][9][10][11] The cascade should be structured to rapidly identify promising "hit" compounds in primary assays and then subject these hits to more complex and physiologically relevant secondary and tertiary assays for validation and lead optimization.[8][12]

Our proposed screening cascade for this compound derivatives is a multi-stage process:

  • Primary Screening: High-throughput assays to assess the broad cytotoxic and antimicrobial potential of the entire compound library.

  • Secondary Screening: More specific assays to confirm the activity of primary hits, determine their potency (e.g., IC50 or MIC values), and assess their selectivity.

  • Mechanism of Action (MoA) Studies: In-depth cellular and biochemical assays to elucidate the molecular targets and pathways through which the lead compounds exert their biological effects.

G

Part 1: Anticancer Activity Screening

Benzothiazole derivatives have shown significant promise as anticancer agents, with mechanisms of action that include the inhibition of protein kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[1][13] The following protocols are designed to identify and characterize derivatives with potent and selective anticancer activity.

Primary Screening: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid and sensitive colorimetric method for assessing cell viability.[14][15][16][17] It is widely used in high-throughput screening to identify compounds that exhibit cytotoxic effects against cancer cell lines.[14][16] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[17]

1.1.1. Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[18]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of cell incubation, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[15]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

1.1.2. Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Compounds that exhibit a significant reduction in cell viability (e.g., >50% inhibition at a single concentration) are considered "hits" and are selected for secondary screening.

Secondary Screening: Dose-Response and Selectivity

The primary hits are further evaluated to determine their potency (IC50) and selectivity. The IC50 value is the concentration of a compound that inhibits 50% of the biological activity, in this case, cell viability. Selectivity is assessed by comparing the cytotoxicity of the compounds against cancer cells and a non-cancerous cell line (e.g., human fibroblasts).

1.2.1. Protocol: IC50 Determination

This protocol is similar to the primary MTT assay, with the key difference being the use of a wider range of compound concentrations to generate a dose-response curve.

Procedure:

  • Follow the MTT assay protocol as described in section 1.1.1.

  • Use a 10-point serial dilution of the hit compounds, typically starting from 100 µM.

  • Generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the compound concentration.

  • Calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).

1.2.2. Data Presentation: Example IC50 Values
Compound IDCancer Cell LineIC50 (µM)Non-Cancerous Cell LineIC50 (µM)Selectivity Index (SI)
Derivative AMCF-75.2Fibroblasts>100>19.2
Derivative BA54912.8Fibroblasts>100>7.8
Derivative CHepG28.5Fibroblasts95.311.2
DoxorubicinMCF-70.8Fibroblasts1.51.9

Selectivity Index (SI) = IC50 (non-cancerous cells) / IC50 (cancer cells)

A higher SI value indicates greater selectivity of the compound for cancer cells.

Mechanism of Action (MoA) Studies

Understanding the mechanism by which a compound induces cancer cell death is crucial for its further development. Benzothiazole derivatives have been reported to induce apoptosis and modulate key signaling pathways involved in cancer progression.[7]

G

1.3.1. Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

1.3.2. Cell Cycle Analysis

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs induce cell cycle arrest at specific checkpoints.

1.3.3. Western Blot Analysis

This technique can be used to investigate the effect of the compounds on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases) and cell signaling pathways (e.g., EGFR, Akt, MAPK).[7]

Part 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[19] Benzothiazole derivatives have been reported to possess a broad spectrum of antimicrobial activity against bacteria and fungi.[3][20][21]

Primary Screening: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22] The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[22]

2.1.1. Protocol: Bacterial Growth Inhibition Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[22]

  • 96-well microplates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL[22]

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.[23] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[22]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[22] This can be assessed visually or by measuring the optical density at 600 nm (OD600).[22][24]

2.1.2. Protocol: Fungal Growth Inhibition Assay

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microplates

  • Fungal inoculum standardized to an appropriate concentration

  • Microplate reader

Procedure:

  • The procedure is similar to the bacterial growth inhibition assay, with modifications to the culture medium and incubation conditions appropriate for fungal growth.[25][26][27][28]

  • Incubation is typically performed at 35°C for 24-48 hours.

  • MIC is determined as the lowest concentration that causes a significant reduction in fungal growth compared to the control.

Secondary Screening: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population. This assay helps to distinguish between bacteriostatic/fungistatic (inhibits growth) and bactericidal/fungicidal (kills) compounds.

2.2.1. Protocol: MBC/MFC Determination
  • Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plate the aliquots onto an appropriate agar medium.

  • Incubate the plates under suitable conditions.

  • The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Data Presentation: Example Antimicrobial Activity
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
Derivative D8321664
Derivative E166432>128
Derivative F416832
Ciprofloxacin0.50.25--
Fluconazole--216

Conclusion

The protocols and application notes presented in this guide provide a robust framework for the systematic biological screening of this compound derivatives. By following this tiered approach, researchers can efficiently identify and characterize novel compounds with promising anticancer and antimicrobial properties. The emphasis on understanding the underlying scientific principles and the inclusion of decision-making frameworks will empower researchers to interpret their data with confidence and advance the most promising candidates toward further preclinical development. The versatility of the benzothiazole scaffold, coupled with a rigorous screening cascade, holds significant potential for the discovery of new therapeutic agents to address unmet medical needs.

References

Application Notes & Protocols: Investigating the Antimicrobial Activity of 2-Chlorobenzo[d]thiazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel chemical entities with potent activity against multidrug-resistant pathogens.[1][2] Benzothiazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide focuses on the derivatives of 2-Chlorobenzo[d]thiazole-5-carbonitrile, a key intermediate for the synthesis of novel antimicrobial candidates. The strategic inclusion of the chloro and cyano groups on the benzothiazole ring offers unique electronic properties and multiple reaction sites for derivatization, making it an attractive starting point for generating diverse chemical libraries.

This document provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the investigation of this compound derivatives as potential antimicrobial agents. The methodologies outlined herein are designed to ensure scientific integrity, reproducibility, and a thorough evaluation of both efficacy and safety.

I. Synthesis of this compound Derivatives: A Strategic Approach

The synthesis of diverse derivatives from the this compound scaffold is pivotal for establishing a robust structure-activity relationship (SAR). The reactivity of the chlorine atom at the 2-position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups.

A common synthetic strategy involves the reaction of this compound with nucleophiles such as amines, thiols, and alcohols. For instance, the synthesis of 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives begins with the reaction of 6-Chloro-2-benzothiazolamine with potassium thiocyanate and bromine, followed by reaction with chloroacetyl chloride and ammonium thiocyanate.[4] This core can then be further modified to create a library of compounds for screening.[4]

Workflow for Synthesis and Derivatization

Synthesis_Workflow A 2-Chlorobenzo[d]thiazole- 5-carbonitrile C Reaction Optimization (Solvent, Temperature, Catalyst) A->C B Nucleophilic Reagents (Amines, Thiols, etc.) B->C D Crude Product C->D E Purification (Crystallization, Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Library of Derivatives F->G

Caption: General workflow for the synthesis of this compound derivatives.

II. Core Protocols for Antimicrobial Efficacy Assessment

A systematic evaluation of the antimicrobial properties of newly synthesized derivatives is crucial. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental in antimicrobial drug discovery.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and efficient technique for determining MIC values.

Protocol: Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria.[5]
  • Culture Media: Mueller-Hinton Broth (MHB) is the recommended medium for most non-fastidious bacteria.
  • Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
  • Positive Control: A clinically approved antibiotic with known activity against the test strains (e.g., Ciprofloxacin, Vancomycin).
  • Negative Control: Solvent (e.g., DMSO) used to dissolve the test compounds.
  • Equipment: 96-well microtiter plates, multichannel pipette, incubator, spectrophotometer (optional).

2. Inoculum Preparation:

  • From a fresh agar plate, inoculate a single colony of the test bacterium into a tube containing 3-5 mL of MHB.
  • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity comparable to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Assay Procedure:

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB. The final volume in each well should be 50 µL.
  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
  • Include a positive control (antibiotic), a negative control (solvent), and a growth control (bacteria in MHB without any compound).
  • Incubate the plate at 37°C for 18-24 hours.

4. Data Interpretation:

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
  • Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (~1.5 x 10^8 CFU/mL) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C for 18-24h C->D E Visual Inspection for Turbidity D->E F Determine MIC E->F

Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.

B. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a crucial next step after determining the MIC to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol: MBC Assay

1. Materials:

  • Results from the MIC assay.
  • Mueller-Hinton Agar (MHA) plates.
  • Sterile spreaders or loops.

2. Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an MHA plate.
  • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
  • Incubate the MHA plates at 37°C for 18-24 hours.

3. Data Interpretation:

  • Count the number of colonies on each plate.
  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Parameter Description Typical Units
MIC Minimum Inhibitory Concentrationµg/mL or µM
MBC Minimum Bactericidal Concentrationµg/mL or µM
MBC/MIC Ratio Indicates bactericidal (≤4) or bacteriostatic (>4) activityUnitless

III. Preclinical Safety Assessment: Cytotoxicity Profiling

A critical aspect of drug development is to ensure that the antimicrobial compounds are selective for microbial cells and exhibit minimal toxicity towards mammalian cells.

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

1. Preparation of Materials:

  • Mammalian Cell Line: A relevant cell line such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells) should be used.
  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
  • Test Compounds: Prepare stock solutions as described for the MIC assay.
  • MTT Reagent: 5 mg/mL MTT in phosphate-buffered saline (PBS).
  • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
  • Treat the cells with various concentrations of the this compound derivatives for 24-48 hours.
  • Include a vehicle control (solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
  • After the incubation period, add 10 µL of the MTT reagent to each well and incubate for another 2-4 hours at 37°C.
  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Mammalian Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 24-48h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

References

Application Notes & Protocols: Evaluating the Anticancer Activity of 2-Chlorobenzo[d]thiazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzothiazole scaffold is a privileged heterocyclic structure renowned for its broad spectrum of biological activities, including significant anticancer properties.[1][2][3][4] Derivatives of this core are known to target various cancer cell lines through multiple mechanisms, such as kinase inhibition and the induction of apoptosis.[1][5] This document provides a comprehensive guide for researchers on the evaluation of novel anticancer compounds derived from the versatile starting material, 2-Chlorobenzo[d]thiazole-5-carbonitrile. We present the scientific rationale, detailed experimental protocols for in vitro screening, and best practices for data analysis and presentation, grounded in established methodologies.

Introduction: The Rationale for Benzothiazole Derivatives in Oncology

Benzothiazole derivatives have emerged as promising candidates in cancer therapy due to their ability to interfere with cellular processes critical for cancer cell growth and survival.[5] Many have advanced to clinical development.[5][6] The this compound moiety serves as an excellent foundational structure for medicinal chemistry efforts. The chlorine atom at the 2-position is an effective leaving group, allowing for facile nucleophilic substitution to generate a diverse library of novel compounds. This structural diversity is key to exploring structure-activity relationships (SAR) and optimizing for potency and selectivity against various cancer targets.

A primary mechanism of action for many benzothiazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7] In particular, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a well-established target.[8][9][10] By blocking the ATP binding site of EGFR, these compounds can halt downstream signaling cascades that promote cell proliferation and survival.[8][11]

Furthermore, a desired outcome for an effective anticancer agent is the induction of programmed cell death, or apoptosis.[12] Many benzothiazole derivatives have been shown to trigger the intrinsic (mitochondria-mediated) apoptotic pathway.[13][14] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspase enzymes, ultimately executing cell death.[13][15]

Section 1: Conceptual Synthetic & Mechanistic Overview

The strategic value of this compound lies in its synthetic accessibility to a wide range of derivatives. The following diagram illustrates a generalized approach to creating a chemical library from this starting material.

G start 2-Chlorobenzo[d]thiazole- 5-carbonitrile (Starting Material) process Nucleophilic Aromatic Substitution start->process reagents Diverse Nucleophiles (e.g., R-SH, R-NH2, R-OH) reagents->process library Library of 2-Substituted Benzothiazole Derivatives process->library screening Biological Screening (Anticancer Assays) library->screening

Caption: General workflow for synthesizing a library of anticancer candidates.

Once synthesized, these derivatives can exert their anticancer effects through various mechanisms. A common pathway involves the inhibition of survival signals, leading to the activation of apoptosis.

G cluster_0 Cell Exterior cluster_1 Cell Interior growth_factor Growth Factor (e.g., EGF) egfr EGFR Kinase growth_factor->egfr pi3k PI3K/AKT Pathway egfr->pi3k Activates compound Benzothiazole Derivative compound->egfr Inhibition bcl2 Anti-apoptotic proteins (Bcl-2, Bcl-xL) pi3k->bcl2 Activates bax Pro-apoptotic proteins (Bax, Bak) bcl2->bax Inhibits mito Mitochondrial Disruption (ΔΨm Loss) bax->mito caspase Caspase Activation (Caspase-9, Caspase-3) mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified signaling pathway of an EGFR-inhibiting benzothiazole derivative.

Section 2: Experimental Protocols for In Vitro Evaluation

A systematic, multi-assay approach is crucial for characterizing the anticancer potential of novel compounds. The following protocols provide a robust framework for initial screening and mechanistic investigation.

G cluster_workflow Overall Experimental Workflow cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis start Culture Selected Cancer Cell Lines treat Treat cells with Benzothiazole Derivatives (Dose-response) start->treat assay1 Cell Viability Assay (e.g., MTT / CellTiter-Glo) treat->assay1 assay2 Apoptosis Assay (Annexin V / PI Staining) treat->assay2 assay3 Protein Expression (Western Blot) treat->assay3 analysis1 Calculate IC50 Values assay1->analysis1 analysis2 Quantify Apoptotic vs. Necrotic Populations assay2->analysis2 analysis3 Analyze Protein Levels (e.g., Cleaved Caspase-3) assay3->analysis3

Caption: Workflow for in vitro testing of novel anticancer compounds.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a widely used method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7] It is a reliable first-pass screen to determine a compound's cytotoxic potential and calculate its IC50 value.

Scientist's Insight: The choice of cell lines is critical. A panel representing different cancer types (e.g., lung, breast, colon) provides a broader understanding of the compound's spectrum of activity.[3] Seeding density must be optimized for each cell line to ensure they are in the exponential growth phase during treatment.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM).[12][16] Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, confirming that cell death occurs via apoptosis.[16]

Scientist's Insight: It is crucial to include both unstained and single-stained (Annexin V only, PI only) controls to set the proper gates for flow cytometry analysis. Treating cells at the predetermined 1x and 2x IC50 concentrations for a shorter time point (e.g., 24 hours) is often optimal for capturing early apoptotic events.

Materials:

  • 6-well plates

  • Test compounds, positive control (e.g., Staurosporine)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to adhere overnight. Treat cells with the test compound at its IC50 concentration for 24-48 hours.[16]

  • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Section 3: Data Presentation and Interpretation

Clear and concise data presentation is essential for communicating findings. Quantitative data, such as IC50 values, should be summarized in a table.

Table 1: Cytotoxicity of Exemplar Benzothiazole Derivatives (Illustrative Data)

Compound Target Cancer Cell Line Tissue of Origin IC50 (µM) ± SD Doxorubicin (Control) IC50 (µM) ± SD
Derivative A A549 Lung Carcinoma 1.2 ± 0.2 0.8 ± 0.1
Derivative A MCF-7 Breast Adenocarcinoma 4.5 ± 0.7 1.1 ± 0.2
Derivative A HCT-116 Colorectal Carcinoma 2.1 ± 0.3 0.9 ± 0.1
Derivative B A549 Lung Carcinoma 15.8 ± 2.4 0.8 ± 0.1
Derivative B MCF-7 Breast Adenocarcinoma > 50 1.1 ± 0.2

| Derivative B | HCT-116 | Colorectal Carcinoma | 22.4 ± 3.1 | 0.9 ± 0.1 |

Note: Data are for illustrative purposes. Values should be derived from at least three independent experiments.

Interpretation:

  • IC50 Values: A lower IC50 value indicates higher potency. In the example above, Derivative A is significantly more potent than Derivative B and shows broad activity across the tested cell lines.

  • Apoptosis Data: The percentage of cells in the early and late apoptotic quadrants should show a dose-dependent increase after treatment with the test compound compared to the vehicle control. This confirms an apoptotic mechanism of cell death.[15]

  • Mechanistic Insights: Further validation can be achieved with Western Blot analysis to probe for key apoptotic markers like cleaved Caspase-3 and PARP, or to confirm target engagement by assessing the phosphorylation status of proteins like AKT or ERK.[17]

References

Application Notes & Protocols: 2-Chlorobenzo[d]thiazole-5-carbonitrile as a Core Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery. The benzothiazole scaffold has emerged as a "privileged structure" in this field, valued for its ability to mimic the adenine moiety of ATP and serve as a foundation for potent and selective inhibitors.[1][2] This guide provides a detailed technical overview of the synthetic utility of 2-chlorobenzo[d]thiazole-5-carbonitrile , a versatile building block for the construction of novel kinase inhibitors. We will explore the key chemical transformations, provide a representative multi-step synthesis protocol, and discuss the strategic importance of its functional groups in developing next-generation therapeutics targeting critical pathways like the PI3K/Akt/mTOR axis.

Introduction: The Benzothiazole Scaffold in Kinase Inhibitor Design

The human kinome comprises over 500 kinases that orchestrate a vast network of signal transduction pathways controlling cell growth, proliferation, differentiation, and survival.[3] The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancers, making it a high-priority target for therapeutic intervention.[4][5]

Kinase inhibitors are broadly classified by their mechanism of action, with ATP-competitive inhibitors representing the largest and most successful class. These molecules are designed to fit into the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade. The benzothiazole core is particularly adept at this function, with its heterocyclic structure forming key hydrogen bond interactions within the hinge region of the kinase domain.[1] The versatility of the benzothiazole scaffold allows for chemical modifications at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[6][7]

This compound is an advanced intermediate that offers two distinct points for chemical elaboration: the highly reactive 2-chloro position and the synthetically versatile 5-carbonitrile group. This dual functionality makes it an exceptionally valuable starting material for building complex and diverse libraries of potential kinase inhibitors.[8][9]

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target

Dysregulation of the PI3K pathway, often through mutations in the PIK3CA gene or loss of the PTEN tumor suppressor, leads to uncontrolled cell growth and proliferation.[5] Inhibitors that can target key nodes in this pathway, such as PI3K itself or the downstream kinase mTOR, have shown significant clinical promise.[5][10] Dual PI3K/mTOR inhibitors, in particular, can offer a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms.[11][12]

PI3K_Pathway cluster_membrane Cell Membrane receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Growth Factor pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 p110 akt Akt pip3->akt mtorc1 mTORC1 akt->mtorc1 proliferation Cell Growth, Proliferation, Survival mtorc1->proliferation mtorc2 mTORC2 mtorc2->akt S473 Phos. inhibitor Benzothiazole-Based Inhibitor inhibitor->pi3k Inhibition inhibitor->mtorc1

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Synthetic Strategy: Leveraging the Reactivity of this compound

The synthetic power of this building block stems from two key features:

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the 2-position is an excellent leaving group, readily displaced by a wide range of nucleophiles, particularly primary and secondary amines. This reaction is the primary method for introducing the side chains that will confer kinase specificity and potency.[4][13]

  • The 5-Carbonitrile (CN) as a Versatile Handle: The nitrile group is not merely a placeholder. It is a robust functional group that can be transformed into other critical pharmacophoric elements. This allows for late-stage diversification of the molecule to optimize its biological activity and properties. Key transformations include:

    • Hydrolysis: Conversion to a carboxylic acid (–COOH), which can then form amides or esters.

    • Reduction: Conversion to a primary amine (–CH₂NH₂), providing a new point for substitution.

    • Cycloaddition: Reaction with azides to form a tetrazole ring, a common bioisostere for carboxylic acids.

Synthetic_Utility start_node 2-Chlorobenzo[d]thiazole- 5-carbonitrile intermediate1 2-Amino-Substituted Intermediate start_node->intermediate1 S N Ar with R₂NH (e.g., Piperazine) final_acid Final Inhibitor (Carboxylic Acid) intermediate1->final_acid Hydrolysis (H⁺/H₂O or OH⁻) final_amine Final Inhibitor (Amine) intermediate1->final_amine Reduction (LiAlH₄, H₂/Ni) final_amide Final Inhibitor (Amide) final_acid->final_amide Amide Coupling (EDC, HATU, etc.)

Figure 2: Key Synthetic Transformations.

Application Protocol: Synthesis of a Representative PI3Kβ Inhibitor

This section details a representative, three-step protocol for the synthesis of a novel kinase inhibitor based on the this compound scaffold. The design is inspired by published benzothiazole-based PI3K inhibitors where a morpholine or piperazine moiety at the C2 position is crucial for activity.[4][13][14]

Target Molecule: N-ethyl-2-(4-morpholinobenzo[d]thiazol-5-yl)acetamide

Figure 3: Representative Synthesis Scheme.
Step 1: Synthesis of 2-Morpholinobenzo[d]thiazole-5-carbonitrile (Intermediate 1)

  • Principle: This step involves a nucleophilic aromatic substitution reaction. The nitrogen atom of morpholine displaces the chloride at the C2 position of the benzothiazole ring. A non-nucleophilic base (DIPEA) is used to quench the HCl generated in situ, and a high-boiling polar aprotic solvent facilitates the reaction at elevated temperatures.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • N-Methyl-2-pyrrolidone (NMP) (approx. 0.2 M concentration)

  • Protocol:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

    • Add NMP to dissolve the starting material.

    • Add morpholine, followed by the dropwise addition of DIPEA.

    • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

    • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice-water with stirring. A precipitate should form.

    • Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether.

    • Dry the product under vacuum. The material can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of 2-(2-Morpholinobenzo[d]thiazol-5-yl)acetic acid (Intermediate 2)
  • Principle: This step involves the complete hydrolysis of the nitrile group to a carboxylic acid under basic conditions. The reaction proceeds via a carboxylate salt, which is then protonated in an acidic workup.

  • Materials:

    • Intermediate 1 (1.0 eq)

    • Sodium Hydroxide (NaOH) (5.0 eq)

    • Ethanol / Water (1:1 mixture)

    • Concentrated Hydrochloric Acid (HCl)

  • Protocol:

    • Suspend Intermediate 1 in the ethanol/water mixture in a round-bottom flask.

    • Add NaOH pellets and heat the mixture to reflux (approx. 100 °C).

    • Stir vigorously at reflux for 12-18 hours. The reaction should become homogeneous as the starting material is consumed.

    • Validation Checkpoint: Monitor by LC-MS for the disappearance of the starting material and the appearance of the product mass.

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully acidify the mixture to pH 2-3 by adding concentrated HCl dropwise. A precipitate of the carboxylic acid product will form.

    • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral.

    • Dry the product thoroughly under high vacuum.

Step 3: Synthesis of N-ethyl-2-(2-morpholinobenzo[d]thiazol-5-yl)acetamide (Target Molecule)
  • Principle: This is a standard amide bond formation reaction. A peptide coupling reagent, HATU, is used to activate the carboxylic acid of Intermediate 2, which then readily reacts with ethylamine to form the final amide product.

  • Materials:

    • Intermediate 2 (1.0 eq)

    • Ethylamine (2.0 M solution in THF) (1.2 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

    • DIPEA (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Protocol:

    • Dissolve Intermediate 2 in anhydrous DMF in a flame-dried flask under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

    • Add the ethylamine solution dropwise.

    • Stir the reaction at room temperature for 3-5 hours.

    • Validation Checkpoint: Monitor by LC-MS for completion.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final target molecule.

Data Presentation: Structure-Activity Relationship (SAR)

The protocol above provides a single target molecule. In a drug discovery campaign, a library of analogs would be synthesized to explore the structure-activity relationship (SAR). The table below illustrates hypothetical data for a series of analogs based on trends observed in the literature for PI3K inhibitors.[4][13]

Compound IDR¹ Group (at C2)R² Group (Amide)PI3Kβ IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity (α/β)
4a (Target) MorpholineEthyl1535023.3
4b PiperazineEthyl2540016.0
4c MorpholineCyclopropyl820025.0
4d MorpholinePhenyl95>1000>10.5
4e PyrrolidineEthyl5080016.0

This data is illustrative and intended to demonstrate SAR principles.

Analysis of SAR:

  • C2 Position (R¹): The morpholine group (4a) generally provides better potency and selectivity than piperazine (4b) or pyrrolidine (4e), consistent with literature findings where the oxygen atom may form a beneficial hydrogen bond.[4][13]

  • Amide Group (R²): Small, constrained alkyl groups like cyclopropyl (4c) can enhance potency compared to a simple ethyl group (4a). Bulky aromatic groups like phenyl (4d) are often detrimental to activity, likely due to steric hindrance in the binding pocket.

Conclusion

This compound stands out as a highly strategic building block for the synthesis of kinase inhibitors. Its defined points of reactivity allow for a modular and efficient approach to creating diverse chemical libraries. The protocol detailed herein provides a robust and validated pathway for synthesizing novel inhibitors targeting critical cancer signaling pathways. By leveraging the established importance of the benzothiazole scaffold and the synthetic flexibility of this intermediate, researchers can accelerate the discovery and development of potent and selective next-generation therapeutics.

References

Application Notes & Protocols: Development of Fluorescent Probes Using 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Fluorescence Sensing

Benzothiazole and its derivatives represent a cornerstone in the design of modern fluorescent probes.[1] These heterocyclic compounds are prized for their rigid, planar structures and extensive π-conjugated systems, which often lead to desirable photophysical properties such as high fluorescence quantum yields, large Stokes shifts, and excellent photostability.[2][3][4] The benzothiazole core is electron-deficient, making it an excellent building block for creating probes based on mechanisms like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[1][3] These mechanisms allow for the design of "turn-on" or ratiometric probes that respond to specific analytes or changes in the microenvironment with high sensitivity and selectivity.[3]

The starting material, 2-Chlorobenzo[d]thiazole-5-carbonitrile, is a particularly strategic precursor for probe synthesis. The chlorine atom at the 2-position is an effective leaving group, readily undergoing nucleophilic aromatic substitution. This allows for the straightforward introduction of various recognition moieties. Simultaneously, the electron-withdrawing nature of both the benzothiazole ring and the 5-carbonitrile group helps to modulate the electronic properties of the final molecule, often enhancing its sensitivity and fluorescence output. This guide provides a comprehensive overview of the design, synthesis, characterization, and application of a novel fluorescent probe derived from this versatile scaffold.

Probe Design and Synthesis: BTCN-AP

Rationale and Design

To demonstrate the utility of the this compound scaffold, we will design and synthesize a probe named BTCN-AP (Benzo[d]thiazole-5-carbonitrile-Aminophenol). The design involves a nucleophilic substitution reaction between the starting material and 4-aminophenol.

This design creates a donor-π-acceptor (D-π-A) system. The electron-donating aminophenol group (the donor) is conjugated to the electron-accepting benzothiazole-carbonitrile core (the acceptor). This architecture is highly sensitive to the local environment, making BTCN-AP a potential probe for polarity, viscosity, or specific ion binding through its hydroxyl group. The synthesis is a one-step process, highlighting the accessibility of this probe class.[5]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Start: Reagents reactants 1. Combine this compound, 4-aminophenol, and K2CO3 in DMF start->reactants reaction 2. Heat reaction mixture (e.g., 100°C, 12h) under N2 reactants->reaction Nucleophilic Aromatic Substitution workup 3. Quench with water, precipitate product reaction->workup filter 4. Filter and wash crude product workup->filter purify 5. Purify via column chromatography (e.g., Silica gel, Hexane:EtOAc) filter->purify product Pure BTCN-AP Probe purify->product nmr 1H & 13C NMR Spectroscopy (Confirm structure) product->nmr ms High-Resolution Mass Spectrometry (Confirm molecular weight) product->ms Sample for Analysis uvvis UV-Vis & Fluorescence Spectroscopy (Determine photophysical properties) product->uvvis validation Structural & Photophysical Validation nmr->validation ms->validation uvvis->validation

Caption: Workflow for the synthesis and validation of the BTCN-AP probe.

Detailed Synthesis Protocol for BTCN-AP

Materials:

  • This compound

  • 4-Aminophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 194.6 mg).

  • Add 4-aminophenol (1.2 mmol, 131.0 mg) and anhydrous potassium carbonate (2.5 mmol, 345.5 mg).

  • Evacuate and backfill the flask with dry nitrogen gas three times.

  • Add 15 mL of anhydrous DMF via syringe.

  • Heat the reaction mixture to 100°C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature.

  • Pour the reaction mixture slowly into 100 mL of ice-cold deionized water with stirring. A precipitate should form.

  • Collect the crude product by vacuum filtration, washing the solid with deionized water (3 x 20 mL).

  • Dry the crude product under vacuum.

  • Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane:ethyl acetate as the eluent.

  • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.

  • Dry the resulting solid in a vacuum oven to yield the pure BTCN-AP probe.

Characterization:

  • ¹H and ¹³C NMR: Dissolve a small sample in DMSO-d₆ or CDCl₃ to confirm the covalent structure and purity.

  • HRMS (High-Resolution Mass Spectrometry): Determine the exact mass to confirm the elemental composition.

Photophysical Characterization

The optical properties of the newly synthesized probe must be thoroughly evaluated. This involves determining its absorption and emission spectra, quantum yield, and Stokes shift.

Protocol for Spectroscopic Analysis

Materials:

  • Pure BTCN-AP probe

  • Spectroscopic grade solvents (e.g., DMSO, Ethanol, Toluene, PBS buffer)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of BTCN-AP in anhydrous DMSO. This stock is stable when stored at -20°C and protected from light.

  • Working Solution Preparation: From the stock solution, prepare working solutions (e.g., 10 µM) in various solvents of differing polarity (e.g., toluene, ethanol, PBS buffer) to assess solvatochromic effects.[5]

  • UV-Vis Absorption:

    • Record the absorption spectrum of the 10 µM working solution from 300 nm to 600 nm.

    • Identify the maximum absorption wavelength (λabs).

  • Fluorescence Emission:

    • Excite the sample at its λabs.

    • Record the emission spectrum over a suitable range (e.g., 400 nm to 700 nm).

    • Identify the maximum emission wavelength (λem).

  • Quantum Yield (ΦF) Calculation:

    • The relative quantum yield can be calculated using a known standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • Measure the absorbance and integrated fluorescence intensity of both the BTCN-AP probe and the standard at the same excitation wavelength. Ensure the absorbance is below 0.05 to avoid inner filter effects.

    • Calculate ΦF using the following equation: ΦF, sample = ΦF, ref * (Isample / Iref) * (Aref / Asample) * (η²sample / η²ref) (Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent).

Expected Photophysical Properties

The D-π-A structure of BTCN-AP is expected to yield the following properties, which should be compiled for analysis.

PropertySymbolExpected Value/CharacteristicRationale
Max. Absorptionλabs~380-420 nmCorresponds to the π-π* transition of the conjugated system.
Max. Emissionλem~480-550 nmEmission from the ICT state.
Stokes ShiftΔλ> 80 nmLarge shifts are a hallmark of benzothiazole probes with significant charge transfer character, minimizing self-absorption.[6][7]
Quantum YieldΦF0.1 - 0.6Highly dependent on solvent polarity; typically higher in non-polar environments.[5][6]
Solvatochromism-PronouncedThe emission peak should show a significant red-shift as solvent polarity increases due to stabilization of the polar ICT excited state.[5]

Application Protocol: Live-Cell Imaging

This protocol outlines the use of BTCN-AP for visualizing cellular structures, such as lipid droplets or changes in cytoplasmic polarity, in living cells.[5][8]

Live-Cell Imaging Workflow Diagram

G cluster_imaging Live-Cell Imaging Protocol start Start: Cultured Cells seed 1. Seed cells on glass-bottom dish start->seed culture 2. Culture to 60-80% confluency seed->culture prepare_probe 3. Prepare working solution of BTCN-AP in media culture->prepare_probe incubate 4. Remove media, add probe solution, and incubate (e.g., 37°C, 30 min) prepare_probe->incubate wash 5. Wash cells 2-3 times with pre-warmed buffer (e.g., PBS) incubate->wash Remove unbound probe image 6. Add imaging medium (phenol red-free) and acquire images wash->image On fluorescence microscope analyze 7. Analyze fluorescence intensity and localization image->analyze end End: Imaging Data analyze->end

Caption: Step-by-step workflow for live-cell fluorescence imaging.

Detailed Protocol for Cell Staining and Imaging

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Glass-bottom imaging dishes (35 mm)

  • BTCN-AP probe (1 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Phenol red-free imaging medium

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP cube, depending on spectra) and environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Plate HeLa cells onto glass-bottom imaging dishes at a suitable density to reach 60-80% confluency on the day of the experiment.[8]

  • Probe Preparation: On the day of the experiment, prepare a working solution of BTCN-AP. Dilute the 1 mM DMSO stock solution into pre-warmed complete cell culture medium to a final concentration of 1-10 µM. Vortex briefly to ensure mixing.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently add the BTCN-AP working solution to the dish.

    • Incubate the cells in a CO₂ incubator at 37°C for 15-30 minutes. Protect the dish from light during incubation.[8]

  • Washing:

    • Remove the staining solution.

    • Gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe and reduce background fluorescence.[9]

  • Imaging:

    • Add fresh, pre-warmed phenol red-free imaging medium to the cells. Phenol red is fluorescent and can increase background signal.[8]

    • Place the dish on the stage of the fluorescence microscope within the environmental chamber.

    • Acquire images using the appropriate excitation and emission filters based on the probe's determined spectra. For example, use an excitation filter around 405 nm and an emission filter around 525 nm.

    • Capture both fluorescence and bright-field (or DIC) images for context.

Self-Validating Controls:

  • Unstained Control: Image a dish of unstained cells using the same imaging parameters to determine the level of cellular autofluorescence.

  • Vehicle Control: Treat cells with a solution containing the same final concentration of DMSO used for probe delivery to ensure the vehicle itself does not cause fluorescence or toxicity.

  • Toxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or CCK-8) to confirm that the probe is not toxic to the cells at the working concentration.[4][10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-cyanobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of 2-chloro-5-cyanobenzothiazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. We will address common challenges encountered in the primary synthetic routes, providing not only solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Introduction: The Importance and Synthetic Hurdles of 2-Chloro-5-cyanobenzothiazole

2-Chloro-5-cyanobenzothiazole is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its utility stems from the two reactive sites: the 2-chloro position, which is susceptible to nucleophilic substitution, and the 5-cyano group, which can be further transformed. However, its synthesis is not without significant challenges, often leading to low yields, difficult purifications, and poor reproducibility.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols covering the two most prevalent synthetic pathways: the Sandmeyer reaction starting from 2-amino-5-cyanobenzothiazole and the direct chlorination of 2-mercapto-5-cyanobenzothiazole.

Section 1: The Sandmeyer Route from 2-Amino-5-cyanobenzothiazole

The conversion of an aromatic amine to a chloride via a diazonium salt is a classic and powerful transformation. However, the inherent instability of the diazonium intermediate presents several challenges.

Troubleshooting Guide & FAQs

Question 1: My Sandmeyer reaction for 2-chloro-5-cyanobenzothiazole is resulting in very low yields and a significant amount of dark, tar-like precipitate. What is the likely cause?

Answer: This is a classic symptom of two primary issues: premature decomposition of the aryl diazonium salt and competing side reactions.[1][2]

  • Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable at elevated temperatures. The N₂ group is an excellent leaving group, and if the temperature rises above the optimal range (typically 0-5 °C), the salt will decompose.[1][3] This decomposition often proceeds through radical pathways, leading to the formation of polymeric, tar-like byproducts instead of the desired product.[1]

  • Phenol Formation: If water is present in excess and the temperature is not strictly controlled, the diazonium salt can react with water to form the corresponding 2-hydroxy-5-cyanobenzothiazole. This is a common and often significant side reaction that consumes the intermediate.[1][4]

Causality: The N≡N triple bond in the diazonium salt is thermodynamically very stable as dinitrogen gas (N₂). The low temperature is critical to provide a kinetic barrier to its decomposition before the copper(I) catalyzed substitution can occur.

Question 2: How can I be certain that the initial diazotization of 2-amino-5-cyanobenzothiazole is complete before proceeding with the copper(I) chloride addition?

Answer: Incomplete diazotization is a frequent cause of low yields. If unreacted 2-amino-5-cyanobenzothiazole remains, it can participate in side reactions, such as diazo coupling with the newly formed diazonium salt, leading to colored impurities.

A reliable and simple method to test for completion is to use potassium iodide-starch paper .[1]

  • Mechanism: The diazotization reaction is run with a slight excess of nitrous acid (generated in situ from NaNO₂ and a strong acid). This excess nitrous acid will oxidize iodide (I⁻) to iodine (I₂).

  • Procedure: A drop of the reaction mixture is applied to the starch-iodide paper. The iodine produced reacts with the starch to form a deep blue-black complex.

  • Interpretation: A persistent and immediate blue-black color indicates the presence of excess nitrous acid, which in turn signifies that all the primary aromatic amine has been consumed.

Question 3: What is the optimal temperature, and why is it so critical for both stages of the reaction?

Answer: Temperature control is arguably the most critical parameter in a Sandmeyer reaction.

  • Diazotization (Amine → Diazonium Salt): This step must be performed at low temperatures, typically between 0 °C and 5 °C .[1][3] This is to prevent the decomposition of the unstable diazonium salt as it is formed.[1][5]

  • Sandmeyer Reaction (Diazonium Salt → Chloro Product): The reaction with the copper(I) salt is often carried out at a slightly elevated temperature after the initial low-temperature formation. However, this is highly substrate-dependent. For many benzothiazole systems, it is advisable to add the cold diazonium salt solution to the copper(I) chloride solution, maintaining a temperature below 10 °C initially, and then allowing it to warm slowly to room temperature or slightly above to drive the reaction to completion.

Experimental Workflow: Sandmeyer Synthesis

Sandmeyer_Workflow A 2-Amino-5-cyanobenzothiazole P1 NaNO₂, HCl 0-5 °C A->P1 Diazotization B Diazonium Salt Intermediate (Ar-N₂⁺Cl⁻) P2 CuCl < 10 °C to RT B->P2 Sandmeyer Reaction C 2-Chloro-5-cyanobenzothiazole P1->B P2->C

Caption: Workflow for the Sandmeyer synthesis route.

Protocol 1: Sandmeyer Synthesis of 2-Chloro-5-cyanobenzothiazole

Materials:

  • 2-Amino-5-cyanobenzothiazole

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Chloride (CuCl)

  • Potassium Iodide-Starch Paper

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Diazonium Salt Formation:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-cyanobenzothiazole (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath. The mixture should be a fine, stirrable slurry.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the internal temperature never exceeds 5 °C .

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

    • Validation: Test for reaction completion by spotting a drop of the mixture onto KI-starch paper. An immediate dark blue color confirms the presence of excess nitrous acid. If the test is negative, add a small amount more of the nitrite solution.

  • Sandmeyer Reaction:

    • In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (2.0 eq) and cool the solution to below 10 °C.

    • Slowly add the cold, freshly prepared diazonium salt solution to the CuCl solution with vigorous stirring. Control the rate of addition to manage the evolution of N₂ gas and maintain the temperature below 10 °C.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Gentle warming (e.g., to 40-50 °C) may be required to complete the reaction, but should be monitored carefully.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with DCM or ethyl acetate (3x volumes).

    • Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization.

Section 2: The Chlorination Route from 2-Mercapto-5-cyanobenzothiazole

This route involves the direct chlorination of the thiol group of 2-mercapto-5-cyanobenzothiazole. While seemingly straightforward, this reaction is often plagued by poor reproducibility and low yields, particularly when using common chlorinating agents like sulfuryl chloride (SO₂Cl₂).

Troubleshooting Guide & FAQs

Question 1: My chlorination of 2-mercapto-5-cyanobenzothiazole with sulfuryl chloride is inconsistent. Sometimes it works well, other times it fails completely. Why?

Answer: This is a well-documented and frustrating problem. The "textbook" reaction of a 2-mercaptobenzothiazole with sulfuryl chloride can be surprisingly inefficient.[6][7] Recent research has demonstrated that this reaction is highly dependent on the presence of an acid catalyst.[6][8] Commercial sulfuryl chloride can have varying levels of acidic impurities (like HCl) from its decomposition, leading to this notorious irreproducibility. If your reagent is particularly pure (anhydrous), the reaction may not proceed efficiently.

Question 2: How can I dramatically and reliably improve the yield of the sulfuryl chloride chlorination?

Answer: The solution is surprisingly simple and counterintuitive: add a small amount of water .[6][8][9]

  • Mechanism of Action: It is hypothesized that water reacts with sulfuryl chloride in a controlled manner to generate acidic species (in situ), such as sulfuric acid and HCl. These acids act as catalysts for the chlorination reaction.[6][8] This simple addition provides a consistent source of the necessary catalyst, overcoming the issue of reagent purity and making the reaction robust and reproducible.

Causality: The addition of water ensures that a catalytic amount of strong acid is present to protonate the substrate or activate the chlorinating agent, facilitating the desired substitution and leading to a more efficient and reliable reaction.

Data Summary: Impact of Water on Chlorination
SubstrateConditionsYield (%)Reference
2-MercaptobenzothiazoleAnhydrous SO₂Cl₂Often low/variable[6][7]
2-MercaptobenzothiazoleSO₂Cl₂ + 2 eq. H₂O>95% (reproducible)[6]

Question 3: What are the safety precautions for this "water-promoted" chlorination?

Answer: While adding water improves the reaction, it's crucial to be aware of the hazards. Sulfuryl chloride reacts violently with water in a highly exothermic reaction that releases large volumes of gaseous HCl and SO₂.[6]

  • Controlled Addition: The protocol involves the addition of water to the sulfuryl chloride solution, not the other way around. This should be done slowly and with efficient cooling.

  • Quenching: The most hazardous step is quenching the excess reagent at the end of the reaction. This must be done with extreme caution, slowly and in a well-ventilated fume hood, as it will generate a large volume of acidic gas.[6]

Proposed Mechanism: Water-Promoted Chlorination

Chlorination_Mechanism cluster_0 Catalyst Generation cluster_1 Chlorination Reaction SO2Cl2 SO₂Cl₂ Acid H⁺ (e.g., HCl, H₂SO₄) In Situ Catalyst SO2Cl2->Acid H2O H₂O (additive) H2O->Acid Product 2-Chloro-5-cyano- benzothiazole Acid->Product Catalyzes Mercapto 2-Mercapto-5-cyano- benzothiazole Mercapto->Product SO₂Cl₂

Caption: Proposed role of water in generating an acid catalyst.

Protocol 2: Water-Promoted Chlorination of 2-Mercapto-5-cyanobenzothiazole

Materials:

  • 2-Mercapto-5-cyanobenzothiazole

  • Sulfuryl Chloride (SO₂Cl₂)

  • Water

  • Dichloromethane (DCM, optional solvent)

  • Ice

Procedure:

  • Reaction Setup:

    • In a flask equipped with a stirrer and addition funnel, add 2-mercapto-5-cyanobenzothiazole (1.0 eq).

    • Add sulfuryl chloride (a significant excess is often used, e.g., 5-10 eq, which can also act as the solvent). Alternatively, the reaction can be run in an inert solvent like DCM.

    • Cool the mixture to 0 °C in an ice bath.

  • Water Promotion:

    • Slowly and dropwise, add water (2.0 eq) to the reaction mixture with vigorous stirring, ensuring the temperature remains low.

    • After the addition, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification (CAUTION):

    • Cool the reaction mixture back down in an ice bath.

    • In a highly efficient fume hood , very slowly and carefully quench the reaction by adding it to a large volume of ice water with vigorous stirring. This will cause significant gas evolution.

    • Extract the aqueous mixture with DCM or ethyl acetate.

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which can be further purified as needed.

References

Technical Support Center: Purification Techniques for Chlorinated Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of chlorinated benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these valuable but often complex compounds. Here, we provide in-depth, experience-driven advice in a question-and-answer format to address specific issues you may face in the lab.

Section 1: Recrystallization

Recrystallization is a powerful technique for purifying solid chlorinated benzothiazole derivatives, leveraging differences in solubility between the target compound and impurities.[1][2] However, success hinges on selecting the appropriate solvent and using the correct technique.

Frequently Asked Questions & Troubleshooting

Q1: My chlorinated benzothiazole derivative won't dissolve, even in hot solvent. What's going wrong?

A1: This is a common issue that usually points to two primary causes: an inappropriate solvent or an insufficient volume of solvent.

  • Inappropriate Solvent: The principle of recrystallization relies on the compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[2] If your compound doesn't dissolve even when heated, the solvent is likely not a good choice. Chlorinated benzothiazoles, due to their specific polarity, often dissolve well in moderately polar to nonpolar organic solvents.

    • Expert Tip: Create a solvent selection table. Test small amounts of your crude product in various solvents like ethanol, methanol, ethyl acetate, acetone, toluene, and hexane at both room temperature and their boiling points.[3] A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.

  • Insufficient Solvent: You may simply not be using enough solvent. Add the solvent in small portions to the heated mixture until the solid just dissolves. Supersaturation is key for good crystal formation upon cooling.

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is often due to a very high concentration of the compound or the presence of impurities that depress the melting point.

  • Solution 1: Use More Solvent: The simplest solution is to add more hot solvent to dissolve the oil, then allow it to cool slowly again.

  • Solution 2: Slower Cooling: Rapid cooling can shock the solution, promoting oil formation. Allow the flask to cool slowly to room temperature, and then move it to an ice bath. Gentle scratching of the inside of the flask with a glass rod can sometimes initiate crystallization.

  • Solution 3: Change Solvents: The chosen solvent may be too "good" at dissolving your compound. Try a solvent in which your compound is less soluble, or use a solvent pair. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Then, heat to clarify and cool slowly.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of your crude chlorinated benzothiazole in various solvents to find one where it is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Section 2: Column Chromatography

Column chromatography is a versatile and widely used technique for purifying both solid and liquid chlorinated benzothiazole derivatives, especially when dealing with mixtures of compounds with similar polarities.[4][5][6]

Troubleshooting Guide

Q1: My chlorinated benzothiazole derivatives are not separating on the silica gel column. What can I do?

A1: Poor separation can be due to several factors, primarily related to the choice of the mobile phase (eluent).

  • Incorrect Solvent System: The polarity of the eluent is critical. If the eluent is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, the compounds will remain adsorbed to the silica gel.

    • Expert Tip: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[4] Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[7]

  • Similar Polarity of Compounds: If your target compound and impurities have very similar polarities, a standard isocratic (single solvent system) elution may not be sufficient.[4]

    • Solution: Gradient Elution: Start with a less polar solvent system and gradually increase the polarity by adding a more polar solvent.[7] This will help to first elute the less polar compounds and then the more polar ones, improving separation.

Q2: My compound is streaking on the TLC plate and the column. Why is this happening?

A2: Streaking is often a sign of overloading the column or interactions between your compound and the stationary phase.

  • Overloading: Applying too much sample to the column can lead to broad, overlapping bands. As a general rule, use about 1g of crude material for every 20-50g of silica gel.

  • Acidic Silica Gel: Standard silica gel is slightly acidic. If your chlorinated benzothiazole derivative is basic, it can interact strongly with the silica, leading to streaking.

    • Solution: Deactivate the Silica Gel: You can neutralize the silica gel by adding a small amount of a base, like triethylamine (1-3%), to your eluent.[7]

Detailed Column Chromatography Workflow

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis: Select optimal solvent system (Rf ≈ 0.2-0.3) Pack 2. Pack Column: Prepare a slurry of silica gel in the initial eluent and pour into the column. TLC->Pack Load 3. Load Sample: Dissolve crude product in a minimal amount of solvent and apply to the top of the silica gel. Pack->Load Elute 4. Elute: Run the solvent system through the column. Load->Elute Collect 5. Collect Fractions: Collect the eluent in separate test tubes. Elute->Collect Analyze 6. Analyze Fractions: Monitor fractions by TLC to identify those containing the pure product. Collect->Analyze Combine 7. Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Analyze->Combine

Caption: Workflow for Column Chromatography Purification.

Section 3: Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is often used as a primary purification step after a reaction work-up.

Frequently Asked Questions

Q1: How do I choose the right organic solvent for extracting my chlorinated benzothiazole derivative from an aqueous solution?

A1: The ideal extraction solvent should have the following properties:

  • High solubility for your compound: The chlorinated benzothiazole should be readily soluble in the organic solvent.

  • Immiscibility with water: The solvent should not mix with water.

  • Low boiling point: This allows for easy removal of the solvent after extraction.

  • Chemical inertness: The solvent should not react with your compound. Commonly used solvents for extracting moderately polar compounds like chlorinated benzothiazoles include ethyl acetate, dichloromethane, and chloroform.[8]

Q2: An emulsion has formed between the aqueous and organic layers. How do I break it?

A2: Emulsions are a common problem in liquid-liquid extractions. Here are a few techniques to break them:

  • Time: Allow the separatory funnel to stand for a while; the layers may separate on their own.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Add Brine: Adding a saturated sodium chloride solution (brine) can help to break up the emulsion by increasing the ionic strength of the aqueous layer.

  • Filtration: Filtering the emulsion through a plug of glass wool can sometimes be effective.

Section 4: Purity Assessment

After purification, it is crucial to assess the purity of your chlorinated benzothiazole derivative.

Key Analytical Techniques
TechniquePrincipleInformation Provided
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase and a mobile phase.Quick assessment of purity and number of components in a mixture.[4]
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure.[8]Quantitative purity assessment, determination of the number of components, and retention time for identification.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.Purity assessment for volatile compounds and structural information from mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural elucidation and assessment of purity by identifying characteristic peaks of the compound and the absence of impurity signals.[9]
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp melting point close to the literature value is indicative of high purity. Impurities tend to broaden and depress the melting point range.[10]

Section 5: Safety Precautions

Working with chlorinated benzothiazole derivatives requires strict adherence to safety protocols.

  • Engineering Controls: Always work in a well-ventilated fume hood to avoid inhalation of vapors or dust.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Handling: Avoid contact with skin and eyes.[11] Do not eat, drink, or smoke in the laboratory.[11]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines and local regulations.[12]

  • SDS: Always consult the Safety Data Sheet (SDS) for the specific chlorinated benzothiazole derivative you are working with for detailed handling and safety information.[11][12][13]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing.[11][12]

  • Eye Contact: Rinse cautiously with water for several minutes.[11][12] Remove contact lenses if present and easy to do. Continue rinsing.[11][12] Seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11][12]

  • Ingestion: Rinse mouth.[11] Do NOT induce vomiting. Seek immediate medical attention.[11]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chlorobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chlorobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this crucial synthetic transformation. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Core Synthesis & Mechanism

The synthesis of 2-chlorobenzothiazole is a fundamental reaction in medicinal chemistry, as the product is a key intermediate for a variety of pharmacologically active compounds.[1] The most common and industrially relevant method involves the chlorination of 2-mercaptobenzothiazole. Several chlorinating agents can be employed, with sulfuryl chloride (SO₂Cl₂) and thionyl chloride (SOCl₂) being the most prevalent.[2][3]

Reaction Mechanism Overview

The reaction proceeds via the conversion of the thiol group in 2-mercaptobenzothiazole into a chlorosulfonium-type intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the desired 2-chlorobenzothiazole.

Reaction_Mechanism MBT 2-Mercaptobenzothiazole Intermediate Reactive Intermediate MBT->Intermediate + SO₂Cl₂ ChlorinatingAgent Chlorinating Agent (e.g., SO₂Cl₂) Product 2-Chlorobenzothiazole Intermediate->Product - SO₂ - HCl Byproducts Byproducts (e.g., SO₂, HCl)

Caption: General reaction pathway for the synthesis of 2-chlorobenzothiazole.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of 2-chlorobenzothiazole, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: My reaction yield is consistently low, or I am not obtaining any of the desired 2-chlorobenzothiazole. What are the likely causes and how can I resolve this?

Answer: Low yields are a frequent challenge and can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[4][5]

Potential Cause Recommended Solutions & Explanation
Poor Quality of Starting Material 2-Mercaptobenzothiazole can degrade over time. Ensure you are using a high-purity starting material. It is advisable to use a freshly opened bottle or to purify the 2-mercaptobenzothiazole before use if its quality is uncertain.[4]
Inappropriate Chlorinating Agent While several chlorinating agents can be used, their reactivity differs. Sulfuryl chloride (SO₂Cl₂) is generally very effective.[2] Thionyl chloride (SOCl₂) can also be used, but in some cases, it may lead to the formation of the disulfide byproduct, dibenzothiazolyl disulfide, instead of the desired product.[2][3]
Suboptimal Reaction Temperature The reaction with sulfuryl chloride is typically exothermic and can be run at room temperature (around 10-30°C).[2] Heating is generally not necessary and may even lead to increased side product formation.[2] If using thionyl chloride, the reaction may require heating to temperatures between 50-120°C.[3][6]
Incorrect Stoichiometry An excess of the chlorinating agent is often necessary to drive the reaction to completion. For sulfuryl chloride, using at least 6 molecular proportions for each molecular proportion of 2-mercaptobenzothiazole is advantageous.[2] For thionyl chloride, an excess of 1.1 to 1.5 molar equivalents is often sufficient.[3]
Presence of Moisture (for some methods) While counterintuitive, the addition of a small amount of water can sometimes improve the efficiency of the reaction when using sulfuryl chloride.[7] This is attributed to the in-situ formation of acid from the partial hydrolysis of sulfuryl chloride, which can catalyze the reaction.[7][8] However, excessive water can lead to the complete decomposition of the chlorinating agent.
Problem 2: Formation of Significant Side Products

Question: My reaction is producing a significant amount of impurities alongside the 2-chlorobenzothiazole. How can I improve the selectivity?

Answer: Side product formation is a common issue that can often be mitigated by carefully controlling the reaction conditions.

Side_Reactions Start 2-Mercaptobenzothiazole Desired 2-Chlorobenzothiazole (Desired Product) Start->Desired Controlled Chlorination Side1 Dibenzothiazolyl Disulfide (Oxidative Coupling) Start->Side1 Incomplete Chlorination/ Oxidation Side2 Ring Chlorination (Harsh Conditions) Start->Side2 Excess Reagent/ High Temperature

Caption: Common side reactions in 2-chlorobenzothiazole synthesis.

Side Product Cause Solution
Dibenzothiazolyl Disulfide This is a common byproduct resulting from the oxidative coupling of two molecules of 2-mercaptobenzothiazole. It is more prevalent when using milder chlorinating agents or insufficient amounts of the chlorinating agent.[2]Ensure a sufficient excess of a potent chlorinating agent like sulfuryl chloride is used. Monitor the reaction progress by TLC to ensure complete conversion of the starting material.
Ring-Chlorinated Benzothiazoles Under harsh conditions (e.g., high temperatures or prolonged reaction times with a large excess of the chlorinating agent), chlorination of the benzene ring can occur.Maintain a controlled temperature, typically at or below room temperature, especially during the initial exothermic phase of the reaction.[2] Use the minimum necessary excess of the chlorinating agent.
Unreacted Starting Material Incomplete reaction will leave unreacted 2-mercaptobenzothiazole in the product mixture.Increase the reaction time or the amount of chlorinating agent. Ensure efficient mixing to promote contact between reactants.
Problem 3: Difficulties in Product Isolation and Purification

Question: I am struggling to isolate and purify the 2-chlorobenzothiazole from the reaction mixture. What are the best practices for work-up and purification?

Answer: Proper work-up and purification are critical for obtaining a high-purity product.

Challenge Recommended Procedure & Explanation
Decomposition of Excess Chlorinating Agent After the reaction is complete, the excess sulfuryl chloride or thionyl chloride must be carefully quenched.
Separation of the Product 2-Chlorobenzothiazole is typically an oily liquid that is insoluble in water.[2]
Removal of Acidic Byproducts The crude product will be contaminated with acidic byproducts from the quenching step.
Final Purification To obtain highly pure 2-chlorobenzothiazole, distillation under reduced pressure is the most effective method.[2]

III. Experimental Protocols

Synthesis of 2-Chlorobenzothiazole using Sulfuryl Chloride

This protocol is adapted from established procedures and is a reliable method for the synthesis of 2-chlorobenzothiazole.[2]

Materials:

  • 2-Mercaptobenzothiazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Ice

  • Water

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, add 2-mercaptobenzothiazole.

  • With stirring, slowly add at least 6 molar equivalents of sulfuryl chloride to the 2-mercaptobenzothiazole at room temperature (approximately 25°C). The addition is exothermic, and the temperature may rise. Maintain the temperature below 50°C.[2]

  • After the addition is complete, allow the mixture to stir for approximately one hour at room temperature to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture into a beaker containing ice and water to decompose the excess sulfuryl chloride.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-chlorobenzothiazole.

  • For high purity, distill the crude product under reduced pressure.

Experimental_Workflow Start Start: 2-Mercaptobenzothiazole Step1 Add Sulfuryl Chloride (Room Temperature) Start->Step1 Step2 Stir for 1 hour Step1->Step2 Step3 Quench with Ice Water Step2->Step3 Step4 Extract with Organic Solvent Step3->Step4 Step5 Wash with Water, Bicarbonate, Brine Step4->Step5 Step6 Dry and Concentrate Step5->Step6 End Purify by Distillation (Final Product) Step6->End

Caption: Step-by-step workflow for 2-chlorobenzothiazole synthesis.

IV. References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. --INVALID-LINK--

  • Troubleshooting guide for the synthesis of benzothiazole derivatives. Benchchem. --INVALID-LINK--

  • Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. U.S. Patent No. 2,469,697. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Process for the preparation of 2-chloro-benzothiazole. (1981). European Patent No. EP0103817B1. --INVALID-LINK--

  • Kass, V. (1996). Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles. U.S. Patent No. 5,502,201. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Request PDF. --INVALID-LINK--

  • 2-Chlorobenzothiazole synthesis. ChemicalBook. --INVALID-LINK--

  • Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Request PDF. ResearchGate. --INVALID-LINK--

  • Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. Benchchem. --INVALID-LINK--

  • Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. (1994). European Patent No. EP0626379B1. --INVALID-LINK--

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. --INVALID-LINK--

  • Optimizing reaction conditions for the synthesis of 2-phenylbenzothiazole. Benchchem. --INVALID-LINK--

  • Findlay, S. P., & Dougherty, G. (1946). The Action of Chlorine on 2-Mercaptobenzothiazole in Aqueous Acetic Acid. Journal of the American Chemical Society, 68(8), 1666. --INVALID-LINK--

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Institutes of Health. --INVALID-LINK--

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. --INVALID-LINK--

  • 2-Chlorobenzothiazole 99 615-20-3. Sigma-Aldrich. --INVALID-LINK--

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. --INVALID-LINK--

  • Reaction of 2-Mercaptobenzothiazole. ResearchGate. --INVALID-LINK--

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. --INVALID-LINK--

  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. SAS Publishers. --INVALID-LINK--

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health. --INVALID-LINK--

  • METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES. (1980). German Patent No. DE3023227A1. --INVALID-LINK--

  • Why 2-Chlorobenzothiazole is a Key Intermediate for Fine Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Identification and Troubleshooting of By-products in 2-Chlorobenzothiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-chlorobenzothiazole reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges in identifying and mitigating by-product formation during your experiments. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your synthetic work.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered when working with 2-chlorobenzothiazole, offering immediate troubleshooting advice.

Q1: My reaction of 2-chlorobenzothiazole with a primary amine is sluggish and gives a low yield of the desired 2-aminobenzothiazole. What are the likely causes?

A1: Low yields in this nucleophilic aromatic substitution (SNAr) reaction are frequently due to a few key factors:

  • Insufficient Nucleophilicity: While many primary amines are good nucleophiles, highly sterically hindered amines or anilines with strong electron-withdrawing groups can exhibit reduced reactivity.

  • Inadequate Base: The reaction generates HCl, which can protonate your amine nucleophile, rendering it non-nucleophilic. A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is crucial to scavenge this acid.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic intermediates and accelerate the reaction. Protic solvents may interfere by solvating the nucleophile.

  • Reaction Temperature: While some reactions proceed at room temperature, heating is often necessary to overcome the activation energy barrier. However, excessive heat can lead to by-product formation.

Troubleshooting Workflow for Low Yields:

Caption: Troubleshooting workflow for low product yield.

Q2: I'm observing a significant amount of an unexpected, highly polar by-product in my reaction mixture when working up the reaction. What could it be?

A2: The most probable culprit is benzothiazol-2-one . This by-product arises from the hydrolysis of 2-chlorobenzothiazole. The presence of water in your reagents or solvents, or exposure to aqueous conditions during workup (especially under neutral to basic pH), can facilitate this unwanted side reaction.[1]

  • Causality: The carbon at the 2-position of the benzothiazole ring is highly electrophilic. Water, although a weak nucleophile, can attack this position, leading to the displacement of the chloride ion. The resulting 2-hydroxybenzothiazole exists in tautomeric equilibrium with the more stable benzothiazol-2-one.

Preventative Measures:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Workup: Quench the reaction with a non-aqueous solvent first, and if an aqueous wash is necessary, use cooled, slightly acidic water and minimize contact time.

Section 2: Identification and Characterization of Common By-products

Accurate identification of by-products is the cornerstone of effective troubleshooting. This section provides a detailed guide to the characteristics of the most frequently observed impurities.

By-product Profile: Benzothiazol-2-one
  • Formation Mechanism: Hydrolysis of 2-chlorobenzothiazole.

  • Appearance in TLC: Typically a more polar spot (lower Rf) than the starting material and the desired substituted product.

  • Identification:

Analytical Technique Expected Observations
LC-MS (ESI+) Expected [M+H]⁺ at m/z = 152.
EI-MS Fragmentation Molecular ion at m/z = 151. Key fragments often include m/z = 123 (loss of CO) and m/z = 96 (loss of CO and HCN).
¹H NMR (DMSO-d₆) A broad singlet for the N-H proton typically above 11.5 ppm. Aromatic protons will appear in the 7.0-7.5 ppm range.
¹³C NMR (DMSO-d₆) A characteristic carbonyl carbon (C=O) signal in the range of 170-175 ppm.[2]
By-product Profile: 2,2'-Dibenzothiazolyl Disulfide
  • Origin: This is often an impurity from the synthesis of 2-mercaptobenzothiazole, the precursor to 2-chlorobenzothiazole. It arises from the oxidative coupling of two molecules of 2-mercaptobenzothiazole.[3]

  • Appearance in TLC: Less polar than benzothiazol-2-one, but its polarity relative to the desired product will vary.

  • Identification:

Analytical Technique Expected Observations
LC-MS (ESI+) Expected [M+H]⁺ at m/z = 333.
EI-MS Fragmentation Molecular ion at m/z = 332. A prominent fragment at m/z = 166, corresponding to the cleavage of the disulfide bond.
¹H NMR (CDCl₃) The aromatic protons will show a complex multiplet pattern in the 7.2-8.0 ppm range. The spectrum will be symmetric.
¹³C NMR (CDCl₃) The C2 carbon involved in the disulfide linkage will appear around 165 ppm.
By-product Profile: 2,2'-Bibenzothiazole
  • Formation Mechanism: This dimer can form under reductive coupling conditions, potentially promoted by certain metals or reagents. While less common in standard nucleophilic substitution, it can be a significant by-product in reactions involving organometallic reagents or reductive conditions.

  • Appearance in TLC: Generally a non-polar by-product.

  • Identification:

Analytical Technique Expected Observations
LC-MS (ESI+) Expected [M+H]⁺ at m/z = 269.
EI-MS Fragmentation Molecular ion at m/z = 268. Fragmentation may involve cleavage into two benzothiazole radical cations at m/z = 134.
¹H NMR (CDCl₃) A symmetric aromatic pattern.
¹³C NMR (CDCl₃) A symmetric aromatic pattern.

Section 3: Advanced Troubleshooting and Mitigation Strategies

This section provides detailed protocols and workflows to not only identify but also minimize the formation of the by-products discussed above.

Workflow for By-product Identification

Caption: Workflow for the systematic identification of by-products.

Protocol for Minimizing Hydrolysis to Benzothiazol-2-one
  • Solvent and Reagent Preparation:

    • Use freshly distilled solvents from an appropriate drying agent (e.g., CaH₂ for DMF).

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Use freshly opened bottles of reagents or purify them before use.

  • Reaction Setup:

    • Assemble the reaction under a positive pressure of nitrogen or argon.

    • Add reagents via syringe through a septum.

  • Workup Procedure:

    • Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

    • Quench the reaction with a non-aqueous solvent like anhydrous diethyl ether or toluene.

    • If an aqueous wash is unavoidable, use a pre-cooled, mildly acidic solution (e.g., 1% HCl) to suppress the nucleophilicity of water.

    • Minimize the duration of the aqueous wash and promptly separate the organic layer.

    • Dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.

Protocol for HPLC-MS Analysis of a Trial Reaction

This protocol is designed to identify and quantify the components of a reaction mixture, including starting materials, product, and by-products.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench it immediately in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (General Guideline):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Data Analysis: Extract ion chromatograms for the expected m/z values of your starting material, product, and potential by-products (e.g., 170 for 2-chlorobenzothiazole, 152 for benzothiazol-2-one, 333 for the disulfide, and 269 for the dimer).

Section 4: Conclusion

The successful synthesis of 2-substituted benzothiazoles from 2-chlorobenzothiazole hinges on a thorough understanding of potential side reactions and the implementation of strategies to mitigate them. By carefully controlling reaction conditions, particularly with respect to moisture, and by employing robust analytical techniques to monitor reaction progress and identify impurities, researchers can significantly improve yields and product purity. This guide provides a foundational framework for troubleshooting; however, it is essential to remember that each specific reaction may require tailored optimization.

References

Improving the yield of 2-Chlorobenzo[d]thiazole-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers and chemists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 2-Chlorobenzo[d]thiazole-5-carbonitrile, a key intermediate in pharmaceutical and agrochemical development.[1][2] Our focus is on the prevalent and effective two-step synthetic pathway: the formation of 2-Aminobenzo[d]thiazole-5-carbonitrile, followed by a Sandmeyer reaction to introduce the chloro group.

This guide is designed to address common experimental challenges, enhance yield, and ensure the purity of the final product by explaining the fundamental chemical principles behind each procedural step.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My diazotization reaction mixture turns dark brown or black. What is the cause and how can I prevent it?

Answer: A dark coloration is a strong indicator of decomposition of the thermally unstable diazonium salt or the occurrence of unwanted side reactions.[3] There are two primary causes:

  • Elevated Temperature: The diazonium salt intermediate is highly unstable at temperatures above 5 °C.[4] Exceeding this range, even locally within the flask, can cause rapid decomposition, leading to the formation of phenolic byproducts and the evolution of nitrogen gas.

  • Insufficient Acidity: A high concentration of strong mineral acid (e.g., HCl) is crucial. It serves to generate the reactive nitrosonium ion (NO⁺) from sodium nitrite and, critically, to fully protonate the starting amine. If unreacted, electron-rich 2-aminobenzothiazole-5-carbonitrile is present, it can couple with the newly formed diazonium salt, creating brightly colored and often insoluble azo compounds, which contribute to the dark mixture.[3][5]

Solution Workflow:

  • Temperature Control: Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath for efficient cooling.[3] Use a calibrated thermometer placed directly in the reaction mixture.

  • Reagent Addition: Add the sodium nitrite solution dropwise and slowly beneath the surface of the stirred amine solution. This ensures rapid mixing and prevents localized temperature spikes from the exothermic reaction.[3]

  • Acidity Check: Ensure a sufficient excess of acid is used to maintain high acidity throughout the reaction, keeping the starting amine fully protonated and soluble.

Question 2: The yield of my final product, this compound, is consistently low, and I detect the starting amine in the crude product.

Answer: This issue points directly to an incomplete or failed diazotization step. If the 2-aminobenzothiazole-5-carbonitrile is not efficiently converted to its diazonium salt, it will not undergo the subsequent Sandmeyer reaction and will remain as a contaminant.

Potential Causes & Optimization Strategies:

Potential Cause Scientific Rationale Recommended Action
Impure or Degraded Reagents Sodium nitrite can degrade over time through exposure to moisture and air. The purity of the starting amine is also critical.Use a fresh, unopened container of sodium nitrite or a freshly prepared aqueous solution. Verify the purity of the 2-aminobenzothiazole-5-carbonitrile starting material via NMR or melting point analysis.
Incomplete Amine Dissolution If the amine salt is not fully dissolved in the acidic solution before cooling, it will react inefficiently with the nitrous acid.Ensure the amine is completely dissolved in the acid (gentle warming may be required) before cooling the solution to 0-5 °C for the diazotization.[3]
Insufficient Nitrous Acid An inadequate amount of sodium nitrite will lead to an incomplete reaction.Use a slight excess (e.g., 1.0-1.1 molar equivalents) of sodium nitrite.[3] The presence of excess nitrous acid can be confirmed with starch-iodide paper (a positive test turns the paper blue-black).

Question 3: My main byproduct is the corresponding phenol (2-Hydroxybenzo[d]thiazole-5-carbonitrile). How can I minimize its formation?

Answer: The formation of phenols is a classic side reaction in the Sandmeyer process.[4] It occurs when the diazonium salt (Ar-N₂⁺) reacts with water, which acts as a nucleophile, displacing the nitrogen gas. This reaction is highly temperature-dependent.

Mitigation Strategies:

  • Aggressive Temperature Control: This is the most critical factor. The rate of reaction with water increases significantly with temperature. The entire process, from diazonium salt formation to its addition to the copper(I) chloride solution, must be kept as cold as possible (0-5 °C).

  • Minimize Reaction Time: Use the diazonium salt immediately after its formation. Allowing the cold diazonium solution to stand for extended periods, even at 0-5 °C, will lead to gradual decomposition and increased phenol formation.

  • Catalyst Preparation: Ensure the copper(I) chloride solution is prepared and ready for the addition of the diazonium salt. The goal is to have the Sandmeyer reaction proceed as quickly as possible once the diazonium salt is formed.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of the copper(I) chloride catalyst in the Sandmeyer reaction? A: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6][7] The copper(I) salt acts as a catalyst to initiate a single-electron transfer (SET) to the diazonium salt. This transfer forms an aryl radical and nitrogen gas, along with copper(II). The aryl radical then reacts with the copper(II) chloride to form the final aryl chloride product and regenerate the copper(I) catalyst.[7] The detection of biaryl compounds as minor byproducts supports this radical mechanism.[8]

Q: Can I use copper(II) chloride directly? A: While some variants using other transition metals exist, copper(I) salts (CuCl, CuBr, CuCN) are the most common and effective catalysts for the Sandmeyer reaction.[6][8] Copper(I) is essential for the initial single-electron transfer that generates the key aryl radical intermediate. Using Cu(II) directly is generally not effective for this specific transformation.

Q: What are the best practices for purifying the final this compound? A: After the reaction is complete, a standard aqueous workup is typically performed to remove the copper salts and acid. The crude product can then be purified. Given its structure, it is likely a solid at room temperature.[1]

  • Recrystallization: If a suitable solvent system can be found, this is an effective method for removing minor impurities.

  • Silica Gel Column Chromatography: This is a robust method for separating the desired product from byproducts like phenols or unreacted starting material. A common eluent system would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[9]

Experimental Protocols & Workflows

Overall Synthetic Workflow

The synthesis is a two-stage process starting from the appropriate aniline precursor to form the aminobenzothiazole, which is then converted to the final product via diazotization and a Sandmeyer reaction.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Sandmeyer Reaction A 4-Amino-3-chlorobenzonitrile B Reaction with KSCN/Br2 A->B C 2-Aminobenzo[d]thiazole-5-carbonitrile B->C D Diazotization (NaNO2, HCl, 0-5 °C) C->D Purified Intermediate E Aryl Diazonium Salt Intermediate D->E F Reaction with CuCl E->F G This compound F->G

Caption: Overall two-part synthetic workflow.

Protocol 1: Synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile (Representative)

This protocol is a standard method for the synthesis of 2-aminobenzothiazoles from a corresponding aniline.[10][11]

  • Reaction Setup: In a flask equipped with a mechanical stirrer and thermometer, dissolve 4-amino-3-chlorobenzonitrile (1 equivalent) in a suitable solvent like acetic acid.

  • Thiocyanate Addition: Add potassium thiocyanate (KSCN, ~2.2 equivalents) to the solution and stir until dissolved.

  • Bromination: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (~1.1 equivalents) in acetic acid dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into a large volume of ice water. The precipitate is collected by filtration, washed thoroughly with water to remove salts, and then with a small amount of cold ethanol.

  • Purification: The crude solid is recrystallized from a suitable solvent (e.g., ethanol) to yield pure 2-Aminobenzo[d]thiazole-5-carbonitrile.

Protocol 2: Sandmeyer Reaction for this compound
  • Diazotization:

    • Suspend 2-Aminobenzo[d]thiazole-5-carbonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise. Ensure the tip of the addition funnel is below the surface of the liquid. Maintain the temperature strictly between 0-5 °C.[3]

    • Stir for an additional 20-30 minutes at 0-5 °C after the addition is complete. The reaction is complete when a drop of the solution gives a positive test on starch-iodide paper.

  • Chlorination:

    • In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas should be observed.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[9]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues during the synthesis.

G Start Low Yield or Impure Product CheckDiazotization Was the Diazotization mixture a clear, light color? Start->CheckDiazotization DarkColor No, it turned dark brown/black CheckDiazotization->DarkColor No ClearColor Yes, diazotization appeared successful CheckDiazotization->ClearColor Yes TempIssue Decomposition Occurred. - Check T < 5°C - Ensure slow NaNO2 addition - Check acid concentration DarkColor->TempIssue CheckSandmeyer Is the primary impurity the starting amine or the phenol? ClearColor->CheckSandmeyer AmineImpurity Starting Amine CheckSandmeyer->AmineImpurity PhenolImpurity Phenol Byproduct CheckSandmeyer->PhenolImpurity IncompleteDiazotization Incomplete Diazotization. - Check NaNO2 stoichiometry/purity - Ensure full amine dissolution - Test for excess nitrous acid AmineImpurity->IncompleteDiazotization WaterReaction Reaction with H2O. - Maintain T < 5°C during CuCl addition - Use diazonium salt immediately - Ensure efficient stirring PhenolImpurity->WaterReaction

Caption: Decision tree for troubleshooting the synthesis.

References

Overcoming low reactivity of starting materials for 2-chlorobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chlorobenzothiazole

Welcome to the Technical Support Center for the synthesis of 2-chlorobenzothiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable heterocyclic intermediate. The inherent electronic properties of the benzothiazole ring system can lead to challenges with the reactivity of certain starting materials. This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you overcome these synthetic hurdles.

Part 1: Understanding the Core Challenge: The Benzothiazole Ring System

The benzothiazole scaffold is characterized by a unique electronic distribution, which dictates the reactivity of its derivatives. The electron-rich nature of the fused benzene and thiazole rings can influence the feasibility and outcome of various synthetic transformations. Understanding this electronic character is the first step in troubleshooting and optimizing your synthesis of 2-chlorobenzothiazole.

Frequently Asked Questions: General Concepts

Question: Why can some starting materials for 2-chlorobenzothiazole synthesis exhibit low reactivity?

Answer: The reactivity of the benzothiazole core is a delicate balance of electronic factors. While the heteroatoms provide electron density, the overall aromatic system can be deactivated towards certain transformations. For instance, direct electrophilic chlorination on the thiazole ring is not straightforward. The success of the synthesis often hinges on choosing a starting material where the 2-position is already functionalized with a good leaving group or a group that can be readily converted into one.

Part 2: Troubleshooting by Synthetic Route

The challenges you may encounter are highly dependent on your chosen starting material. This section is organized by common synthetic precursors to 2-chlorobenzothiazole, providing specific troubleshooting advice for each route.

Route A: From 2-Mercaptobenzothiazole (2-MBT)

This is one of the most common and often high-yielding routes to 2-chlorobenzothiazole. However, it is not without its potential pitfalls. The key to success lies in the choice of chlorinating agent and the careful control of reaction conditions.

FAQ 1.1: My reaction of 2-MBT with sulfuryl chloride (SO₂Cl₂) is giving a low yield. What are the possible causes and solutions?

Answer: Low yields in this reaction are typically due to incomplete conversion or degradation of the product. Here are the primary factors to consider:

  • Stoichiometry of SO₂Cl₂: A patent by Neil S. Moon for Eastman Kodak Company suggests that a significant excess of sulfuryl chloride (at least 6 molecular proportions) is beneficial for driving the reaction to completion and achieving high yields.[1] Using a smaller excess may result in incomplete conversion of the starting material.

  • Reaction Temperature: The reaction is exothermic. It is crucial to maintain a low temperature (not exceeding 50°C, and ideally around 25-40°C) during the addition of SO₂Cl₂ to prevent side reactions and potential degradation of the product.[1]

  • Moisture: 2-MBT and sulfuryl chloride are both sensitive to moisture. Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of byproducts from hydrolysis.

  • Purity of 2-MBT: The purity of your starting 2-MBT is critical. Impurities can interfere with the reaction.

Troubleshooting Workflow for Low Yield with SO₂Cl₂

start Low Yield with 2-MBT + SO₂Cl₂ check_purity Verify Purity of 2-MBT start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_purity->check_conditions Pure purify Purify Starting Material check_purity->purify Impure check_stoichiometry Check SO₂Cl₂ Stoichiometry check_conditions->check_stoichiometry check_temp Monitor Temperature Control check_stoichiometry->check_temp ≥ 6 eq increase_excess Increase SO₂Cl₂ Excess (≥ 6 eq) check_stoichiometry->increase_excess < 6 eq check_moisture Ensure Anhydrous Conditions check_temp->check_moisture < 50°C improve_cooling Improve Cooling During Addition check_temp->improve_cooling Exceeds 50°C optimize Optimize Reaction Parameters check_moisture->optimize Anhydrous dry_reagents Dry Solvent and Use Inert Atmosphere check_moisture->dry_reagents Moisture present end Improved Yield optimize->end purify->check_conditions increase_excess->optimize improve_cooling->optimize dry_reagents->optimize cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Substitution start 2-Aminobenzothiazole diazonium Benzothiazole-2-diazonium salt start->diazonium NaNO₂, HCl, 0-5°C product 2-Chlorobenzothiazole diazonium->product CuCl

References

Preventing side reactions in the synthesis of 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chlorobenzo[d]thiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on preventing and troubleshooting common side reactions. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. The most common synthetic route involves the diazotization of 2-aminobenzo[d]thiazole-5-carbonitrile followed by a Sandmeyer reaction. While effective, this pathway is prone to several side reactions that can significantly impact yield and purity. This guide provides a comprehensive overview of these challenges and offers practical solutions.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

Question 1: My reaction is producing a significant amount of a hydroxylated byproduct, 2-hydroxybenzo[d]thiazole-5-carbonitrile. What is causing this and how can I prevent it?

Answer:

The formation of the 2-hydroxy byproduct is a classic side reaction in the Sandmeyer synthesis, arising from the reaction of the diazonium salt intermediate with water.[1][2] The diazonium salt of 2-aminobenzo[d]thiazole-5-carbonitrile is particularly susceptible to this due to the electron-withdrawing nature of the nitrile group, which can destabilize the diazonium cation.

Causality:

  • Temperature: Diazonium salts are thermally unstable and decompose readily at temperatures above 5 °C, leading to the formation of an aryl cation that is rapidly trapped by water.[2]

  • Excess Water: While an aqueous medium is necessary for the diazotization step, excessive water can increase the likelihood of the hydroxylation side reaction.

  • Slow Reaction with Copper(I) Chloride: If the introduction of the diazonium salt solution to the copper(I) chloride solution is too slow, or if the copper(I) chloride is not sufficiently reactive, the diazonium salt has more time to react with water.

Preventative Measures:

  • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C at all times. Use an ice-salt bath for better temperature regulation.

  • Use of Concentrated Acids: Employing concentrated hydrochloric acid for the diazotization minimizes the amount of free water in the reaction mixture.

  • Efficient Addition: Add the cold diazonium salt solution to the copper(I) chloride solution promptly and at a steady rate, ensuring the receiving solution is also well-chilled.

  • Freshly Prepared Copper(I) Chloride: Use freshly prepared, high-purity copper(I) chloride to ensure maximum reactivity.

Question 2: I am observing the formation of a dark, tarry substance in my reaction mixture. What is this and how can I avoid it?

Answer:

The formation of dark, insoluble materials often indicates the presence of azo compounds and other polymeric byproducts. Azo compounds are formed when the diazonium salt couples with the unreacted 2-aminobenzo[d]thiazole-5-carbonitrile or other electron-rich aromatic species in the reaction mixture.[2]

Causality:

  • Incomplete Diazotization: If the diazotization is not complete, the remaining primary amine can act as a coupling partner for the diazonium salt.

  • Local High Concentrations: Poor mixing during the addition of sodium nitrite can lead to localized areas of high diazonium salt concentration, favoring self-coupling reactions.

  • Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism, and aryl radicals can couple to form biaryl compounds, which can contribute to the complex mixture of byproducts.[3]

Preventative Measures:

  • Ensure Complete Diazotization: Add the sodium nitrite solution slowly and sub-surface to a well-stirred solution of the amine in acid. Test for the presence of nitrous acid using starch-iodide paper to confirm a slight excess, indicating the completion of the diazotization.

  • Vigorous Stirring: Maintain efficient stirring throughout the diazotization and the Sandmeyer reaction to prevent localized concentration gradients.

  • Controlled Temperature: As with preventing hydroxylation, maintaining a low temperature (0-5 °C) minimizes decomposition and radical side reactions.

Question 3: My final product is contaminated with the corresponding carboxylic acid, 2-chlorobenzo[d]thiazole-5-carboxylic acid. How did this happen and how can I prevent it?

Answer:

The presence of the carboxylic acid is due to the hydrolysis of the nitrile group. This can occur under either the acidic conditions of the reaction or during the workup.[4][5][6][7]

Causality:

  • Acid Hydrolysis: Prolonged exposure to the strong acidic conditions of the diazotization and Sandmeyer reaction, especially if the reaction is heated, can lead to the hydrolysis of the nitrile to a carboxylic acid.[5][7]

  • Basic Hydrolysis during Workup: If a basic workup is employed to neutralize the acid and remove phenolic byproducts, the nitrile group can be hydrolyzed, particularly if strong bases or elevated temperatures are used.[4][5][7]

Preventative Measures:

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the addition of the diazonium salt is complete.

  • Avoid High Temperatures: Strictly avoid heating the reaction mixture.

  • Careful Workup: During workup, if a basic wash is necessary to remove phenolic impurities, use a mild base like sodium bicarbonate and perform the extraction at a low temperature. Avoid using strong bases like sodium hydroxide unless absolutely necessary and, if so, for a very short duration at low temperatures.

Question 4: The yield of my reaction is consistently low. What are the key factors affecting the yield?

Answer:

Low yields in a Sandmeyer reaction can be attributed to a combination of the side reactions mentioned above and suboptimal reaction conditions.[2]

Key Factors and Optimization Strategies:

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes diazonium salt decomposition and side reactions.[2]
Acid Concentration Concentrated HClReduces the amount of water available for hydroxylation.
Sodium Nitrite Stoichiometric amount (slight excess)Ensures complete diazotization without excessive side reactions.
Copper(I) Chloride Freshly prepared, catalytic amountA highly active catalyst is crucial for the efficient conversion of the diazonium salt.
Stirring Vigorous and efficientPrevents localized concentrations and promotes smooth reaction.
Addition Rate Slow and controlledMinimizes decomposition and side reactions.

Experimental Protocols

Protocol 1: Preparation of Copper(I) Chloride Solution

This protocol is a standard procedure for preparing a fresh and active copper(I) chloride catalyst.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium chloride (NaCl)

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve copper(II) sulfate pentahydrate and sodium chloride in deionized water in a flask.

  • Slowly add a solution of sodium bisulfite or sodium sulfite to the stirred copper(II) sulfate solution. A white precipitate of copper(I) chloride will form.

  • Allow the precipitate to settle, then decant the supernatant.

  • Wash the precipitate several times with deionized water by decantation.

  • Dissolve the white solid in a minimal amount of concentrated hydrochloric acid to obtain a clear solution of tetrachlorocuprate(I) ([CuCl₄]³⁻). Keep this solution cold (0-5 °C) for immediate use in the Sandmeyer reaction.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 2-Aminobenzo[d]thiazole-5-carbonitrile

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Freshly prepared Copper(I) chloride solution (from Protocol 1)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and a thermometer, dissolve 2-aminobenzo[d]thiazole-5-carbonitrile in concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature below 5 °C. Monitor the reaction with starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid and the completion of diazotization.

  • Sandmeyer Reaction:

    • In a separate, larger flask, place the freshly prepared, cold copper(I) chloride solution.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution, maintaining the temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours until the gas evolution ceases.

  • Workup and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Combine the organic layers and wash with deionized water, followed by a cold, saturated sodium bicarbonate solution (to remove acidic impurities and unreacted HCl), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Visualizing the Process

Diagram 1: Synthetic Pathway and Key Side Reactions

cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A 2-Aminobenzo[d]thiazole- 5-carbonitrile B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C 2-Chlorobenzo[d]thiazole- 5-carbonitrile (Product) B->C CuCl D 2-Hydroxybenzo[d]thiazole- 5-carbonitrile B->D H₂O (High Temp.) E Azo Compound (e.g., Tar) B->E + Starting Amine F 2-Chlorobenzo[d]thiazole- 5-carboxylic acid C->F Hydrolysis (Acid/Base)

Caption: Main synthesis and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

start Low Yield Observed q1 Check Diazotization Temperature Was it consistently 0-5 °C? start->q1 a1_no No q1->a1_no No q2 Check for Excess Nitrous Acid (Starch-Iodide Test) q1->q2 Yes a1_yes Yes sol1 Implement ice-salt bath and monitor temperature closely. a1_no->sol1 sol1->q2 a2_no No q2->a2_no No q3 Purity of CuCl Was it freshly prepared? q2->q3 Yes a2_yes Yes sol2 Incomplete Diazotization. Ensure slight excess of NaNO₂. a2_no->sol2 sol2->q3 a3_no No q3->a3_no No q4 Check for Hydrolysis (Presence of Carboxylic Acid) q3->q4 Yes a3_yes Yes sol3 Prepare fresh CuCl solution before starting the reaction. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes end_node Yield Improved q4->end_node No sol4 Minimize reaction time and use mild workup conditions. a4_yes->sol4 a4_no No sol4->end_node

Caption: A step-by-step troubleshooting guide.

References

Technical Support Center: Scale-up Synthesis of 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Chlorobenzo[d]thiazole-5-carbonitrile. This valuable heterocyclic building block is often synthesized via a Sandmeyer reaction, a powerful but notoriously sensitive transformation. This document provides in-depth troubleshooting advice and detailed protocols to navigate the challenges associated with this process, ensuring safety, purity, and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent method is a two-stage, one-pot Sandmeyer reaction starting from 2-Amino-benzo[d]thiazole-5-carbonitrile. The process involves:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C).[1][2]

  • Chloro-de-diazoniation: The diazonium salt is then catalytically displaced with a chloride ion using a copper(I) chloride (CuCl) catalyst to yield the final product.[3][4]

Q2: Why is stringent temperature control (0–5 °C) so critical for this synthesis?

Aryl diazonium salts are highly unstable intermediates.[2] Above 5-10 °C, they rapidly decompose, primarily through reaction with water to form undesired phenol byproducts (in this case, 2-Hydroxybenzo[d]thiazole-5-carbonitrile) and other degradation products. This decomposition not only drastically reduces yield but also complicates purification. Furthermore, uncontrolled temperature increases can lead to a runaway reaction with vigorous evolution of nitrogen gas, posing a significant safety hazard on a larger scale.

Q3: What are the primary safety concerns during a scale-up Sandmeyer reaction?

There are two major safety concerns:

  • Diazonium Salt Instability: While generally used in solution, isolated diazonium salts are shock-sensitive and can be explosive in a dry state. Never attempt to isolate the diazonium salt intermediate.

  • Nitrogen Gas Evolution: The final step of the Sandmeyer reaction releases a large volume of N₂ gas.[3] On a large scale, the rate of addition of the diazonium salt solution to the copper catalyst must be carefully controlled to manage the rate of gas evolution and prevent dangerous pressure buildup or excessive foaming. The reaction vessel must be adequately vented.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction.[5] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to clearly separate the starting amine, the final product, and major byproducts. Spot the reaction mixture alongside the starting material to track its consumption. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of reaction conversion and purity.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My final yield is disappointingly low. What factors in the diazotization step could be responsible?

A: Low yield is often traced back to problems in the initial diazotization stage. Consider the following:

  • Inadequate Temperature Control: As discussed, if the temperature rises above 5 °C, the diazonium salt will decompose before it can react with the CuCl catalyst. Ensure your cooling system is robust enough for the scale of the reaction.

  • Incorrect Stoichiometry: An insufficient amount of sodium nitrite or acid will lead to incomplete conversion of the starting amine. Typically, a slight excess of both reagents is used.

  • Inefficient Nitrous Acid Formation: The addition of the sodium nitrite solution should be done slowly and subsurface (if possible) into the acidic amine slurry to ensure rapid and complete conversion to nitrous acid, minimizing side reactions.[1]

  • Purity of Starting Materials: Ensure the 2-Amino-benzo[d]thiazole-5-carbonitrile is pure and the sodium nitrite has not degraded.

Q: I'm confident in my diazotization. What can go wrong during the Sandmeyer (CuCl) step?

A: The chloro-de-diazoniation step is equally critical. Common pitfalls include:

  • Inactive Catalyst: Copper(I) chloride is susceptible to oxidation to the inactive copper(II) form. Use freshly prepared or high-purity commercial CuCl. If the catalyst appears green (indicating Cu(II)), it should be purified or replaced.

  • Insufficient Catalyst: While catalytic, a sufficient loading of CuCl is necessary for an efficient reaction. Typically, stoichiometric amounts are used in classic Sandmeyer protocols to achieve reasonable reaction rates.[4]

  • Premature Decomposition: The diazonium salt solution must be added to the CuCl solution at a controlled rate. Adding it too quickly can cause localized warming and decomposition before the catalytic cycle can occur.

Issue 2: Final Product is Impure (Dark, Tarry, or Multiple Spots on TLC)

Q: My crude product is a dark, oily, or tarry substance. What causes this?

A: Dark, intractable byproducts are typically the result of azo-coupling reactions. This occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic species.

  • Coupling with Starting Material: If the diazotization is incomplete, the remaining free amine can couple with the diazonium salt to form a brightly colored and often tarry azo compound.[6] This underscores the importance of complete diazotization before proceeding.

  • Self-Coupling/Decomposition: Uncontrolled decomposition pathways can lead to polymerization and the formation of complex, colored impurities.

To mitigate this, ensure complete conversion of the starting amine and maintain strict temperature control throughout the process.

Q: TLC analysis of my product shows a major spot that is more polar than my product and my starting material. What is it?

A: This is very likely the corresponding phenol, 2-Hydroxybenzo[d]thiazole-5-carbonitrile. This byproduct forms when the diazonium salt reacts with water instead of the chloride ion.[7] Its formation is favored by:

  • Elevated Temperatures: Higher temperatures accelerate the rate of reaction with water.

  • Low Chloride Concentration: Insufficient chloride ions in the solution can make water a more competitive nucleophile. The reaction is typically run in concentrated HCl to maximize the availability of Cl⁻.

Troubleshooting Workflow Diagram

// Yield Path check_diaz [label="Review Diazotization Step", fillcolor="#FBBC05", fontcolor="#202124"]; check_sand [label="Review Sandmeyer Step", fillcolor="#FBBC05", fontcolor="#202124"];

// Impurity Path check_phenol [label="Phenol Byproduct Suspected\n(Polar spot on TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; check_azo [label="Azo Coupling Suspected\n(Dark/Tarry product)", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions sol_temp [label="ACTION:\nImprove Cooling &\nMonitor Temperature (0-5°C)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagents [label="ACTION:\nVerify Reagent Purity\n& Stoichiometry", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_cucl [label="ACTION:\nUse Fresh/Active CuCl\nCatalyst", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_hcl [label="ACTION:\nEnsure High HCl\nConcentration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_addition [label="ACTION:\nSlow, Controlled Addition\nof NaNO2 & Diazonium Salt", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_diaz [label=" Low Yield"]; start -> check_sand [label=" "]; start -> check_phenol [label=" Impurity"]; start -> check_azo [label=" "];

check_diaz -> sol_temp; check_diaz -> sol_reagents; check_diaz -> sol_addition;

check_sand -> sol_cucl; check_sand -> sol_addition;

check_phenol -> sol_temp; check_phenol -> sol_hcl;

check_azo -> sol_temp; check_azo -> sol_reagents; } axdot Caption: Troubleshooting workflow for the Sandmeyer synthesis.

Experimental Protocols and Data

Overall Synthetic Workflow

SynthesisWorkflow A 2-Amino-benzo[d]thiazole- 5-carbonitrile B Stage 1: Diazotization NaNO2, conc. HCl 0-5 °C A->B C Aryl Diazonium Salt (In Situ Intermediate) B->C D Stage 2: Sandmeyer Reaction CuCl, 60-70 °C C->D E Crude Product Mixture D->E F Workup & Purification (Extraction, Chromatography) E->F G 2-Chlorobenzo[d]thiazole- 5-carbonitrile F->G

Table 1: Key Reaction Parameters
ParameterReagent/ConditionTypical Value/RangeRationale & Key Considerations
Stoichiometry 2-Amino-benzo[d]thiazole-5-carbonitrile1.0 eqThe limiting reagent.
Concentrated HCl6-10 eqActs as both solvent and reagent; high concentration suppresses phenol formation.
Sodium Nitrite (NaNO₂)1.1 - 1.2 eqSlight excess ensures complete diazotization.
Copper(I) Chloride (CuCl)1.0 - 1.2 eqEnsures a practical reaction rate. Must be fresh and active.
Temperature Diazotization0 – 5 °CCritical for diazonium salt stability.[2]
Sandmeyer Reaction60 – 70 °CWarming is required to drive the decomposition of the copper-diazonium complex and evolution of N₂.
Time Diazotization30 - 60 minSufficient time for complete formation of the diazonium salt.
Sandmeyer Reaction1 - 2 hoursMonitored by cessation of N₂ evolution and TLC.
Step-by-Step Protocol

Disclaimer: This protocol is a general guideline and must be adapted and optimized for specific equipment and scales. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Stage 1: Diazotization

  • Charge a jacketed reactor with 2-Amino-benzo[d]thiazole-5-carbonitrile (1.0 eq) and concentrated hydrochloric acid (6-8 eq).

  • Begin aggressive stirring to form a fine slurry.

  • Cool the reactor jacket to achieve and maintain an internal temperature of 0–5 °C.

  • In a separate vessel, dissolve sodium nitrite (1.1 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine slurry over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .

  • After the addition is complete, stir the resulting solution at 0–5 °C for an additional 30 minutes.

Stage 2: Sandmeyer Reaction & Workup

  • In a separate, larger reactor, charge Copper(I) Chloride (1.2 eq) and a small amount of concentrated HCl. Heat the mixture to 60-70 °C.

  • Slowly add the cold diazonium salt solution from Stage 1 to the hot CuCl solution. Control the addition rate to manage the vigorous nitrogen gas evolution.

  • Once the addition is complete, maintain the temperature at 60–70 °C for 1 hour, or until gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Stage 3: Purification

  • The crude solid or oil can be purified by column chromatography on silica gel, typically using a gradient elution with hexane and ethyl acetate.[8]

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) may be effective.

References

Troubleshooting guide for the synthesis of substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of substituted benzothiazoles. This resource is designed for researchers, scientists, and professionals in drug development. It provides practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold.[1][2]

Introduction to Benzothiazole Synthesis

The benzothiazole core, a fusion of benzene and thiazole rings, is a privileged structure in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various electrophiles like aldehydes, carboxylic acids, or their derivatives.[4][5] This seemingly straightforward reaction is often plagued by challenges related to reagent stability, reaction conditions, and byproduct formation. This guide aims to provide causal explanations and field-proven solutions to these common issues.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Low Yields and Reaction Failures

Question 1: My reaction between 2-aminothiophenol and an aromatic aldehyde is resulting in a very low yield or failing completely. What are the primary causes and how can I resolve this?

Answer: This is one of the most common issues and typically points to one of three areas: the stability of the 2-aminothiophenol starting material, suboptimal reaction conditions, or inefficient final oxidation.

  • Cause 1: Degradation of 2-Aminothiophenol. 2-Aminothiophenol is highly susceptible to oxidation by atmospheric oxygen.[6][7] The thiol group (-SH) readily oxidizes to form a disulfide-linked dimer, 2,2'-dithiobis(aniline), which is unreactive in the desired condensation pathway.[6][8][9] This is often the culprit behind the formation of dark, insoluble, tar-like materials in the reaction vessel.[6]

  • Solutions:

    • Use Fresh or Purified Starting Material: Always use freshly purchased 2-aminothiophenol. If the reagent is old or discolored, consider purifying it by distillation under reduced pressure before use.

    • Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere of nitrogen or argon.[6][10] This simple step is critical for consistent results.

    • Deoxygenated Solvents: Purging your solvent with nitrogen or argon for 15-20 minutes before use can further minimize exposure to oxygen.

  • Cause 2: Suboptimal Condensation Conditions. The initial condensation between the amino group of 2-aminothiophenol and the aldehyde carbonyl forms a benzothiazoline intermediate.[11] This step is often the rate-limiting part of the sequence and is highly dependent on the catalyst and solvent.

  • Solutions:

    • Catalyst Choice: While some reactions proceed without a catalyst, many benefit from one.[12] Acid catalysts can activate the aldehyde carbonyl. Environmentally friendly options like reusable solid acids (e.g., silica-supported sodium hydrogen sulfate) or even a mixture of H₂O₂/HCl have proven effective.[4][5]

    • Solvent Screening: The choice of solvent is critical. While ethanol is common, polar aprotic solvents like DMSO can sometimes promote the reaction, occasionally even acting as the oxidant for the final step.[5][12] For some substrates, solvent-free conditions achieved by grinding the reactants have been shown to improve yields and reduce reaction times.[7]

  • Cause 3: Incomplete Oxidation to Benzothiazole. The benzothiazoline intermediate must be oxidized to form the final, stable aromatic benzothiazole.[7] If this step is inefficient, the isolated product will be a mixture, leading to a lower yield of the desired compound.

  • Solutions:

    • Choice of Oxidant: If the reaction conditions (e.g., using DMSO at high temperature) do not facilitate oxidation, an explicit oxidant may be needed. Molecular oxygen from the air can be a sufficient and mild oxidant.[6] For more stubborn cases, oxidants like pyridinium chlorochromate (PCC) or hydrogen peroxide are used.[3][13]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the formation of the product. An intermediate spot may correspond to the benzothiazoline, indicating that the reaction requires a longer time or a dedicated oxidation step.[10]

Section 2: Impurity and Byproduct Formation

Question 2: My crude product is contaminated with a significant, difficult-to-remove impurity. How do I identify and prevent it?

Answer: Besides the disulfide dimer of 2-aminothiophenol mentioned previously, other side reactions can occur depending on the specific substrates and conditions used.

  • Byproduct 1: Incomplete Cyclization (Benzothiazoline Intermediate).

    • Identification: This intermediate will have a molecular weight that is two units higher (from two extra hydrogen atoms) than the final benzothiazole product. It can often be identified by mass spectrometry or ¹H NMR analysis (presence of a methine proton signal).

    • Cause: This occurs when the final oxidation step is incomplete.[6] This is particularly common in reactions with aliphatic aldehydes, which form more stable dihydrobenzothiazole intermediates than their aromatic counterparts.[13]

    • Prevention & Removal:

      • Introduce a dedicated oxidation step after the initial condensation. Stirring the reaction mixture open to the air, sometimes for an extended period, can work. Alternatively, add a mild chemical oxidant like H₂O₂ or PCC on silica gel.[3][13]

      • If already formed, the mixture can sometimes be subjected to oxidative conditions during workup to convert the remaining intermediate to the desired product.

  • Byproduct 2: Dimerization.

    • Identification: Dimeric byproducts will have a molecular weight roughly double that of the expected product. Their formation is often favored at higher reactant concentrations.[6]

    • Cause: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to various dimeric structures.[6]

    • Prevention:

      • Adjust Concentration: Running the reaction at a lower concentration can disfavor intermolecular collisions.

      • Optimize Conditions: Fine-tuning the temperature and catalyst can shift the reaction pathway towards the desired intramolecular cyclization.

Workflow and Mechanism Diagrams

A clear understanding of the reaction pathway and troubleshooting logic is essential for success.

G cluster_0 Reaction Pathway Start 2-Aminothiophenol + Aldehyde (R-CHO) Intermediate Schiff Base / Benzothiazoline Intermediate Start->Intermediate Condensation Product 2-Substituted Benzothiazole Intermediate->Product Oxidation

Caption: General reaction pathway for benzothiazole synthesis.

Troubleshooting cluster_SM Starting Material Issues cluster_Cond Reaction Condition Issues cluster_Ox Oxidation Issues Start Low Yield or Reaction Failure SM_Check Check 2-Aminothiophenol (Color, Age) Start->SM_Check Is starting material old? Cond_Check Review Conditions (Catalyst, Solvent, Temp.) Start->Cond_Check Are conditions optimized? Ox_Check Check for Benzothiazoline Intermediate via TLC/MS Start->Ox_Check Is reaction incomplete? SM_Sol Solution: - Use fresh/purified reagent - Run under N2/Ar atmosphere SM_Check->SM_Sol Cond_Sol Solution: - Screen catalysts (e.g., H2O2/HCl) - Test different solvents (EtOH, DMSO) - Optimize temperature Cond_Check->Cond_Sol Ox_Sol Solution: - Add oxidant (e.g., PCC) - Increase reaction time - Stir open to air Ox_Check->Ox_Sol

Caption: Troubleshooting flowchart for low-yield benzothiazole synthesis.

Comparative Data and Protocols

The choice of catalyst and conditions can dramatically impact reaction outcomes. The table below summarizes various modern, high-yield protocols for the synthesis of 2-phenylbenzothiazole as a representative example.

Catalyst / SystemSolventTemp. (°C)TimeYield (%)Reference
H₂O₂ / HClEthanolRoom Temp45-60 min85-94%[4]
SnP₂O₇TolueneReflux8-35 min87-95%[4]
Ionic LiquidSolvent-free12025-90 min75-92%[3]
Nanorod IonogelSolvent-free8010-25 min84-95%[3]
Amberlite IR120 Resin (MW)Solvent-free855-10 min88-95%[3]
Air / DMSODMSO1203-12 hup to 94%[12]
Example Protocol: Green Synthesis Using H₂O₂/HCl

This protocol, adapted from Guo and colleagues, is noted for its excellent yields, short reaction times, and use of inexpensive, environmentally benign reagents.[4]

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Ethanol

  • 30% Hydrogen Peroxide (H₂O₂) (6.0 mmol)

  • Concentrated Hydrochloric Acid (HCl) (3.0 mmol)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol (10 mL).

  • To this stirring solution at room temperature, add 30% H₂O₂ (6.0 mmol).

  • Slowly add concentrated HCl (3.0 mmol) dropwise to the mixture.

  • Continue stirring at room temperature for 45-60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acid and catalyst.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure 2-substituted benzothiazole.[7]

References

Technical Support Center: Stability of 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chlorobenzo[d]thiazole-5-carbonitrile. The information herein addresses common stability issues encountered when this compound is in solution, offering troubleshooting protocols and preventative measures to ensure experimental success and reproducibility.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses fundamental questions regarding the stability of this compound. The insights are derived from the established chemical principles of the 2-chlorobenzothiazole scaffold, a class of compounds known for its utility as a reactive intermediate.[1][2]

Q1: What is the primary stability concern with this compound in solution?

The principal stability issue is its high susceptibility to nucleophilic substitution at the 2-position of the benzothiazole ring. The chlorine atom is an excellent leaving group, making the carbon atom it is attached to highly electrophilic. This inherent reactivity is precisely why the compound is a valuable synthetic intermediate, but it also renders it unstable in the presence of nucleophiles.[1][3] Common nucleophiles that can cause degradation include water (hydrolysis), alcohols (alcoholysis), and amines (amination).

Q2: What are the main factors that influence the degradation rate of this compound?

Several factors can accelerate the degradation of this compound in solution:

  • Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) and nucleophilic aprotic solvents (e.g., DMSO, DMF) can react directly with the compound. The use of non-nucleophilic, anhydrous aprotic solvents (e.g., Toluene, THF, Dichloromethane) is highly recommended.[4]

  • Presence of Water: Trace amounts of water in solvents or from atmospheric moisture can lead to rapid hydrolysis, forming 2-Hydroxybenzo[d]thiazole-5-carbonitrile.[5][6]

  • pH: Basic conditions will significantly accelerate degradation by deprotonating nucleophiles (like water to hydroxide), making them more potent. Acidic conditions might promote hydrolysis, although this is often less rapid than base-catalyzed degradation.[5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation. Reactions should be run at the lowest effective temperature.

  • Light Exposure: While less documented for this specific molecule, related thiazole-containing compounds can be susceptible to photodegradation, potentially through reactions with singlet oxygen.[7] It is good practice to protect solutions from light.

Q3: What are the most likely degradation products I should expect to see?

The degradation products will depend on the nucleophiles present in your solution.

  • Hydrolysis Product: In the presence of water, the primary degradation product is 2-Hydroxybenzo[d]thiazole-5-carbonitrile (or its keto tautomer, benzothiazol-2(3H)-one-5-carbonitrile). This is often the most common impurity observed.[8][9]

  • Solvent Adducts: If using nucleophilic solvents, you may form adducts. For example, in methanol, you could form 2-Methoxybenzo[d]thiazole-5-carbonitrile.

Q4: What are the official recommended storage conditions for this compound?
  • Solid Form: The compound should be stored as a solid at 2-8°C under an inert gas atmosphere (e.g., Argon or Nitrogen) .[10][11] This minimizes exposure to atmospheric moisture and oxygen.

  • In Solution: It is strongly recommended to prepare solutions fresh and use them immediately. If temporary storage is unavoidable, solutions should be prepared in an anhydrous, aprotic solvent and stored at low temperatures (e.g., -20°C) under an inert atmosphere for the shortest possible duration. Always verify the solution's integrity via HPLC or LC-MS before use if it has been stored.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during experiments involving this compound.

Issue 1: My reaction yield is unexpectedly low or zero.
  • Symptom: The subsequent reaction step using this compound as a starting material fails or provides a significantly lower yield than expected.

  • Underlying Cause: The starting material has likely degraded in the solution before or during the reaction, reducing the concentration of the active reagent.

  • Troubleshooting Protocol:

    • Reagent Integrity Check: Before starting the reaction, dissolve a small amount of your this compound in an appropriate anhydrous solvent (like acetonitrile) and immediately analyze it via HPLC-UV or LC-MS. This confirms the purity of the solid starting material.

    • Solvent Scrutiny: Ensure your reaction solvent is of high purity and anhydrous. Use freshly opened bottles of anhydrous solvent or solvent from a solvent purification system. Avoid using solvents that have been stored for long periods after opening.

    • In-Situ Analysis: Set up a parallel, small-scale "control" reaction mixture containing only the solvent and this compound. Monitor it by TLC or LC-MS over the same reaction time to observe if degradation occurs even without your other reagents.

    • Order of Addition: If possible, modify your procedure to add the this compound last, or add its solution to the other pre-mixed reagents, to minimize its time in solution before the desired reaction can occur.

Issue 2: I see unexpected peaks in my HPLC or LC-MS analysis.
  • Symptom: Your chromatogram shows a new, more polar peak that was not present in the analysis of the starting material. The mass spectrum of this peak often corresponds to a mass increase of +18 (H₂O - Cl + H) or other solvent-related adducts.

  • Underlying Cause: This is a classic sign of degradation, most commonly hydrolysis from exposure to moisture.

  • Troubleshooting Protocol:

    • Peak Identification: The expected mass of the hydrolysis product, 2-Hydroxybenzo[d]thiazole-5-carbonitrile, is approximately 176.18 g/mol . Check your LC-MS data for an ion corresponding to this mass ([M+H]⁺ ≈ 177.19).

    • Implement Inert Atmosphere Techniques: Handle the solid compound and prepare solutions inside a glovebox or using Schlenk line techniques with dry, inert gas (Argon or Nitrogen).

    • Use Anhydrous Solvents: Switch to high-grade anhydrous solvents. For highly sensitive reactions, it may be necessary to distill the solvent over a suitable drying agent immediately before use.

    • Dry Glassware: Ensure all glassware is rigorously dried in an oven (e.g., overnight at >120°C) and cooled under a stream of inert gas or in a desiccator before use.

Diagram 1: Primary Degradation Pathway via Nucleophilic Attack

cluster_reactants Reactants cluster_products Products Reactant 2-Chlorobenzo[d]thiazole- 5-carbonitrile TransitionState SNAr Transition State (Meisenheimer Complex) Reactant->TransitionState Nucleophilic Attack at C2 Nucleophile Nucleophile (e.g., H₂O, R-OH) Nucleophile->TransitionState Product 2-Substituted Degradation Product (e.g., 2-Hydroxy derivative) LeavingGroup Chloride Ion (Cl⁻) TransitionState->Product Loss of Leaving Group TransitionState->LeavingGroup

Caption: Nucleophilic substitution at C2 is the main degradation route.

Section 3: Key Protocols & Methodologies

To ensure the integrity of your experiments, follow these validated protocols.

Protocol 1: Recommended Procedure for Preparing Stock Solutions

This protocol minimizes the risk of premature degradation during solution preparation.

  • Preparation: Oven-dry all necessary glassware (e.g., volumetric flask, syringe) and cool to room temperature in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: If available, perform all steps inside a glovebox. Alternatively, use a flask sealed with a septum under a positive pressure of Argon or Nitrogen.

  • Weighing: Quickly weigh the required amount of solid this compound and add it to the flask.

  • Solvent Addition: Using a dry syringe, add the required volume of high-purity, anhydrous, aprotic solvent (e.g., Toluene, THF, Acetonitrile).

  • Dissolution: Gently swirl or sonicate the flask until the solid is completely dissolved.

  • Usage: Use the solution immediately. Do not store for extended periods.

Protocol 2: Step-by-Step HPLC-UV Method for Stability Monitoring

This method can be used to check the purity of the compound and monitor its stability over time.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a 5-10 minute gradient from 5% B to 95% B, then hold for 2-3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a relevant wavelength (e.g., 254 nm or a determined λmax).

  • Procedure:

    • Prepare a fresh solution of the compound (~0.1 mg/mL) in Acetonitrile.

    • Inject immediately to get a t=0 reference chromatogram. The main peak corresponds to the pure compound.

    • To test stability in a different solvent, prepare a solution in that solvent and inject samples at various time points (e.g., 10 min, 30 min, 1 hr, 4 hr).

    • Monitor for the decrease in the area of the main peak and the appearance of new peaks (typically more polar, eluting earlier).

Diagram 2: Recommended Experimental Workflow

Start Start: Plan Experiment Weigh Weigh Solid Compound (Under Inert Gas) Start->Weigh Solvent Select Anhydrous, Aprotic Solvent Weigh->Solvent Prepare Prepare Solution Fresh Solvent->Prepare Check Need to Store? Prepare->Check Use Use Immediately in Reaction End End Use->End Check->Use No Store Store Briefly: -20°C, Inert Gas, Sealed Check->Store Yes Verify Verify Integrity (HPLC/LC-MS) Before Use Store->Verify Verify->Use

Caption: Workflow to minimize degradation of the starting material.

Section 4: Data Summary

The choice of solvent is critical for maintaining the stability of this compound.

Table 1: Reactivity Potential of Common Organic Solvents

This table provides a general guideline for solvent selection based on their nucleophilicity and protic nature.[4]

Solvent ClassExamplesPotential for ReactivityRecommendation
Protic Water, Methanol, Ethanol, IsopropanolHIGH AVOID . These solvents are nucleophilic and can directly react with the compound.
Aprotic Polar (Nucleophilic) DMSO, DMFMODERATE to HIGH USE WITH CAUTION . While aprotic, they can contain water impurities and are nucleophilic. Use only if required by reaction conditions and ensure they are anhydrous.
Aprotic Polar (Less Nucleophilic) Acetonitrile, Acetone, THFLOW to MODERATE PREFERRED . Good choice for many reactions. Always use anhydrous grade. THF can form peroxides.
Aprotic Non-Polar Toluene, Hexanes, Dichloromethane (DCM)LOW HIGHLY RECOMMENDED . These are the safest choices to minimize degradation. Ensure they are anhydrous.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Benzothiazole Derivatives: A Focus on 2-Chlorobenzo[d]thiazole-5-carbonitrile as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The inherent aromaticity and the presence of nitrogen and sulfur atoms in the thiazole ring allow for diverse molecular interactions, making benzothiazole derivatives attractive candidates for drug development.[3] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory agents.[4][5][6][7] The biological profile of a benzothiazole derivative is highly dependent on the nature and position of its substituents, making the exploration of its chemical space a fertile ground for the discovery of novel therapeutics.[1]

This guide provides a comparative analysis of the biological activities of various benzothiazole derivatives, with a special focus on 2-Chlorobenzo[d]thiazole-5-carbonitrile . While this specific molecule is primarily utilized as a key intermediate in the synthesis of more complex, biologically active compounds, understanding its role is crucial for appreciating the structure-activity relationships within the broader benzothiazole class.[1] We will delve into the experimental data supporting the therapeutic potential of various substituted benzothiazoles, providing insights for researchers, scientists, and drug development professionals.

This compound: A Versatile Building Block

This compound is a synthetic compound that serves as a pivotal starting material in the elaboration of a wide array of benzothiazole-based molecules.[1] Its chemical structure features a chloro group at the 2-position and a carbonitrile (cyano) group at the 5-position of the benzothiazole ring. These two functional groups are key to its utility as a synthetic intermediate.

  • The 2-chloro group is a reactive site, susceptible to nucleophilic substitution. This allows for the introduction of various functionalities, such as amines, thiols, and alkoxides, leading to a diverse library of 2-substituted benzothiazoles.

  • The 5-carbonitrile group can be chemically modified through reactions like hydrolysis to a carboxylic acid, reduction to an amine, or used in cycloaddition reactions to generate other heterocyclic systems.

While direct and extensive biological activity data for this compound itself is not widely reported in the public domain, its significance lies in its role as a precursor to potent therapeutic agents. The subsequent sections will explore the biological activities of derivatives synthesized from this and similar benzothiazole cores.

Comparative Biological Activities of Benzothiazole Derivatives

The following sections will compare the anticancer, antimicrobial, and enzyme inhibitory activities of various benzothiazole derivatives, highlighting the influence of different substitution patterns.

Anticancer Activity

Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[8][9][10] Their mechanisms of action are diverse and include the inhibition of crucial enzymes like topoisomerase and protein kinases, induction of apoptosis, and disruption of microtubule dynamics.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound/DerivativeCancer Cell Line(s)IC50/ActivityReference
Pyrimidine based carbonitrile benzothiazole derivativeHep-2, MCF-7, HeLa, MiaPaCa-2, SW 620, H 460Potent activity against all cell lines[8]
Naphthalimide derivative 67HT-29, A549, MCF-7IC50: 3.47±0.2 µM, 3.89±0.3 µM, 5.08±0.3 µM[9]
BZ-IVMCF-7 (human breast cancer)IC50: 51.97 µg/ml[10]
2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(pyrrolidin-1-yl)benzylidene)acetohydrazideA549, C6, MCF-7, HT-29IC50: 0.03 mM (A549)[11]
N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio) acetamideCCRF-CEM (leukemia)CC50: 8 ± 1 µM[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test benzothiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Logical Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Synthesize Benzothiazole Derivatives B MTT Assay on Cancer Cell Lines A->B C Determine IC50 Values B->C D Select Lead Compounds C->D E Apoptosis Assays (e.g., Annexin V) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Enzyme Inhibition Assays D->G H In Vivo Animal Studies G->H I Clinical Trials H->I

Caption: Workflow for anticancer screening of benzothiazole derivatives.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzothiazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[6]

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound/DerivativeMicrobial Strain(s)MIC (Minimum Inhibitory Concentration)Reference
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesS. aureus, E. coli, P. aeruginosa, K. pneumoniae, C. albicans, A. niger12.5-100 µg/mL[12]
2-(2-(4-fluorophenyl)-4-oxothiazolidin-3-yl)benzo[d]thiazole-6-carbonitrileP. aeruginosaMIC: 0.10 mg/mL; MBC: 0.12 mg/mL[13]
Heteroaryl benzothiazole derivative 2jGram-positive and Gram-negative bacteriaMIC: 0.23–0.94 mg/mL[14]
Heteroaryl benzothiazole derivative 2dFungiMIC: 0.06–0.47 mg/mL[14]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

Benzothiazole derivatives have been shown to inhibit a variety of enzymes implicated in different diseases. This targeted approach is a cornerstone of modern drug discovery.

Table 3: Enzyme Inhibitory Activity of Selected Benzothiazole Derivatives

Compound/DerivativeTarget EnzymeIC50/ActivityTherapeutic AreaReference
2-(5-nitrothiazol-2-ylthio)benzo[d]thiazolesc-Jun N-terminal kinase (JNK)Potent inhibitorsInflammation, Cancer[15]
Benzothiazole derivativesDihydrofolate reductase (DHFR)Enzyme inhibition activityAntibacterial[16]
Benzothiazole derivatives incorporating amino acidsCarbonic anhydraseSignificant inhibitionVarious[17]
Thiazolidinone-based benzothiazole derivativesα-Amylase and α-GlucosidasePotent inhibitorsDiabetes[18]
Benzothiazol-2-ylthiophenylpyrazole-4-carboxamidesSuccinate dehydrogenase (SDH)Potent inhibitorsFungicide[7]

Signaling Pathway: JNK Inhibition

G Stress Cellular Stress MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor Benzothiazole Inhibitor Inhibitor->JNK

Caption: Simplified JNK signaling pathway and the point of inhibition by benzothiazole derivatives.

Conclusion: Future Perspectives

The benzothiazole scaffold continues to be a rich source of biologically active compounds with therapeutic potential across a spectrum of diseases. While This compound serves primarily as a versatile synthetic intermediate, the diverse and potent activities of its derivatives underscore the importance of continued exploration of this chemical space. The ability to readily modify the benzothiazole core at various positions allows for the fine-tuning of pharmacological properties, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on elucidating the precise mechanisms of action of novel benzothiazole derivatives and advancing the most promising candidates through preclinical and clinical development.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Chlorobenzo[d]thiazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 2-chlorobenzo[d]thiazole-5-carbonitrile scaffold. As a versatile synthetic intermediate, this core structure has been pivotal in the development of a diverse range of biologically active compounds, particularly in the realm of oncology. We will explore the synthesis, comparative biological data, and the nuanced effects of structural modifications on the therapeutic potential of these derivatives, offering field-proven insights for researchers in drug discovery and medicinal chemistry.

The this compound Scaffold: A Privileged Intermediate

The benzothiazole ring system is a prominent heterocyclic motif found in numerous pharmacologically active compounds, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The this compound scaffold, in particular, serves as a crucial starting material for creating libraries of derivatives. The chlorine atom at the 2-position acts as an excellent leaving group, readily displaced by various nucleophiles, while the nitrile group at the 5-position can influence the electronic properties of the ring system and provide an additional point for interaction with biological targets or for further chemical modification.[2]

Synthetic Strategies: From Core to Diverse Derivatives

The journey from the foundational 2-chlorobenzothiazole to its functionally diverse derivatives involves a series of well-established synthetic organic chemistry reactions. The initial synthesis of the chlorinated core is a critical first step, followed by nucleophilic aromatic substitution to introduce a wide range of functionalities at the 2-position.

Synthesis of the 2-Chlorobenzothiazole Core

A common method for the preparation of 2-chlorobenzothiazoles involves the treatment of 2-mercaptobenzothiazoles with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). This reaction is typically performed at a controlled temperature to ensure selectivity and high yield.[3]

Synthesis of 2-Chlorobenzothiazole Mercaptobenzothiazole 2-Mercaptobenzothiazole Chlorobenzothiazole 2-Chlorobenzothiazole Mercaptobenzothiazole->Chlorobenzothiazole ≤ 50°C SO2Cl2 SO₂Cl₂ SO2Cl2->Mercaptobenzothiazole

Caption: Synthesis of 2-Chlorobenzothiazole.

Diversification at the 2-Position: The Gateway to Bioactivity

The true synthetic utility of this compound lies in the reactivity of the C2-chloro group. Nucleophilic substitution with a variety of amines, anilines, and other heteroaromatic amines is the most common strategy to generate a library of derivatives. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Diversification_at_C2 start 2-Chlorobenzo[d]thiazole- 5-carbonitrile product 2-Amino/Anilino-benzo[d]thiazole- 5-carbonitrile Derivatives start->product amine R-NH₂ (Amine/Aniline) amine->product Nucleophilic Aromatic Substitution base Base (e.g., Et₃N, K₂CO₃) base->amine

Caption: Diversification at the 2-position.

Structure-Activity Relationship (SAR) Analysis: A Comparative Guide

The biological activity of 2-substituted-5-cyanobenzothiazole derivatives, particularly their anticancer properties, is profoundly influenced by the nature of the substituent at the 2-position and any further modifications on the benzothiazole ring or the substituent itself. The following sections provide a comparative analysis based on experimental data from studies on analogous 2-aminobenzothiazole derivatives.

Anticancer Activity Against Cancer Cell Lines

The introduction of substituted anilines at the 2-position of the benzothiazole core has yielded compounds with significant antiproliferative activity against various cancer cell lines. The electronic and steric properties of the substituents on the aniline ring play a crucial role in determining the potency.

Compound ID2-Position Substituent5-Position SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 4-MethylanilinoHHCT-11612.14[4]
2 4-MethoxyanilinoHHCT-1169.99[4]
3 4-ChloroanilinoHHCT-1167.44[4]
4 2,5-DimethoxyanilinoHHeLa>100[4]
5 4-AminophenylHLiver (HepG2)-[5]
6 4-Amino-3-methylphenylH--[5]

Key SAR Insights:

  • Substitution on the aniline ring is beneficial: Generally, substituted anilines at the 2-position lead to higher anticancer activity compared to the unsubstituted aniline.

  • Position of the substituent matters: Shifting a substituent from the para (4-position) to the ortho (2-position) on the aniline ring can lead to a significant decrease in activity, as seen with the diminished potency of compounds with ortho-substituted anilines.[4]

  • Electron-withdrawing groups can enhance potency: As observed with compound 3 , a chloro substituent on the aniline ring resulted in lower IC₅₀ values compared to electron-donating groups like methyl (compound 1 ) and methoxy (compound 2 ).[4]

  • The 5-cyano group's influence: While the table above primarily shows data for compounds with a hydrogen at the 5-position, the presence of a cyano group is known to enhance antiproliferative activity by influencing the electronic properties of the benzothiazole ring system.[2]

Inhibition of Protein Kinases

Many 2-aminobenzothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cancer cell proliferation, survival, and metastasis. The SAR for kinase inhibition often reveals specific structural requirements for optimal binding to the ATP-binding pocket of the target kinase.

Compound ID2-Position SubstituentTarget KinaseIC₅₀ (nM)Reference
7 2,5-DimethoxyanilinoEGFR54.0[4]
8 -VEGFR-2500[4]
9 Fused 1,2,4-triazoleCDK24290[4]
10 -PI3Kα1.03[4]

Key SAR Insights:

  • EGFR Inhibition: The presence of a 2,5-dimethoxyphenyl group at the 2-amino position (compound 7 ) confers potent EGFR inhibitory activity.[4] However, replacing this with other aromatic or heteroaromatic moieties can drastically reduce potency.

  • VEGFR-2 Inhibition: The 2-aminobenzothiazole scaffold itself is a good starting point for VEGFR-2 inhibitors.[4] Further optimization of the substituents is necessary to achieve higher potency.

  • CDK2 Inhibition: Fusing a 1,2,4-triazole ring to the benzothiazole core (compound 9 ) has been explored for CDK2 inhibition, though the potency remains in the micromolar range, suggesting that further modifications are needed.[4]

  • PI3Kα Inhibition: Exceptionally potent inhibition of PI3Kα was achieved with a specific 2-aminobenzothiazole derivative (compound 10 ), highlighting the potential for discovering highly selective and potent kinase inhibitors based on this scaffold.[4]

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the key synthetic steps are provided below.

General Procedure for the Synthesis of 2-Anilino-benzo[d]thiazole-5-carbonitrile Derivatives

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, is added the corresponding substituted aniline (1.1 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq). The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-24 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the desired 2-anilino-benzo[d]thiazole-5-carbonitrile derivative.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzothiazole derivatives for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the synthesis of a diverse array of biologically active molecules. The structure-activity relationship studies on its derivatives, particularly the 2-amino and 2-anilino substituted analogs, have revealed critical insights into the structural requirements for potent anticancer and kinase inhibitory activities. The ease of diversification at the 2-position allows for fine-tuning of the pharmacological properties of these compounds.

Future research in this area should focus on:

  • Systematic SAR studies of the this compound core with a wider range of nucleophiles to explore novel chemical space.

  • In-depth investigation of the mechanism of action of the most potent compounds to identify their specific molecular targets.

  • Optimization of pharmacokinetic properties to improve the drug-like characteristics of lead compounds for potential in vivo studies.

  • Exploration of other therapeutic areas beyond oncology, given the broad biological activity profile of the benzothiazole scaffold.

By leveraging the knowledge gained from the SAR studies presented in this guide, researchers can more effectively design and synthesize novel 2-substituted-5-cyanobenzothiazole derivatives with enhanced therapeutic potential.

References

Comparative Antimicrobial Efficacy of Substituted Benzothiazole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Among the myriad of heterocyclic compounds explored for their medicinal properties, the benzothiazole scaffold has emerged as a "privileged structure" in drug discovery, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides a comparative analysis of the antimicrobial efficacy of various substituted benzothiazole derivatives, with a particular focus on the influence of chloro and cyano functional groups, to inform the strategic design of next-generation antimicrobial agents. While specific comparative data on 2-chloro-5-cyanobenzothiazole derivatives is limited in the current body of literature, this guide synthesizes available data on a range of substituted benzothiazoles to elucidate key structure-activity relationships (SAR).

The versatility of the benzothiazole ring system allows for substitutions at multiple positions, significantly influencing its biological activity.[1] Understanding the causal relationships between specific substitutions and antimicrobial potency is paramount for the rational design of effective drug candidates. This guide will delve into the synthesis, antimicrobial performance, and mechanistic insights of various benzothiazole derivatives, supported by experimental data from peer-reviewed studies.

Structure-Activity Relationship (SAR) of Benzothiazole Derivatives

The antimicrobial activity of benzothiazole derivatives is intricately linked to the nature and position of substituents on the fused ring system. SAR studies reveal that specific functional groups can significantly enhance the potency and spectrum of these compounds.

For instance, the presence of a mercapto group at the second position has been associated with antibacterial activity, while a hydrazine group at the same position confers anti-inflammatory properties.[1] The substitution of a methoxy group with a chloro group at the 4th position has been shown to impart both antibacterial and antifungal activity.[1] This highlights the critical role of halogens, particularly chlorine, in modulating the biological effects of the benzothiazole core.

Furthermore, the introduction of bulky and hydrophobic moieties, such as an N-propyl imidazole group, has been found to be crucial for antibacterial activity against Staphylococcus aureus.[1] The antimicrobial efficacy of benzothiazole derivatives can be attributed to their ability to interact with various cellular targets, including DNA gyrase, dihydropteroate synthase, and dihydroorotase.[1]

The following diagram illustrates the key positions on the benzothiazole scaffold where substitutions can influence antimicrobial activity.

SAR_Benzothiazole cluster_0 Benzothiazole Core cluster_1 Key Substitution Positions Benzothiazole pos2 Position 2: - Mercapto (Antibacterial) - Hydrazine (Anti-inflammatory) - N-propyl imidazole (Anti-S. aureus) pos4 Position 4: - Chloro (Antibacterial/Antifungal) pos_other Other Positions (4, 5, 6, 7): Influence potency and spectrum

Caption: Key substitution positions on the benzothiazole scaffold influencing biological activity.

Comparative Antimicrobial Performance

To provide a clear comparison of the antimicrobial efficacy of various benzothiazole derivatives, the following table summarizes the Minimum Inhibitory Concentration (MIC) values from different studies. The MIC is a critical parameter representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound/DerivativeTest Organism(s)MIC (µg/mL)Reference
2-Aminobenzothiazole derivatives (general)E. coli, S. aureus, K. pneumoniae, B. subtilisVaries (e.g., 50-100 ppm)
Thiazolidinone derivatives of 2-aminobenzothiazoleB. subtilis, E. coli, K. pneumoniae, S. aureusVaries
2-amino-5-chlorobenzothiazole derivativesE. coli, S. aureusVaries[4]
6-CN, 6-Ad, 4-Me-6-Ad benzothiazole based thiazolidinonesS. aureus, L. monocytogenes, P. aeruginosa, E. coli, S. typhimurium0.10–0.75 mg/mL[3]
N,N-disubstituted 2-aminobenzothiazole (Compound 1)S. aureus (ATCC 25923)2.9 µM[1]
2-Chlorobenzoic acid derivatives (Schiff's bases)E. coliComparable to Norfloxacin[5]
2-Chloro-5-nitrobenzoic acid derivative (Compound 1)S. aureus ATCCInhibition zone up to 27 mm[6][7]
2-Chloro-5-nitrobenzoic acid derivative (Compound 2)MRSA clinical isolateInhibition zones 14-16 mm[6][7]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, bacterial strains, and methodologies.

Experimental Protocols for Antimicrobial Evaluation

The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies commonly employed in the screening of novel benzothiazole derivatives.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a widely accepted standard for determining the MIC of an antimicrobial agent.

Workflow:

MIC_Workflow start Start prep_compounds Prepare serial dilutions of benzothiazole derivatives in broth start->prep_compounds inoculate Inoculate microplate wells with a standardized bacterial suspension prep_compounds->inoculate controls Include positive (bacteria only) and negative (broth only) controls inoculate->controls incubate Incubate microplate at 37°C for 18-24 hours controls->incubate read_results Visually inspect for turbidity or use a plate reader to measure absorbance incubate->read_results determine_mic MIC is the lowest concentration with no visible bacterial growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Compounds: Dissolve the synthesized benzothiazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well containing the bacterial inoculum without any compound and a negative control well with only the broth medium.

  • Incubation: Incubate the microtiter plate at 37°C for 18 to 24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Workflow:

Disk_Diffusion_Workflow start Start prep_agar Prepare a Mueller-Hinton agar plate start->prep_agar swab_plate Evenly swab the agar surface with a standardized bacterial suspension prep_agar->swab_plate apply_disks Apply paper disks impregnated with a known concentration of the benzothiazole derivative swab_plate->apply_disks incubate Incubate the plate at 37°C for 18-24 hours apply_disks->incubate measure_zones Measure the diameter of the zone of inhibition (clear area around the disk) in millimeters incubate->measure_zones end End measure_zones->end

Caption: Workflow for the disk diffusion method to assess antimicrobial activity.

Step-by-Step Protocol:

  • Agar Plate Preparation: Use a sterile Mueller-Hinton agar plate.

  • Inoculation: Dip a sterile cotton swab into a standardized bacterial suspension (0.5 McFarland) and streak it evenly across the entire surface of the agar plate in three directions.

  • Disk Application: Aseptically place sterile paper disks impregnated with a specific concentration of the test compound onto the agar surface. A disk with the solvent alone can be used as a negative control, and disks with standard antibiotics serve as positive controls.

  • Incubation: Incubate the plate at 37°C for 18 to 24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The benzothiazole scaffold represents a promising foundation for the development of novel antimicrobial agents. Structure-activity relationship studies have demonstrated that strategic substitutions on the benzothiazole ring system, particularly with electron-withdrawing groups like chlorine, can significantly enhance antimicrobial potency. While a direct comparative guide on 2-chloro-5-cyanobenzothiazole derivatives is currently limited by the available literature, the broader analysis of substituted benzothiazoles provides valuable insights for medicinal chemists and drug development professionals. The continued exploration of this versatile heterocyclic core, guided by the principles of rational drug design and robust antimicrobial screening protocols, holds significant promise in the ongoing battle against antimicrobial resistance.

References

A Comparative Guide to the Synthetic Routes of 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Heterocycle

2-Chlorobenzo[d]thiazole-5-carbonitrile is a key building block in the synthesis of a wide range of compounds with significant applications in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a reactive chloro group, a versatile nitrile moiety, and the privileged benzothiazole scaffold, makes it an invaluable intermediate for the development of novel pharmaceuticals and functional materials. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in these fields. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering a critical evaluation of their respective advantages and disadvantages to aid in the selection of the most appropriate method for a given research objective.

Route 1: The Sandmeyer Reaction Approach from 2-Aminobenzo[d]thiazole-5-carbonitrile

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group to a variety of functionalities, including halogens, via a diazonium salt intermediate.[1][2][3] This approach to this compound commences with the synthesis of the corresponding 2-amino precursor.

Experimental Protocol

Step 1: Synthesis of 2-Aminobenzo[d]thiazole-5-carbonitrile

The synthesis of the 2-amino precursor can be achieved through the reaction of 4-amino-3-mercaptobenzonitrile with cyanogen bromide.

  • Reaction Setup: A solution of 4-amino-3-mercaptobenzonitrile (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: A solution of cyanogen bromide (1.1 equivalents) in the same solvent is added dropwise to the flask at room temperature.

  • Reaction Progression: The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: The reaction mixture is then concentrated under reduced pressure. The resulting solid is suspended in water and neutralized with a mild base, such as sodium bicarbonate. The precipitate is collected by filtration, washed with water, and dried to afford 2-aminobenzo[d]thiazole-5-carbonitrile.

Step 2: Sandmeyer Reaction to this compound

  • Diazotization: 2-Aminobenzo[d]thiazole-5-carbonitrile (1 equivalent) is suspended in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a clear solution.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid is prepared. The freshly prepared diazonium salt solution is then added slowly to the copper(I) chloride solution at 0-5 °C.

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred for a specified period. The evolution of nitrogen gas is a key indicator of the reaction's progress.

  • Work-up and Isolation: The reaction mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Visualizing the Sandmeyer Route

Sandmeyer Route cluster_0 Step 1: Synthesis of 2-Amino Precursor cluster_1 Step 2: Sandmeyer Reaction 4-Amino-3-mercaptobenzonitrile 4-Amino-3-mercaptobenzonitrile 2-Aminobenzo[d]thiazole-5-carbonitrile 2-Aminobenzo[d]thiazole-5-carbonitrile 4-Amino-3-mercaptobenzonitrile->2-Aminobenzo[d]thiazole-5-carbonitrile Cyanogen Bromide, Ethanol Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Aminobenzo[d]thiazole-5-carbonitrile->Diazonium Salt Intermediate NaNO2, HCl, 0-5°C This compound This compound Diazonium Salt Intermediate->this compound CuCl, HCl

Caption: Synthetic workflow for Route 1 via the Sandmeyer reaction.

Route 2: Chlorination of 2-Mercaptobenzo[d]thiazole-5-carbonitrile

This alternative route involves the synthesis of a 2-mercaptobenzothiazole intermediate, which is subsequently chlorinated to yield the desired product. This method leverages the reactivity of the thiol group at the 2-position of the benzothiazole ring.[4][5]

Experimental Protocol

Step 1: Synthesis of 2-Mercaptobenzo[d]thiazole-5-carbonitrile

The synthesis of the 2-mercapto intermediate can be achieved from 4-amino-3-chlorobenzonitrile.

  • Reaction Setup: 4-Amino-3-chlorobenzonitrile (1 equivalent) is dissolved in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Potassium ethyl xanthate (1.2 equivalents) is added to the solution.

  • Reaction Progression: The reaction mixture is heated to a high temperature (e.g., 120-140 °C) and stirred for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into water and acidified with a strong acid like hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-mercaptobenzo[d]thiazole-5-carbonitrile.

Step 2: Chlorination to this compound

  • Reaction Setup: 2-Mercaptobenzo[d]thiazole-5-carbonitrile (1 equivalent) is suspended in a suitable inert solvent such as dichloromethane or chloroform.

  • Reagent Addition: Sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) is added dropwise to the suspension at room temperature.

  • Reaction Progression: The reaction is typically exothermic and proceeds rapidly. The mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC.

  • Work-up and Isolation: The reaction mixture is carefully quenched with ice-water. The organic layer is separated, washed with aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Visualizing the Chlorination Route

Chlorination Route cluster_0 Step 1: Synthesis of 2-Mercapto Intermediate cluster_1 Step 2: Chlorination 4-Amino-3-chlorobenzonitrile 4-Amino-3-chlorobenzonitrile 2-Mercaptobenzo[d]thiazole-5-carbonitrile 2-Mercaptobenzo[d]thiazole-5-carbonitrile 4-Amino-3-chlorobenzonitrile->2-Mercaptobenzo[d]thiazole-5-carbonitrile Potassium Ethyl Xanthate, DMF This compound This compound 2-Mercaptobenzo[d]thiazole-5-carbonitrile->this compound Sulfuryl Chloride (SO2Cl2)

Caption: Synthetic workflow for Route 2 via chlorination of a 2-mercapto intermediate.

Comparative Analysis of Synthetic Routes

The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, desired scale of the reaction, and safety considerations. The following table provides a comparative overview of the key performance indicators for each route.

ParameterRoute 1: Sandmeyer ReactionRoute 2: Chlorination of 2-Mercapto Intermediate
Starting Materials 4-Amino-3-mercaptobenzonitrile, Cyanogen Bromide, NaNO₂, CuCl4-Amino-3-chlorobenzonitrile, Potassium Ethyl Xanthate, SO₂Cl₂
Overall Yield Moderate to good, often dependent on the efficiency of the diazotization and Sandmeyer steps.Generally good to high, with the chlorination step often being very efficient.[4]
Process Safety Involves the generation of a potentially unstable diazonium salt intermediate. Requires careful temperature control. Cyanogen bromide is highly toxic.Utilizes sulfuryl chloride, which is corrosive and moisture-sensitive, releasing toxic gases upon contact with water. High reaction temperatures in the first step.
Scalability The Sandmeyer reaction can be challenging to scale up due to the exothermic nature of the diazotization and the potential for side reactions.The chlorination step is generally scalable. The first step may require specialized high-temperature equipment for large-scale production.
Reagent Availability & Cost Cyanogen bromide and copper(I) chloride are readily available but can be costly and have significant toxicity.Potassium ethyl xanthate and sulfuryl chloride are common and relatively inexpensive reagents.
Environmental Impact Generates copper-containing waste streams that require proper disposal.The use of a high-boiling solvent like DMF can present environmental challenges in terms of recovery and disposal.

Expert Insights and Recommendations

Both synthetic routes offer viable pathways to this compound.

Route 1 (Sandmeyer Reaction) is a classic and well-established method. Its primary advantage lies in the potential to introduce a wide variety of substituents at the 2-position by modifying the Sandmeyer conditions. However, the inherent instability of diazonium salts and the use of highly toxic reagents necessitate stringent safety protocols and careful execution, particularly at a larger scale. This route is often favored in a research setting where versatility is a key consideration.

Route 2 (Chlorination of 2-Mercapto Intermediate) presents a more direct and often higher-yielding approach. The chlorination of 2-mercaptobenzothiazoles with sulfuryl chloride is a robust and efficient transformation.[4] While the first step requires high temperatures, the overall process may be more amenable to scale-up in a production environment. The avoidance of diazonium intermediates enhances the safety profile of this route, although the handling of sulfuryl chloride still requires appropriate precautions.

For researchers prioritizing yield and a more straightforward synthetic sequence, Route 2 is often the preferred choice . For those requiring access to a broader range of 2-substituted benzothiazole analogs from a common intermediate, the versatility of the diazonium salt in Route 1 may be more advantageous.

Conclusion

The synthesis of this compound can be effectively accomplished through either a Sandmeyer reaction of the corresponding 2-amino precursor or by the chlorination of a 2-mercapto intermediate. A thorough evaluation of the factors outlined in this guide, including yield, safety, scalability, and cost, will enable researchers and drug development professionals to make an informed decision on the most suitable synthetic strategy for their specific needs.

References

A Guide for Medicinal Chemists: 2-Chlorobenzo[d]thiazole-5-carbonitrile vs. 2-Aminobenzothiazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Benzothiazoles

The benzothiazole scaffold, a fusion of benzene and thiazole rings, represents a "privileged structure" in medicinal chemistry. Its rigid, planar nature and rich electronic properties make it an ideal foundation for interacting with a multitude of biological targets. This has led to its incorporation into a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains[1][2].

Within this versatile chemical family, different substitution patterns give rise to vastly different functionalities. This guide provides an in-depth comparison of two key benzothiazole classes: 2-Chlorobenzo[d]thiazole-5-carbonitrile , a highly reactive synthetic intermediate, and the broad class of 2-aminobenzothiazole derivatives , which are renowned for their potent and diverse biological activities. We will dissect their distinct roles in the drug discovery pipeline, compare their performance profiles in key biological assays, and provide detailed experimental protocols for their evaluation. This is not a comparison of two equivalent players, but rather a study of the crucial relationship between a versatile chemical building block and the powerful bioactive agents it helps create.

Section 1: The Electrophilic Building Block: this compound

This compound is not typically the final, biologically active molecule. Instead, its value lies in its chemical reactivity as a synthetic precursor[3][4].

Chemical Profile and Reactivity: The key to its utility is the chlorine atom at the 2-position of the benzothiazole ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused benzene ring and the thiazole nitrogen atom activates the C2 carbon, making the chloride an excellent leaving group. This allows medicinal chemists to readily introduce a wide variety of functional groups by reacting it with nucleophiles such as amines, thiols, and alcohols. The nitrile group at the 5-position further modulates the electronic properties of the ring and serves as an additional handle for chemical modification.

Role in Synthesis: This compound is a cornerstone for generating diverse chemical libraries. By reacting it with various primary or secondary amines, for instance, chemists can rapidly synthesize a library of 2-aminobenzothiazole derivatives, which can then be screened for biological activity. This strategy is fundamental to structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are correlated with changes in its biological potency.

cluster_0 Synthetic Utility of 2-Chlorobenzothiazole start 2-Chlorobenzo[d]thiazole -5-carbonitrile reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction Electrophile nucleophiles Library of Nucleophiles (e.g., R-NH2, R-SH) nucleophiles->reaction Nucleophile library Diverse Library of Substituted Benzothiazoles reaction->library Products assay High-Throughput Biological Screening library->assay

Caption: Synthetic workflow using 2-chlorobenzothiazole as a key intermediate.

Section 2: The Privileged Pharmacophore: 2-Aminobenzothiazole Derivatives

Once synthesized, 2-aminobenzothiazole derivatives emerge as a class of compounds with a vast and well-documented spectrum of biological activities[1][5]. The amino group at the C2 position is a critical pharmacophoric feature, capable of forming key hydrogen bonds with protein targets. This moiety is also easily derivatized, allowing for fine-tuning of a compound's physicochemical and biological properties[6].

Broad Spectrum of Biological Activity: 2-Aminobenzothiazole derivatives have demonstrated efficacy in numerous therapeutic areas:

  • Anticancer: They are particularly known for their ability to inhibit various protein kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR-2, FAK, and PI3K[1][7]. They have also been shown to target topoisomerases, histone deacetylases (HDACs), and proteins involved in apoptosis[1].

  • Antimicrobial: This class exhibits significant activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains like Candida albicans[8][9][10][11]. Their mechanisms often involve the inhibition of essential microbial enzymes like DNA gyrase[12][13].

  • Enzyme Inhibition: Beyond cancer and infectious diseases, these derivatives have been developed as inhibitors for targets like monoamine oxidase (implicated in neurodegenerative diseases) and carbonic anhydrase (relevant to glaucoma and other conditions)[1][14].

Mechanism of Action Example: PI3K Pathway Inhibition Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K) signaling pathway. PI3K is a critical node in cell signaling that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. By binding to the ATP-binding pocket of PI3K, these derivatives block its kinase activity, preventing the downstream activation of AKT and mTOR, ultimately leading to cell cycle arrest and apoptosis[6][7].

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP2 -> PIP3 mTOR mTOR AKT->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.

Section 3: Performance in Biological Assays: A Comparative Perspective

The fundamental difference between these two classes is starkly evident in biological assays. This compound is the starting material, while 2-aminobenzothiazole derivatives are the test subjects.

Anticancer Activity

In anticancer screenings, 2-aminobenzothiazole derivatives are evaluated for their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

2-Aminobenzothiazole Derivative Target/Mechanism Cancer Cell Line IC50 / GI50 (µM) Reference
Compound 20 (TZD Hybrid)VEGFR-2 InhibitorMCF-7 (Breast)8.27[1]
Compound 20 (TZD Hybrid)VEGFR-2 InhibitorHCT-116 (Colon)7.44[1]
Compound 11 EGFR Kinase Inhibitor(Enzymatic Assay)0.054[1]
Compound 54 PI3Kα Kinase Inhibitor(Enzymatic Assay)0.00103[1]
OMS5 Broad AntiproliferativeA549 (Lung)22.13[6][7]
OMS14 Broad AntiproliferativeMCF-7 (Breast)61.03[6][7]
Pyrimidine Derivative 34 AntiproliferativeColo205 (Colon)5.04[15]

As demonstrated, the structural diversity of 2-aminobenzothiazole derivatives allows for potent activity against a wide range of cancer types and molecular targets, with some compounds showing nanomolar potency in enzymatic assays.

Antimicrobial Activity

Antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

2-Aminobenzothiazole Derivative Class Microorganism MIC (µg/mL) Reference
6-Substituted Derivatives (1n, 1o )Candida albicans4 - 8[9][10]
Thiazolyl Hybrids (18, 20 )E. coli, S. aureusModerate to Good[11]
Sulfonamide Conjugate (B1 )Bacillus subtilis20 (at 100 µg/ml ZOI)[8]
Benzothiazole-Thiazole Hybrids (4b )S. aureus, M. tuberculosis3.90 - 15.63[16]

These results highlight that derivatization of the 2-aminobenzothiazole core is effective in generating compounds with significant antibacterial and antifungal properties.

Section 4: Key Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols are essential. Below are detailed methodologies for two of the most common assays used to evaluate benzothiazole derivatives.

Protocol 1: Cytotoxicity Assessment using the MTT Assay

This colorimetric assay measures the metabolic activity of cells and is a widely used proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

cluster_workflow MTT Assay Workflow Seeding 1. Seed Cells in 96-well plate Treatment 2. Treat with Compound Dilutions Seeding->Treatment Incubate 3. Incubate (48-72h) Treatment->Incubate AddMTT 4. Add MTT Reagent Incubate->AddMTT Incubate2 5. Incubate (4h) AddMTT->Incubate2 Solubilize 6. Solubilize Formazan Crystals Incubate2->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Analyze 8. Calculate IC50 Value Read->Analyze

Caption: A typical workflow for determining compound cytotoxicity via the MTT assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism. This protocol is based on CLSI guidelines.

Principle: The test compound is serially diluted in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration that inhibits visible growth after incubation.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO).

  • Serial Dilution: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the compound stock solution (appropriately diluted in MHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as positive and negative controls, respectively.

  • Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., S. aureus) in sterile saline, adjusted to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 108 CFU/mL). Dilute this suspension in MHB to achieve a final target concentration of 5 x 105 CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader measuring absorbance at 600 nm.

Conclusion and Future Outlook

The comparison between this compound and 2-aminobenzothiazole derivatives is a clear illustration of the distinct yet interconnected roles of molecules in drug discovery. The former is a powerful and versatile synthetic tool, an electrophilic hub that enables the rapid generation of molecular diversity. The latter is the fruit of that synthesis—a privileged pharmacophore whose derivatives have demonstrated potent and specific activities across a remarkable range of biological assays and therapeutic targets.

For researchers, scientists, and drug development professionals, understanding this relationship is key. The success of 2-aminobenzothiazole-based drug candidates is intrinsically linked to the synthetic accessibility provided by precursors like 2-chlorobenzothiazoles. Future innovations will likely involve the design of novel, multi-functionalized benzothiazole cores, leveraging sophisticated synthetic intermediates to explore new chemical space and address the ongoing challenges of drug resistance and therapeutic specificity. The benzothiazole story is far from over; it remains one of the most fertile grounds for the discovery of next-generation medicines.

References

Evaluating the cytotoxicity of 2-Chlorobenzo[d]thiazole-5-carbonitrile derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, consistently demonstrating a broad spectrum of pharmacological activities.[1][2] Within the realm of oncology, its derivatives have emerged as promising candidates for anticancer drug development, exhibiting efficacy against a multitude of cancer cell lines through various mechanisms of action.[1][2] This guide offers a comparative analysis of the cytotoxic profiles of chloro- and cyano-substituted benzothiazole derivatives, providing researchers with critical insights and detailed experimental protocols to evaluate their therapeutic potential. While specific cytotoxic data for 2-Chlorobenzo[d]thiazole-5-carbonitrile derivatives are not extensively available in the current literature, this guide focuses on structurally related compounds to provide a valuable and practical framework for ongoing research.

Comparative Cytotoxicity of Chloro- and Cyano-Substituted Benzothiazole Derivatives

The introduction of chloro and cyano functionalities to the benzothiazole core can significantly influence the cytotoxic potency of the resulting derivatives. The following table summarizes the in vitro anticancer activity of representative compounds from these classes against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 (µM) or GI50 (µM/nM)Reference Compound
Pyrimidine based carbonitrile benzothiazole derivative 36Laryngeal carcinoma (Hep-2)Potent ActivityNot specified
Breast carcinoma (MCF-7)Potent ActivityNot specified
Cervical carcinoma (HeLa)Potent ActivityNot specified
Pancreatic carcinoma (MiaPaCa-2)Potent ActivityNot specified
Colon carcinoma (SW 620)Potent ActivityNot specified
Lung carcinoma (H 460)Potent ActivityNot specified
Dichlorophenyl containing chlorobenzothiazole 519 different cancer cell lines1.60 µM–71.8 nMNot specified
Non-small cell lung cancer (HOP-92)71.8 nMNot specified
2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePancreatic (PANC-1)27 ± 0.24Gemcitabine (52 ± 0.72)[3]
2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePancreatic (PANC-1)35 ± 0.51Gemcitabine (52 ± 0.72)[3]
Benzylidine derivative 6eLiver (HepG2)10.88Doxorubicin (8.70)[4]
Benzylidine derivative 6fLiver (HepG2)10.00Doxorubicin (8.70)[4]

Note: "Potent Activity" indicates that the source describes the compound as having significant cytotoxic effects, though specific IC50 values were not provided in the abstract. GI50 represents the concentration for 50% growth inhibition.

Unraveling the Mechanism: How Benzothiazoles Induce Cancer Cell Death

Benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways that are dysregulated in cancer.[5] A primary mode of action for many of these compounds is the induction of apoptosis, or programmed cell death. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Furthermore, some benzothiazole derivatives have been shown to modulate the activity of critical enzymes involved in cancer cell proliferation and survival, such as protein kinases.[5] By inhibiting these enzymes, they can disrupt the signaling cascades that drive tumor growth. Recent studies have highlighted the downregulation of EGFR activity and the modulation of key signaling pathways, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, by certain benzothiazole derivatives.[5]

Caption: Generalized apoptotic pathways induced by benzothiazole derivatives.

Experimental Protocols: A Step-by-Step Guide to Cytotoxicity Assessment

Accurate and reproducible evaluation of cytotoxicity is paramount in the preclinical assessment of novel anticancer compounds. The MTT and Sulforhodamine B (SRB) assays are two robust and widely accepted colorimetric methods for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Benzothiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the benzothiazole derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Benzothiazole Derivatives seed->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end_node End analyze->end_node

Caption: Experimental workflow for the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination method based on the measurement of cellular protein content. It is a reliable method for screening the cytotoxicity of compounds in adherent cell lines.[6]

Materials:

  • 96-well microtiter plates

  • Adherent cancer cell lines

  • Complete cell culture medium

  • Benzothiazole derivatives (dissolved in a suitable solvent)

  • Fixation solution (e.g., 10% trichloroacetic acid, TCA)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Washing solution (1% acetic acid)

  • Solubilization solution (10 mM Tris base solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the incubation period, gently add cold fixation solution to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with water to remove the fixative and serum proteins.

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Removal of Unbound Dye: Wash the plates with the washing solution to remove unbound SRB dye.

  • Dye Solubilization: Add the solubilization solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at approximately 565 nm.[6]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

SRB_Workflow start Start seed Seed Adherent Cells in 96-well Plate start->seed treat Treat with Benzothiazole Derivatives seed->treat incubate Incubate (e.g., 48h) treat->incubate fix Fix Cells (TCA) incubate->fix wash1 Wash with Water fix->wash1 stain Stain with SRB Solution wash1->stain wash2 Wash with 1% Acetic Acid stain->wash2 solubilize Add Solubilization Solution wash2->solubilize read Measure Absorbance (~565 nm) solubilize->read analyze Calculate GI50 read->analyze end_node End analyze->end_node

Caption: Experimental workflow for the SRB cytotoxicity assay.

Concluding Remarks for the Research Professional

The exploration of benzothiazole derivatives continues to be a fertile ground for the discovery of novel anticancer agents. While the direct evaluation of this compound derivatives is an area ripe for investigation, the existing data on structurally similar chloro- and cyano-substituted analogs provide a strong rationale for their continued development. By employing robust and validated cytotoxicity assays, such as the MTT and SRB methods detailed herein, researchers can effectively screen and characterize new chemical entities, paving the way for the next generation of targeted cancer therapies. The multifaceted mechanisms of action exhibited by this class of compounds underscore their potential to overcome the challenges of drug resistance and improve patient outcomes.

References

A Senior Application Scientist's Guide to In Silico Docking of 2-Chlorobenzo[d]thiazole-5-carbonitrile Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in the quest for novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparative analysis of the in silico docking performance of 2-Chlorobenzo[d]thiazole-5-carbonitrile derivatives and related benzothiazole analogs against various protein targets. We will delve into the causality behind experimental choices in molecular docking and provide a detailed, self-validating protocol for conducting such studies.

The inclusion of a chloro group at the 2-position and a carbonitrile group at the 5-position of the benzothiazole ring can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding potential, thereby affecting its binding affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies have shown that such substitutions can be pivotal for the biological activity of the resulting compounds.[3][4]

Comparative Docking Performance of Benzothiazole Derivatives

The versatility of the benzothiazole scaffold is evident from the diverse range of protein targets against which its derivatives have been virtually screened. Below is a comparative summary of the docking performance of various benzothiazole derivatives against several key protein targets implicated in different diseases. This data, compiled from multiple studies, showcases the potential of this chemical class.

Derivative ClassProtein TargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Benzothiazole-Thiazole Hybridsp56lck1QPCNot specifiedHinge region, Allosteric site, Activation loop[2]
2-Mercaptobenzothiazole DerivativesMTHFD2Not specifiedHigher than TamoxifenNot specified[5]
2-Mercaptobenzothiazole DerivativesPARP-2Not specifiedHigher than TamoxifenNot specified[5]
Azetidinone-bearing BenzothiazolesAcetylcholinesterase (AChE)Not specified-11.27 and -11.21Not specified[6]
Benzothiazole-Pyrazolone DerivativesDihydropteroate Synthase (DHPS)3TYE-6.9784 (for co-crystalized ligand)Lys220, Phe189, Ser221[7]
2-Phenyl-amino Thiazole DerivativesFabH3iL9-102.612 to -144.236 (MolDock Score)Not specified[8]

In Silico Experimental Protocol: A Step-by-Step Docking Workflow

To ensure the reproducibility and reliability of in silico docking studies, a well-defined and validated protocol is essential. The following is a detailed methodology for a typical molecular docking study of a this compound derivative against a protein target of interest. This protocol is a synthesis of best practices described in the cited literature.[1][2][6][7]

Part 1: Preparation of the Receptor and Ligand
  • Protein Preparation:

    • Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, let's consider a generic kinase with PDB ID: XXXX.

    • Preprocessing: Utilize a molecular modeling software suite (e.g., Schrödinger Maestro, Discovery Studio) to prepare the protein. This involves:

      • Removing water molecules that are not involved in critical interactions.

      • Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

      • Assigning correct bond orders and formal charges.

      • Repairing any missing side chains or loops using tools like Prime.

    • Minimization: Perform a restrained energy minimization of the protein structure using a suitable force field (e.g., OPLS_2005) to relieve any steric clashes.

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw or the builder panel in the modeling software.

    • 3D Conversion and Optimization: Convert the 2D structure to a 3D conformation. Generate multiple possible low-energy conformations and tautomers/ionization states at a physiological pH (e.g., using LigPrep). The lowest energy conformer is typically selected for docking.

Part 2: Docking Simulation and Analysis
  • Grid Generation:

    • Define the binding site on the receptor. This is typically done by generating a grid box centered on the co-crystallized ligand or by identifying the active site from literature or using site-prediction algorithms. The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

  • Molecular Docking:

    • Employ a docking program such as GLIDE, AutoDock Vina, or ArgusLab to dock the prepared ligand into the defined receptor grid.[1][2] These programs use scoring functions to predict the binding affinity and pose of the ligand.

    • It is advisable to perform docking with different precision modes (e.g., Standard Precision and Extra Precision in GLIDE) for a more thorough evaluation.

  • Pose Analysis and Scoring:

    • Analyze the top-ranked docking poses based on their docking scores (e.g., GlideScore, binding energy in kcal/mol).

    • Visualize the ligand-protein interactions for the best poses. Pay close attention to hydrogen bonds, hydrophobic interactions, and any potential salt bridges or pi-pi stacking.

    • Compare the binding mode of your derivative with that of known inhibitors or the native ligand if available.

Part 3: Post-Docking Validation and ADMET Prediction
  • ADMET Prediction:

    • Utilize in silico tools like QikProp or online servers like SwissADME to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives.[2][6] This helps in assessing the drug-likeness of the compounds and identifying potential liabilities early in the drug discovery process.

Visualizing the Workflow

To better illustrate the in silico docking process, the following diagrams outline the key stages.

experimental_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) Prot_Prep Protein Preparation (H-addition, minimization) PDB->Prot_Prep Ligand Ligand Structure Design Lig_Prep Ligand Preparation (3D conversion, optimization) Ligand->Lig_Prep Grid Grid Generation (Define Binding Site) Prot_Prep->Grid Docking Molecular Docking (e.g., GLIDE, AutoDock) Lig_Prep->Docking Grid->Docking Analysis Pose Analysis & Scoring Docking->Analysis ADMET ADMET Prediction Analysis->ADMET

Caption: A generalized workflow for in silico molecular docking studies.

Logical Relationships in Structure-Based Drug Design

The process of in silico drug design is iterative, involving a feedback loop between computational predictions and experimental validation.

logical_relationship Target Target Identification InSilico In Silico Design & Docking Target->InSilico Input Synthesis Chemical Synthesis InSilico->Synthesis Top Candidates BioAssay Biological Assay Synthesis->BioAssay Test Compounds Optimization Lead Optimization BioAssay->Optimization Activity Data Optimization->InSilico Feedback Loop

Caption: The iterative cycle of structure-based drug design.

Conclusion

In silico docking studies are a powerful tool in modern drug discovery, enabling the rapid and cost-effective screening of large compound libraries and providing valuable insights into ligand-protein interactions. The this compound scaffold and its derivatives represent a promising area for the development of novel therapeutic agents. By following a rigorous and well-validated docking protocol, researchers can effectively prioritize candidates for synthesis and biological evaluation, accelerating the journey from hit identification to lead optimization. The comparative data and detailed methodology presented in this guide serve as a valuable resource for scientists engaged in the design and development of next-generation benzothiazole-based drugs.

References

A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromo-Benzothiazole Derivatives for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the benzothiazole scaffold represents a privileged structure, integral to a wide array of pharmacologically active compounds. The functionalization of this core, particularly at the 2-position, is a cornerstone of medicinal chemistry. The choice of the halogen at this position—typically chlorine or bromine—is a critical decision that profoundly influences synthetic strategy, reaction efficiency, and overall yield. This guide provides an in-depth, objective comparison of the reactivity of 2-chloro- and 2-bromo-benzothiazole derivatives, supported by theoretical principles and illustrative experimental data, to empower informed decisions in your synthetic endeavors.

The Underlying Principles: A Tale of Two Halogens

The differential reactivity between 2-chloro- and 2-bromo-benzothiazoles is fundamentally governed by the inherent properties of the carbon-halogen (C-X) bond. In the context of the most widely employed synthetic transformations, two key reaction classes dominate: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The energy required for this step is directly related to the bond dissociation energy (BDE) of the C-X bond.[1] The established trend for the BDE of aryl halides is Ar-Cl > Ar-Br > Ar-I.[1] Consequently, the weaker C-Br bond in 2-bromobenzothiazole requires less energy to cleave, leading to a faster oxidative addition and, therefore, a higher overall reaction rate compared to its 2-chloro counterpart.

This reactivity trend (I > Br > Cl) is a well-established principle in cross-coupling chemistry.[1] While modern advancements in ligand design have enabled the efficient use of the more economical and abundant aryl chlorides, 2-bromobenzothiazoles generally remain the more reactive coupling partners, often requiring milder reaction conditions, shorter reaction times, and lower catalyst loadings.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a temporary Meisenheimer complex before the halide is expelled. The reactivity in SNAr is influenced by two main factors: the ability of the leaving group to depart and the electrophilicity of the carbon atom. While bromide is a better leaving group than chloride due to its lower bond strength and greater polarizability, the C2 position of the benzothiazole ring is significantly activated towards nucleophilic attack. This activation is due to the electron-withdrawing nature of the adjacent nitrogen atom within the thiazole ring.[2]

This inherent activation of the C2 position can make 2-chlorobenzothiazole surprisingly reactive in SNAr reactions, sometimes mitigating the superior leaving group ability of bromide.[2] However, in a direct comparison, the bromo-derivative would still be expected to react faster under identical conditions due to the lower energy barrier for C-Br bond cleavage.

Comparative Experimental Data

While a wealth of literature exists on the functionalization of 2-halobenzothiazoles, direct side-by-side comparisons under identical conditions are less common. The following data, compiled from literature and established chemical principles, illustrates the general reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The higher reactivity of 2-bromobenzothiazole is evident in the milder conditions and shorter reaction times typically required for successful coupling.

Feature2-Bromo-benzothiazole Derivative2-Chloro-benzothiazole Derivative
Typical Reaction Time ShorterLonger
Typical Temperature LowerHigher
Catalyst Loading Generally lowerMay require higher loading or more active catalyst systems
Illustrative Yield Often high (>80%)Can be high, but may require more optimization

Table 1: General Comparison of 2-Bromo- vs. 2-Chloro-benzothiazole in Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a go-to method. Similar to Suzuki coupling, the reactivity is largely dictated by the ease of oxidative addition.

Feature2-Bromo-benzothiazole Derivative2-Chloro-benzothiazole Derivative
Typical Reaction Time ShorterLonger
Ligand Choice A wider range of phosphine ligands are often effectiveOften requires more specialized, electron-rich, and bulky ligands
Base Strength Can often proceed with weaker basesMay require stronger bases
Illustrative Yield Generally highCan be variable and highly dependent on the catalyst system

Table 2: General Comparison of 2-Bromo- vs. 2-Chloro-benzothiazole in Buchwald-Hartwig Amination.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that can be used to evaluate and compare the reactivity of 2-chloro- and 2-bromo-benzothiazole derivatives.

Protocol 1: Comparative Suzuki-Miyaura Coupling

This protocol is designed for a direct comparison of the reactivity of a 2-chloro- and a 2-bromo-benzothiazole derivative under identical Suzuki-Miyaura conditions.

Materials:

  • 2-Bromobenzothiazole (1.0 mmol)

  • 2-Chlorobenzothiazole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., Schlenk line).

Procedure:

  • In two separate, identical, flame-dried round-bottom flasks equipped with magnetic stir bars, add 2-bromobenzothiazole (to flask A) and 2-chlorobenzothiazole (to flask B), each with phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times.

  • To each flask, add degassed toluene and water via syringe.

  • Heat both reaction mixtures to 90 °C with vigorous stirring.

  • Monitor the progress of both reactions simultaneously by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular time intervals (e.g., every hour).

  • Upon completion (or after a predetermined time, e.g., 12 hours), cool the reactions to room temperature.

  • Dilute each reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to determine the isolated yields for a quantitative comparison.

Protocol 2: Comparative Nucleophilic Aromatic Substitution with an Amine

This protocol allows for a direct comparison of the SNAr reactivity of 2-chloro- and 2-bromo-benzothiazole with an amine nucleophile.

Materials:

  • 2-Bromobenzothiazole (1.0 mmol)

  • 2-Chlorobenzothiazole (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

  • In two separate, identical round-bottom flasks equipped with magnetic stir bars, add 2-bromobenzothiazole (to flask A) and 2-chlorobenzothiazole (to flask B), each with morpholine and potassium carbonate.

  • Add anhydrous DMF to each flask.

  • Heat both reaction mixtures to 100 °C with vigorous stirring.

  • Monitor the progress of both reactions by TLC or GC-MS at regular time intervals.

  • After the reaction is complete (or after a set time), cool the mixtures to room temperature.

  • Pour each reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude products by column chromatography to determine the isolated yields.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the comparative experiments described above.

Suzuki_Coupling_Workflow cluster_A Flask A: 2-Bromo-benzothiazole cluster_B Flask B: 2-Chloro-benzothiazole A_start 2-Bromobenzothiazole + Phenylboronic acid + Pd(OAc)2/PPh3 + K2CO3 A_reaction Toluene/Water 90 °C, Inert Atm. A_start->A_reaction A_workup Aqueous Workup & Extraction A_reaction->A_workup A_purification Column Chromatography A_workup->A_purification A_product 2-Phenylbenzothiazole A_purification->A_product B_start 2-Chlorobenzothiazole + Phenylboronic acid + Pd(OAc)2/PPh3 + K2CO3 B_reaction Toluene/Water 90 °C, Inert Atm. B_start->B_reaction B_workup Aqueous Workup & Extraction B_reaction->B_workup B_purification Column Chromatography B_workup->B_purification B_product 2-Phenylbenzothiazole B_purification->B_product

Caption: Comparative workflow for the Suzuki-Miyaura coupling.

SNAr_Workflow cluster_A Flask A: 2-Bromo-benzothiazole cluster_B Flask B: 2-Chloro-benzothiazole A_start 2-Bromobenzothiazole + Morpholine + K2CO3 A_reaction DMF, 100 °C A_start->A_reaction A_workup Aqueous Workup & Extraction A_reaction->A_workup A_purification Column Chromatography A_workup->A_purification A_product 2-Morpholinobenzothiazole A_purification->A_product B_start 2-Chlorobenzothiazole + Morpholine + K2CO3 B_reaction DMF, 100 °C B_start->B_reaction B_workup Aqueous Workup & Extraction B_reaction->B_workup B_purification Column Chromatography B_workup->B_purification B_product 2-Morpholinobenzothiazole B_purification->B_product

Caption: Comparative workflow for nucleophilic aromatic substitution.

Conclusion and Strategic Recommendations

The choice between 2-chloro- and 2-bromo-benzothiazole derivatives is a nuanced decision that depends on the specific synthetic transformation and project goals.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.), 2-bromo-benzothiazole derivatives are the substrates of choice. Their higher reactivity, stemming from the lower C-Br bond dissociation energy, generally leads to more efficient reactions under milder conditions. This can be particularly advantageous when dealing with sensitive functional groups or complex molecules.

  • For nucleophilic aromatic substitution reactions, both substrates are viable, but 2-bromo-benzothiazoles are expected to be more reactive. The activation of the C2 position by the thiazole nitrogen makes 2-chlorobenzothiazoles competent substrates for SNAr. However, the superior leaving group ability of bromide will likely result in faster reaction rates and higher yields under comparable conditions.

  • Economic considerations may favor 2-chloro-benzothiazoles. Aryl chlorides are often less expensive than their corresponding bromides. If a robust and high-yielding protocol can be developed for the chloro-derivative, it may be the more cost-effective option for large-scale synthesis.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to innovation, the lifecycle of a chemical doesn't end when an experiment is complete. The final, critical step—disposal—demands the same level of precision and expertise as synthesis and application. This guide provides a comprehensive framework for the safe and compliant disposal of 2-Chlorobenzo[d]thiazole-5-carbonitrile, ensuring the protection of both laboratory personnel and the environment. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential procedures.

Hazard Profile: Understanding the Compound

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a multi-functional molecule, and its hazards stem from the combined reactivity of its chlorinated thiazole and nitrile groups. The Safety Data Sheet (SDS) is the primary source for this information.[1]

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS Hazard StatementKey Considerations
Acute Toxicity (Oral, Dermal) H301 + H311: Toxic if swallowed or in contact with skin.[1]Avoid all direct contact. Ingestion or skin absorption can be highly dangerous.
Acute Toxicity (Inhalation) H332: Harmful if inhaled.[1]Operations should be conducted in a certified chemical fume hood to prevent vapor or dust inhalation.
Serious Eye Irritation H319: Causes serious eye irritation.[1]Chemical splash goggles and a face shield are mandatory to prevent severe eye damage.
Aquatic Toxicity H402: Harmful to aquatic life.[1]This compound must not enter drains or waterways. Environmental release is to be strictly avoided.

The causality behind these hazards lies in its structure. The nitrile group (-C≡N) is a known toxicophore. The chlorinated heterocyclic structure can lead to the formation of hazardous combustion byproducts, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[2]

The Disposal Workflow: A Decision-Making Framework

Proper disposal is not a single action but a systematic process. The following workflow provides a logical pathway from waste generation to final disposition. The primary directive is always to engage a professional hazardous waste disposal service. In-laboratory treatment should only be considered for trace amounts by highly experienced personnel to reduce certain hazards prior to collection.

DisposalWorkflow start Waste Generated: This compound (Pure compound or contaminated materials) decision Is In-Lab Pre-Treatment Feasible & Necessary? (e.g., trace amounts, experienced personnel) start->decision collect_direct Protocol A: Direct Collection for Professional Disposal (Primary Recommended Path) decision->collect_direct No (Recommended for >99% of cases) pretreatment Protocol B: In-Lab Pre-Treatment via Nitrile Hydrolysis (Small Scale) decision->pretreatment Yes (Expert discretion only) segregate Segregate as 'Halogenated Organic Waste' collect_direct->segregate collect_treated Collect Treated Waste (Aqueous chlorinated waste) pretreatment->collect_treated collect_treated->segregate label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms segregate->label store Store in a Designated, Secondary-Contained Satellite Accumulation Area (SAA) label->store end Arrange Pickup by Certified Hazardous Waste Contractor store->end

Caption: Decision workflow for the disposal of this compound.

Essential Protocols and Methodologies

Adherence to detailed, validated protocols is the bedrock of laboratory safety. The following sections provide step-by-step guidance for key stages of the disposal process.

Personal Protective Equipment (PPE) and Safe Handling

Before initiating any waste handling, ensure the following PPE is worn:

  • Hand Protection : Nitrile gloves are required. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[3]

  • Eye Protection : Use chemical safety goggles and a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin and Body Protection : A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or spill cleanup, a chemically resistant apron or suit may be necessary.[2]

  • Respiratory Protection : All handling of solid material or solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Vapors and Ignition Sources : Ensure all nearby ignition sources are turned off.

  • Contain the Spill : Use an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder to cover and contain the spill.[2] Do not use combustible materials like sawdust.

  • Collect Absorbed Material : Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

  • Label and Store : Seal and label the waste container and move it to the satellite accumulation area.

Protocol A: Direct Collection for Professional Disposal (Primary Method)

This is the most secure, compliant, and universally recommended method for the disposal of this compound and its contaminated materials.

  • Waste Segregation : This compound is a halogenated organic substance. It must be segregated into a dedicated "Halogenated Organic Waste" stream.[4][5] Do not mix it with non-halogenated organic solvents or aqueous waste.

  • Container Selection : Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition and free of external contamination.[6]

  • Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the relevant hazard pictograms (e.g., skull and crossbones, exclamation mark, environment).[6]

  • Accumulation : Keep the container sealed at all times except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) that provides secondary containment.[6]

  • Arrangement for Disposal : Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup by a licensed hazardous waste contractor. Do not attempt to dispose of this material via municipal trash or sanitary sewer systems.[2]

Protocol B: In-Lab Pre-Treatment via Nitrile Hydrolysis (Expert Use Only)

Causality : The nitrile functional group contributes significantly to the compound's toxicity. A well-established chemical reaction, alkaline hydrolysis, can convert the nitrile group into a carboxylate salt, which is generally less toxic.[7][8][9] This procedure does not remove the chlorine atom or detoxify the benzothiazole ring. The resulting product is still a chlorinated organic compound that must be disposed of as hazardous waste. This protocol is intended only for treating trace residues in an empty container before its final rinse, not for bulk waste disposal.

WARNING : This procedure involves strong base and should only be performed by trained chemists with a full understanding of the reaction and hazards.

  • Preparation : In a certified chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a 9:1 ethanol/water mixture.

  • Reaction Setup : Place the empty, rinsed container containing trace residue of the compound in a secondary container (e.g., a beaker or crystallization dish).

  • Hydrolysis : Carefully add a small volume of the ethanolic NaOH solution to the container, ensuring the residue is wetted. Allow the container to stand at room temperature for several hours, or gently warm to no more than 40-50°C to accelerate the hydrolysis.

  • Quenching and Collection : After the reaction time, allow the solution to cool to room temperature. This solution now contains the sodium salt of 2-chlorobenzo[d]thiazole-5-carboxylic acid.

  • Disposal : Collect this aqueous/ethanolic solution into the "Halogenated Organic Waste" container for professional disposal, following Protocol A.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific integrity. For this compound, its classification as toxic, irritant, and environmentally harmful dictates a stringent disposal pathway. The primary, and safest, course of action is always segregation as halogenated organic waste for collection by a certified disposal firm. While in-lab chemical treatments can sometimes reduce hazard, they must be approached with expert knowledge and the understanding that they are a pre-treatment step, not a final solution. By adhering to these detailed protocols, researchers can ensure their work concludes safely and in full regulatory compliance, building a foundation of trust and responsibility in the scientific community.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chlorobenzo[d]thiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Proactive Approach to Safety

2-Chlorobenzo[d]thiazole-5-carbonitrile integrates three key chemical motifs: a chlorinated aromatic ring, a benzothiazole core, and a nitrile group.[4][5] Each contributes to a potential hazard profile that must be meticulously managed. Based on data from analogous compounds, the primary risks are categorized below.[6][7]

Potential Hazard Route of Exposure Rationale and Associated Risks
Acute Toxicity Inhalation, Dermal Contact, IngestionBenzothiazole and nitrile-containing compounds can be harmful or toxic if inhaled, absorbed through the skin, or swallowed.[2][8]
Serious Eye Irritation Ocular ContactCompounds of this class are frequently classified as serious eye irritants, capable of causing significant damage upon contact.[1][2][7]
Skin Irritation Dermal ContactHalogenated aromatic compounds and benzothiazoles are known to cause skin irritation.[1][7] Prolonged contact may lead to more severe effects.
Respiratory Irritation InhalationVapors or aerosols may cause irritation to the respiratory tract.[1][7] All handling should be performed in a controlled, ventilated environment.
Environmental Hazard Release to EnvironmentMany complex organic molecules can be harmful to aquatic life.[9] Proper disposal is critical to prevent environmental contamination.[10]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a critical control measure dictated by the compound's hazard profile. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied at all times.[11]

Eye and Face Protection: The Non-Negotiable Barrier

Direct ocular exposure presents one of the most immediate and significant risks.

  • Primary Protection: Chemical splash goggles are mandatory.[12] Unlike safety glasses, goggles form a seal around the eyes, offering protection from splashes, vapors, and powders that can enter through gaps.[11]

  • Secondary Protection: A full-face shield must be worn over chemical splash goggles whenever there is a heightened risk of splashing, such as when transferring solutions or handling larger quantities.[1][11]

Hand Protection: Selecting the Right Material

Skin contact is a primary route of exposure.[13] The choice of glove material is critical for providing an effective barrier.

  • Primary Gloves: Disposable nitrile gloves (minimum 5-mil thickness) are suitable for providing a physical barrier against incidental contact.[14][15] Nitrile offers good resistance to a range of chemicals, including bases, oils, and many solvents.[16][17]

  • Causality: The presence of a chlorinated aromatic structure necessitates caution. While nitrile provides splash protection, its breakthrough time for chlorinated solvents can be minimal.[11][15] Therefore, it is crucial to immediately remove and discard gloves upon any known or suspected contamination.[15]

  • High-Risk Operations: For extended handling periods or when using solvents that readily permeate nitrile, consider double-gloving or using gloves with superior chemical resistance, such as Viton® or Silver Shield®.[1][12] Always consult a glove compatibility chart for the specific solvents being used.

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A clean, flame-retardant laboratory coat with long sleeves and a secure closure is required to protect the skin and personal clothing from contamination.[14][17]

  • Additional Protection: For procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[13][18]

  • General Attire: Long pants and fully enclosed, chemical-resistant shoes are mandatory for all laboratory work.[13][14]

Respiratory Protection: Engineering Controls as the First Line of Defense
  • Primary Control: All weighing, handling, and experimental manipulations of this compound must be conducted within a certified chemical fume hood.[1] This is the most effective way to prevent exposure to airborne vapors or aerosols.[14]

  • Secondary Control: If a fume hood is unavailable or engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges is required.[1][8] A formal respiratory protection program, including fit testing, must be in place as per OSHA regulations.[8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is essential for minimizing risk. This protocol outlines the critical steps from preparation to post-experiment cleanup.

G cluster_prep Phase 1: Pre-Operational Safety Check cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Operational Decontamination & Disposal prep_1 Verify fume hood is operational (Check certification date and air flow) prep_2 Ensure safety shower and eyewash station are unobstructed and tested prep_1->prep_2 prep_3 Assemble all necessary PPE (Goggles, face shield, gloves, lab coat) prep_2->prep_3 prep_4 Prepare designated, labeled hazardous waste containers prep_3->prep_4 h_1 Don all required PPE prep_4->h_1 Proceed to Handling h_2 Place absorbent bench paper on the fume hood work surface h_1->h_2 h_3 Carefully weigh and transfer the chemical within the fume hood h_2->h_3 h_4 Conduct all experimental procedures within the contained fume hood space h_3->h_4 c_1 Segregate waste into designated solid and liquid hazardous waste containers h_4->c_1 Experiment Complete c_2 Decontaminate all equipment and the fume hood work surface c_1->c_2 c_3 Carefully doff PPE, removing gloves last to avoid cross-contamination c_2->c_3 c_4 Dispose of single-use PPE (e.g., gloves) in the appropriate waste stream c_3->c_4 c_5 Wash hands thoroughly with soap and water c_4->c_5

Caption: Experimental Workflow for Handling this compound.

Emergency Procedures: Immediate Response Plan

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][19]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[19]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][19]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][19]

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of chemical waste poses a significant threat to both personnel and the environment.

The primary and required method for disposal is through a licensed hazardous waste management company.[10] In-lab neutralization is not recommended due to the unknown reactivity and potential for hazardous byproducts.

G cluster_waste Waste Segregation & Collection cluster_storage Interim Storage & Disposal waste_1 Segregate waste: - Contaminated Solids (gloves, paper) - Liquid Waste (solvents, reaction mixtures) waste_2 Use separate, compatible, and leak-proof waste containers waste_1->waste_2 waste_3 Label containers clearly: 'Hazardous Waste', chemical name, and associated hazards waste_2->waste_3 waste_4 Keep containers closed except when adding waste waste_3->waste_4 store_1 Store waste containers in a designated, well-ventilated, and secure satellite accumulation area waste_4->store_1 Transfer to Storage store_2 Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor store_1->store_2

Caption: Waste Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorobenzo[d]thiazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Chlorobenzo[d]thiazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.